Succinimide
描述
Structure
3D Structure
属性
IUPAC Name |
pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2/c6-3-1-2-4(7)5-3/h1-2H2,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNICNPSHKQLFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25950-42-9, Array | |
| Record name | 2,5-Pyrrolidinedione, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25950-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Succinimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8051629 | |
| Record name | Succinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123-56-8, 584-43-0 | |
| Record name | Succinimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Succinimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Succinimide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13376 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SUCCINIMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49152 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mercuric imidosuccinate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41221 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mercuric imidosuccinate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38417 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | SUCCINIMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13114 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | SUCCINIMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11204 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Pyrrolidinedione | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Succinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Succinimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.215 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SUCCINIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10X90O3503 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Succinimide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240653 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Succinimide from Succinic Acid and Urea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of succinimide from succinic acid and urea (B33335). The document details the reaction conditions, experimental protocols, and relevant applications in the field of drug development, including the mechanism of action of this compound derivatives.
Introduction
This compound and its derivatives are a critical class of heterocyclic compounds with broad applications in medicinal chemistry. They are recognized for a variety of therapeutic properties, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial activities.[1] The synthesis of the core this compound structure from readily available starting materials like succinic acid and urea is a key process for the development of novel therapeutics. This guide will explore the chemical synthesis of this compound, providing detailed experimental parameters and a plausible reaction mechanism. Furthermore, it will touch upon the relevance of this compound derivatives in drug development by illustrating a key signaling pathway they modulate.
Synthesis of this compound from Succinic Acid and Urea
The reaction of succinic acid with urea is a common and effective method for the synthesis of this compound. The process typically involves heating the two reagents, often in the presence of a catalyst, to drive the cyclization and dehydration reaction.
Reaction Parameters
Several factors influence the yield and purity of the resulting this compound. These include the molar ratio of reactants, reaction temperature, reaction time, and the use of a catalyst. The following tables summarize quantitative data from various reported experimental protocols.
Table 1: Experimental Conditions for this compound Synthesis
| Parameter | Value | Source |
| Reactant Ratio (Succinic Acid:Urea) | 2:1 (mass ratio) | Xiao et al., 2020[2] |
| 1:0.2 - 1:0.4 (weight ratio) | CN102329260A[3] | |
| Reaction Temperature | 195 °C | Xiao et al., 2020[2] |
| 240 - 250 °C | CN102329260A[3] | |
| Reaction Time | 6 hours | Xiao et al., 2020[2] |
| 5 - 10 minutes (at final temp) | CN102329260A[3] | |
| Catalyst | Phosphorous acid (~4.2% of succinic acid mass) | Xiao et al., 2020[2] |
| Yield | >80% | Xiao et al., 2020[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Succinic Acid and Urea with Phosphorous Acid Catalyst
This protocol is adapted from the work of Xiao et al. (2020).[2]
Materials:
-
Succinic acid
-
Urea
-
Phosphorous acid
-
Water
-
Activated carbon
Procedure:
-
Combine 11.81 g of succinic acid, 3.07 g of urea, and 0.5 g of phosphorous acid in a reaction vessel.
-
Heat the mixture with stirring to 195 °C.
-
Maintain the reaction at a constant temperature of 195 °C for 6 hours.
-
Cool the reaction mixture to 80 °C.
-
Add 8 mL of water and 1 g of activated carbon to the mixture.
-
Filter the mixture while hot and wash with hot water.
-
Allow the filtrate to crystallize at 25 °C for 12 hours to obtain crude this compound.
-
Recrystallize the crude product from ethanol to yield pure this compound.
Protocol 2: Industrial Process for this compound Synthesis
This protocol is based on the initial ammonification step described in Chinese Patent CN102329260A.[3]
Materials:
-
Succinic acid
-
Urea
Procedure:
-
Charge the ammonification still with succinic acid and urea in a weight ratio of 1:0.2 to 1:0.4.
-
Begin heating to 150 °C with stirring.
-
Continue heating to a final temperature of 240-250 °C.
-
Hold the reaction at this temperature for 5-10 minutes.
-
Discharge the molten product and allow it to crystallize with stirring to obtain crude this compound.
Reaction Mechanism
The synthesis of this compound from succinic acid and urea is believed to proceed through the formation of an intermediate, succinamic acid. The reaction pathway is as follows:
References
- 1. Research progress in biological activities of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Two-Stage Crystallization Combining Direct this compound Synthesis for the Recovery of Succinic Acid From Fermentation Broth [frontiersin.org]
- 3. CN102329260A - Process for producing N-bromothis compound - Google Patents [patents.google.com]
Spectroscopic Characterization of Succinimide: An In-depth Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for succinimide (pyrrolidine-2,5-dione), a vital heterocyclic compound used in organic synthesis and as a precursor in the development of pharmaceuticals. For researchers, scientists, and drug development professionals, a thorough understanding of its spectroscopic signature is crucial for identification, purity assessment, and structural elucidation in various chemical contexts. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide distinct signals that are characteristic of its symmetric structure.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound is characterized by a single sharp singlet for the methylene (B1212753) protons and a broad singlet for the amine proton. The chemical shift of the N-H proton can be highly variable depending on the solvent and concentration.
| Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in D₂O (ppm) |
| -CH₂-CH₂- | 2.769[1] | 2.810[1] |
| N-H | 8.9[1] | (not observed due to exchange) |
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum is also simple, showing two distinct signals corresponding to the carbonyl carbons and the methylene carbons.
| Assignment | Chemical Shift (δ) in Acetone-D₆ (ppm) |
| -C H₂-C H₂- | 30.7 |
| -C =O | 177.5 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or Acetone-D₆) in a standard 5 mm NMR tube.[1][2] Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.
-
Instrument Setup : Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition for ¹H NMR : Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Acquisition for ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing : Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound clearly indicates the presence of N-H and C=O bonds characteristic of an imide.
IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 3270 | N-H stretch | Strong, broad |
| 1770 | C=O stretch (asymmetric) | Strong |
| 1700 | C=O stretch (symmetric) | Strong |
| 2802-2861 | C-H stretch | Medium |
| 1370 | C-N stretch | Medium |
Note: Peak positions can vary slightly depending on the sampling method (e.g., KBr pellet, mull, thin film).
Experimental Protocol: IR Spectroscopy (KBr Pellet Technique)
The potassium bromide (KBr) pellet technique is a common method for preparing solid samples for transmission IR spectroscopy.[3][4]
-
Sample Preparation : Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, IR-grade KBr using an agate mortar and pestle.[3][5] The mixture should be a fine, homogeneous powder.
-
Pellet Formation : Transfer the powder to a pellet press. Apply high pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.[3][5]
-
Data Acquisition : Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Background Spectrum : Record a background spectrum of the empty sample compartment.
-
Sample Spectrum : Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.
Mass Spectrometry Data (Electron Ionization)
The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and characteristic fragment ions.
| m/z | Relative Intensity (%) | Assignment |
| 99 | 100 | [M]⁺ (Molecular Ion)[6][7] |
| 56 | 87 | [M - C=O - NH]⁺ or [C₂H₂NO]⁺ |
| 100 | 9 | [M+1]⁺ |
Data obtained from the NIST Mass Spectrometry Data Center.[6][7]
Experimental Protocol: Mass Spectrometry (Electrospray Ionization - ESI)
ESI is a soft ionization technique suitable for polar molecules like this compound.
-
Sample Preparation : Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or water.[8] High concentrations should be avoided to prevent signal suppression and contamination.[8]
-
Instrument Calibration : Calibrate the mass spectrometer using a known reference compound to ensure accurate mass measurements.[9]
-
Infusion : Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Ionization : Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are formed.
-
Data Acquisition : The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum.
Spectroscopic Analysis Workflow
The following diagrams illustrate the complementary nature of these spectroscopic techniques in elucidating the structure of this compound and a general workflow for its analysis.
Caption: Complementary data from NMR, IR, and MS for this compound structure elucidation.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
References
- 1. This compound(123-56-8) 1H NMR spectrum [chemicalbook.com]
- 2. marioschubert.ch [marioschubert.ch]
- 3. webassign.net [webassign.net]
- 4. spectrabase.com [spectrabase.com]
- 5. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]
- 6. This compound | C4H5NO2 | CID 11439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. rsc.org [rsc.org]
The Versatile Succinimide Core: A Technical Guide to its Diverse Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The succinimide scaffold, a five-membered dicarboximide ring system, represents a privileged structure in medicinal chemistry, underpinning a remarkable breadth of pharmacological activities. Its synthetic tractability and ability to engage with various biological targets have established it as a critical pharmacophore in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the significant biological activities of this compound derivatives, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of underlying molecular pathways to support ongoing research and drug discovery efforts.
Anticancer Activity: Targeting Proliferation and Angiogenesis
This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines and, in some cases, inhibiting angiogenesis.[1][2][3] The primary mechanism of action for many of these compounds involves the induction of apoptosis and the modulation of key signaling pathways involved in cell survival and proliferation.[2]
A series of dicarboximide derivatives have shown potent cytotoxic activity against human leukemia (K562, MOLT-4) and cervical cancer (HeLa) cells, with IC50 values in the low micromolar range.[2] Mechanistic studies revealed that these compounds can upregulate genes involved in both receptor-mediated and mitochondrial apoptotic pathways.[2] Furthermore, they have been shown to activate stress-induced Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically JNK and p38 kinases, suggesting their role in apoptosis regulation.[2] Some derivatives also exhibit DNA binding properties.[2]
In the context of colorectal cancer, novel benzylidene-succinimide derivatives have been identified as non-cytotoxic antiangiogenic inhibitors.[3] One promising compound, XCF-37b, was found to inhibit tumor growth in vivo by targeting critical signaling pathways such as AKT/mTOR and VEGFR2.[3]
Quantitative Anticancer Data
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Imide 1e | K562 | 3.2 | [2] |
| MOLT-4 | 5.8 | [2] | |
| HeLa | 8 | [2] | |
| Imide 1b | MOLT-4 | 7 | [2] |
| Imide 1h | MOLT-4 | 20 | [2] |
| Imide 1i | MOLT-4 | 15 | [2] |
| Imide 1f | K562 | 18 | [2] |
| Imide 2c | K562 | <6 | [2] |
| Imide 2d | K562 | <6 | [2] |
| Imide 2f | K562 | <6 | [2] |
| Imide 3c | K562 | 2 | [2] |
| MOLT-4 | 2 | [2] | |
| HeLa | 2.6 | [2] | |
| HUVEC | 0.4 | [2] | |
| Imide 3d | K562 | 1.9 | [2] |
| MOLT-4 | 3.2 | [2] | |
| HeLa | 2.2 | [2] | |
| HUVEC | 0.3 | [2] | |
| Imide 3f | K562 | 3 | [2] |
| MOLT-4 | 3 | [2] | |
| HeLa | 3 | [2] | |
| HUVEC | 0.4 | [2] | |
| Compound 3d | MCF-7 | 43.4 | [4] |
| MDA-MB-231 | 35.9 | [4] | |
| Compound 4d | MCF-7 | 39.0 | [4] |
| MDA-MB-231 | 35.1 | [4] | |
| Compound 3a | A549 | 5.988 | [4] |
Experimental Protocol: MTT Cytotoxicity Assay
The cytotoxic activity of this compound derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][5]
-
Cell Seeding: Cancer cells (e.g., HeLa, K562, MOLT-4) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.[2][5]
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a specified period, typically 48 hours.[2]
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[5]
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated. A lower IC50 value indicates greater cytotoxicity.[5]
Signaling Pathway: Anticancer Mechanisms
References
- 1. Research progress in biological activities of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel benzylidene-succinimide derivatives as noncytotoxic antiangiogenic inhibitors with anticolorectal cancer activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Succinimide: A Cornerstone in Modern Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
The seemingly simple five-membered ring of succinimide (pyrrolidine-2,5-dione) belies its profound impact on medicinal chemistry. For decades, this versatile scaffold has served as a critical precursor and core structural motif in a diverse array of pharmaceuticals, ranging from established anticonvulsants to cutting-edge anticancer agents. Its synthetic tractability and favorable pharmacological properties have cemented its status as a privileged structure in drug discovery and development. This technical guide provides a comprehensive overview of the role of this compound in pharmaceutical synthesis, complete with detailed experimental protocols, quantitative data, and graphical representations of synthetic and biological pathways.
This compound in the Synthesis of Anticonvulsant Drugs
The most well-established therapeutic application of the this compound scaffold is in the development of anticonvulsant drugs, primarily for the treatment of absence seizures. The this compound ring is a key pharmacophore in this class of drugs, which includes ethosuximide (B1671622), phensuximide (B1677645), and methsuximide.[1][2][3]
Ethosuximide: A First-Line Treatment for Absence Seizures
Ethosuximide is a frontline therapy for absence seizures, and its synthesis provides a classic example of the strategic use of the this compound precursor.[3][4] The common synthetic route begins with a Knoevenagel condensation of methyl ethyl ketone with ethyl cyanoacetate (B8463686).[2][5] The resulting α,β-unsaturated ester undergoes a Michael addition with hydrogen cyanide to form a dinitrile intermediate. Subsequent hydrolysis and decarboxylation yield 2-ethyl-2-methylsuccinic acid.[2][6] The final step involves the formation of the this compound ring through reaction with a nitrogen source, such as ammonia (B1221849) or urea (B33335), under thermal conditions.[2]
Table 1: Summary of Ethosuximide Synthesis Steps and Yields
| Step | Reactants | Reagents/Conditions | Product | Yield (%) |
| 1 | Methyl ethyl ketone, Ethyl cyanoacetate | Piperidine (B6355638), Reflux | Ethyl 2-cyano-3-methylpent-2-enoate | ~85% |
| 2 | Ethyl 2-cyano-3-methylpent-2-enoate | Hydrogen cyanide | Ethyl 2,3-dicyano-3-methylpentanoate | High |
| 3 | Ethyl 2,3-dicyano-3-methylpentanoate | Acid hydrolysis, Heat | 2-Ethyl-2-methylsuccinic acid | ~70% |
| 4 | 2-Ethyl-2-methylsuccinic acid | Urea, Heat (190-200°C) | Ethosuximide | ~60% |
Experimental Protocol: Synthesis of Ethosuximide
Step 1: Knoevenagel Condensation A mixture of methyl ethyl ketone (1 mol) and ethyl cyanoacetate (1 mol) is refluxed in the presence of a catalytic amount of piperidine for 6-8 hours. The reaction is monitored by thin-layer chromatography (TLC). After completion, the excess reactants and catalyst are removed under reduced pressure. The resulting crude ethyl 2-cyano-3-methylpent-2-enoate is purified by vacuum distillation.
Step 2: Michael Addition To a solution of ethyl 2-cyano-3-methylpent-2-enoate (1 mol) in ethanol (B145695), a solution of potassium cyanide (1.1 mol) in water is added dropwise at 0-5°C. The reaction mixture is stirred at room temperature for 12-16 hours. The solvent is then evaporated, and the residue is treated with dilute hydrochloric acid to precipitate the product, which is then filtered, washed with water, and dried.
Step 3: Hydrolysis and Decarboxylation The crude dinitrile from the previous step is refluxed with concentrated hydrochloric acid for 8-10 hours. The solution is then cooled, and the precipitated 2-ethyl-2-methylsuccinic acid is filtered, washed with cold water, and recrystallized from water.
Step 4: Cyclization 2-Ethyl-2-methylsuccinic acid (1 mol) and urea (1.1 mol) are heated together at 190-200°C for 2-3 hours. The reaction mixture is then cooled, and the crude ethosuximide is purified by recrystallization from a suitable solvent such as ethanol.
Phensuximide and Methsuximide
Phensuximide and its N-methylated derivative, methsuximide, are other important this compound-based anticonvulsants. The synthesis of phensuximide is typically achieved through the reaction of phenylsuccinic acid or its anhydride (B1165640) with methylamine (B109427).[1][7] Methsuximide can then be synthesized by the N-methylation of phensuximide.
Table 2: Synthesis of Phensuximide and Methsuximide
| Product | Reactants | Reagents/Conditions | Yield (%) |
| Phensuximide | Phenylsuccinic acid, Methylamine | Heat | ~92%[1] |
| Methsuximide | Phensuximide | Methylating agent (e.g., Dimethyl sulfate), Base | High |
Experimental Protocol: Synthesis of Phensuximide A mixture of phenylsuccinic acid (1 mol) and an aqueous solution of methylamine (40%, 1.2 mol) is heated in an autoclave at 180-200°C for 4-6 hours. After cooling, the reaction mixture is poured into water, and the precipitated phensuximide is filtered, washed with water, and recrystallized from ethanol to yield the pure product. A reported yield for a similar synthesis is 92%.[1]
This compound Derivatives as Anticancer Agents
The this compound scaffold has also emerged as a promising framework for the development of novel anticancer agents.[8] These compounds exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and the modulation of key signaling pathways.[8]
Studies have shown that certain dicarboximide derivatives containing the this compound moiety can upregulate the expression of pro-apoptotic genes involved in both the receptor-mediated and mitochondrial apoptotic pathways.[8] For instance, genes such as TNFRSF10B and RIPK1, which are part of the extrinsic apoptotic pathway, have been observed to be upregulated.[8] Furthermore, these compounds can activate stress-induced mitogen-activated protein kinase (MAPK) signaling pathways, including JNK and p38 kinases, which play a role in inducing apoptosis.[8] Interestingly, some anti-apoptotic genes associated with NF-kB signaling have also been found to be upregulated, suggesting a complex interplay of signaling pathways.[8]
N-Substituted Succinimides and Ring-Opening Reactions
The nitrogen atom of the this compound ring can be readily functionalized to generate a vast library of N-substituted derivatives. This synthetic versatility is a key reason for the widespread use of this compound in drug discovery. A common method for the synthesis of N-aryl succinimides involves the reaction of succinic anhydride with a primary aniline (B41778) derivative.[9]
Table 3: General Synthesis of N-Aryl Succinimides
| Reactants | Reagents/Conditions | Product | Yield (%) |
| Succinic anhydride, Aniline | Acetic acid, Zinc | N-Phenylthis compound | 82%[9] |
| Succinic anhydride, 4-Methoxyaniline | Acetic acid, Zinc | N-(4-Methoxyphenyl)this compound | 85%[9] |
| Succinic anhydride, 3-Chloroaniline | Acetic acid, Zinc | N-(3-Chlorophenyl)this compound | 80%[9] |
Experimental Protocol: General Synthesis of N-Aryl Succinimides Aniline or a substituted aniline (0.040 mol) is dissolved in acetic acid (35 mL). Succinic anhydride (0.044 mol) is added, and the mixture is stirred for 10 minutes at room temperature. Zinc dust (2 mol) is then added, causing the temperature to rise to approximately 55°C. The reaction is stirred for an additional 1.5 hours at this temperature. After cooling, the mixture is filtered, and the filtrate is poured over crushed ice. The resulting solid is filtered, washed with water, and purified by recrystallization from ethanol.[9]
The this compound ring can also undergo nucleophilic ring-opening reactions, providing access to γ-amino acid derivatives, which are valuable building blocks in pharmaceutical synthesis. The aminolysis of N-substituted succinimides with primary or secondary amines yields the corresponding amides.
N-Bromothis compound (NBS) in Pharmaceutical Synthesis
N-Bromothis compound (NBS) is a versatile and widely used reagent in organic synthesis, particularly for selective bromination reactions.[10][11][12] In the pharmaceutical industry, NBS is employed for allylic and benzylic brominations, which are crucial steps in the synthesis of many complex drug molecules, including steroids.[10][13] The radical-initiated reaction of NBS with a steroid containing an allylic hydrogen can introduce a bromine atom at that position, which can then be further functionalized.
Conclusion
This compound has proven to be an exceptionally valuable and enduring scaffold in the field of pharmaceutical synthesis. Its central role in the development of anticonvulsant medications is well-documented, and its potential as a precursor for novel anticancer drugs continues to be an active area of research. The synthetic flexibility of the this compound ring, allowing for both N-functionalization and ring-opening reactions, ensures its continued relevance in the generation of diverse molecular architectures for drug discovery. Furthermore, derivatives such as N-bromothis compound provide essential reactivity for the synthesis of complex natural products and their analogues. For researchers and scientists in drug development, a thorough understanding of the chemistry and biological applications of this compound is indispensable for the design and synthesis of the next generation of therapeutic agents.
References
- 1. PHENSUXIMIDE synthesis - chemicalbook [chemicalbook.com]
- 2. ETHOSUXIMIDE synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Ethosuximide | C7H11NO2 | CID 3291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 2-Ethyl-2-methylsuccinic acid | C7H12O4 | CID 97776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN102229555A - Method for preparing N-phenyl this compound - Google Patents [patents.google.com]
- 8. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijcps.org [ijcps.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. N-Bromothis compound - Wikipedia [en.wikipedia.org]
- 12. N-Bromothis compound (NBS) [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
The Succinimide Core: A Cornerstone in Anticonvulsant Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The succinimide ring, a five-membered cyclic imide, represents a critical pharmacophore in the design and development of anticonvulsant drugs, particularly those effective against absence seizures. First introduced in the mid-20th century, this compound-based drugs remain a frontline therapy for this specific form of epilepsy, characterized by brief, non-convulsive seizures. This technical guide provides a comprehensive overview of the role of the this compound moiety in anticonvulsant drug development, delving into its mechanism of action, structure-activity relationships (SAR), key experimental evaluation protocols, and the pharmacokinetic profiles of prominent this compound drugs.
Mechanism of Action: Targeting T-type Calcium Channels
The primary mechanism of action for this compound anticonvulsants is the blockade of low-voltage-activated (LVA) or T-type calcium channels.[1][2][3] These channels, particularly the CaV3.1, CaV3.2, and CaV3.3 isoforms, are highly expressed in thalamic neurons and play a crucial role in the generation of the characteristic 3-Hz spike-and-wave discharges observed on electroencephalograms (EEGs) during absence seizures.[4] By inhibiting these channels, succinimides reduce the influx of calcium ions into neurons, thereby dampening the abnormal rhythmic firing of thalamocortical circuits that underlies these seizures.[2][3]
Ethosuximide (B1671622), the most prescribed this compound, has been shown to block all three T-type calcium channel isoforms.[5] The active metabolite of methsuximide, N-desmethylmethsuximide, also demonstrates potent, state-dependent blockade of these channels, with a higher affinity for the inactivated state.[5] This state-dependent binding suggests that these drugs are more effective at inhibiting channels in neurons that are already pathologically active.
dot graph TD{ rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=normal, fontname="Arial"];
} caption: "Signaling Pathway of this compound Anticonvulsants. Max Width: 760px."
Structure-Activity Relationships (SAR)
The anticonvulsant activity of this compound derivatives is significantly influenced by the nature of the substituents on the this compound ring. Key SAR observations include:
-
Substitution at the 3-position: Alkyl and aryl substitutions at this position are crucial for activity. For ethosuximide (3-ethyl-3-methyl-pyrrolidine-2,5-dione), the presence of the ethyl and methyl groups is essential for its efficacy against absence seizures.[6]
-
N-substitution: Modifications at the nitrogen atom of the imide ring can modulate the anticonvulsant profile and pharmacokinetic properties. While N-methylation is present in phensuximide (B1677645) and methsuximide, other substitutions can alter the spectrum of activity.
-
Aromatic Substitution: The presence of a phenyl group, as seen in phensuximide and methsuximide, can confer activity against a broader range of seizure types, including partial and tonic-clonic seizures, although their primary indication remains for absence seizures.[3]
dot graph SAR { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=plaintext, fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=normal, fontname="Arial"];
} caption: "Structure-Activity Relationship of Succinimides. Max Width: 760px."
Quantitative Data Summary
The following tables summarize the quantitative data on the inhibitory activity of key succinimides against T-type calcium channels and their efficacy in preclinical seizure models.
Table 1: Inhibitory Activity of Succinimides on T-type Calcium Channel Isoforms (IC50 Values)
| Compound | CaV3.1 (α1G) | CaV3.2 (α1H) | CaV3.3 (α1I) | Reference |
| Ethosuximide | ~0.6 mM (persistent current) | - | - | [5] |
| N-desmethylmethsuximide | 0.3 - 0.5 mM (KI) | 0.6 - 1.2 mM (KI) | 0.3 - 0.5 mM (KI) | [5] |
| Phensuximide | Data not available | Data not available | Data not available |
Table 2: Anticonvulsant Efficacy of this compound Derivatives in Animal Models
| Compound | Animal Model | Test | ED50 (mg/kg) | Reference |
| Ethosuximide | Mouse | scPTZ | 130 | [7] |
| Methsuximide | Mouse | scPTZ | 60 | [7] |
| Phensuximide | Mouse | scPTZ | 125 | [7] |
| (R,S)-N-benzyl-2-(methanesulfamido)this compound | Mouse | MES | 110 | |
| (R,S)-N-benzyl-2-(methanesulfamido)this compound | Mouse | scPTZ | 25 |
Table 3: Pharmacokinetic Parameters of Key this compound Anticonvulsants
| Drug | Bioavailability | Protein Binding | Half-life | Metabolism |
| Ethosuximide | >90% | Negligible | 30-60 hours | Hepatic (CYP3A4) to inactive metabolites.[8][9] |
| Phensuximide | - | - | ~8 hours | N-demethylation to an active metabolite. |
| Methsuximide | - | - | 1-4 hours | Rapidly N-demethylated to N-desmethylmethsuximide (active metabolite with a half-life of 26-80 hours).[1] |
Experimental Protocols
The preclinical evaluation of this compound-based anticonvulsants relies on a battery of in vivo and in vitro assays.
In Vivo Models
1. Maximal Electroshock (MES) Seizure Test
This model is used to identify compounds effective against generalized tonic-clonic seizures.
-
Apparatus: An electroconvulsive device with corneal or ear-clip electrodes.
-
Procedure:
-
Administer the test compound or vehicle to the animal (typically mice or rats) via the desired route (e.g., intraperitoneal, oral).
-
At the time of expected peak drug effect, deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through the electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension.
-
The absence of the tonic hindlimb extension is considered a positive endpoint, indicating anticonvulsant activity.
-
The median effective dose (ED50) is calculated as the dose that protects 50% of the animals from the tonic hindlimb extension.
-
2. Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
This is the primary screening model for compounds effective against absence seizures.
-
Apparatus: Standard animal observation cages.
-
Procedure:
-
Administer the test compound or vehicle to the animal.
-
After a predetermined pretreatment time, inject a convulsive dose of pentylenetetrazol (e.g., 85 mg/kg, s.c.) into the animal.
-
Observe the animal for a set period (e.g., 30 minutes) for the onset and severity of clonic seizures.
-
Protection is defined as the absence of a generalized clonic seizure for a specified duration.
-
The ED50 is calculated as the dose that protects 50% of the animals from clonic seizures.
-
dot graph Experimental_Workflow { rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=normal, fontname="Arial"];
} caption: "Experimental Workflow for this compound Anticonvulsants. Max Width: 760px."
In Vitro Assays
1. Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of the effect of this compound derivatives on T-type calcium channels.
-
Cell Preparation: Use cell lines (e.g., HEK-293) stably expressing specific human T-type calcium channel isoforms (CaV3.1, CaV3.2, or CaV3.3) or acutely dissociated thalamic neurons.
-
Solutions:
-
External (bath) solution: Contains physiological concentrations of ions, with other voltage-gated channels blocked to isolate T-type currents.
-
Internal (pipette) solution: Mimics the intracellular ionic environment.
-
-
Procedure:
-
A glass micropipette filled with the internal solution is used to form a high-resistance "giga-seal" with the cell membrane.
-
The membrane patch under the pipette tip is ruptured to achieve the "whole-cell" configuration, allowing control of the membrane potential and recording of ionic currents across the entire cell membrane.
-
A voltage protocol is applied to elicit T-type calcium currents (e.g., a depolarizing step to -30 mV from a holding potential of -100 mV).
-
The test compound is perfused into the bath at various concentrations.
-
The reduction in the peak T-type current amplitude in the presence of the compound is measured to determine the concentration-response relationship and calculate the IC50 value.
-
Conclusion
The this compound scaffold has proven to be a remarkably enduring and effective platform for the development of anticonvulsant drugs, particularly for the treatment of absence seizures. Their well-defined mechanism of action, centered on the inhibition of T-type calcium channels in the thalamocortical circuitry, provides a clear rationale for their therapeutic efficacy. The extensive body of research on the structure-activity relationships of this compound derivatives continues to guide the design of new analogs with improved potency, selectivity, and pharmacokinetic profiles. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of these novel compounds. As our understanding of the neurobiology of epilepsy deepens, the versatile this compound core will undoubtedly continue to be a valuable starting point for the discovery of next-generation anticonvulsant therapies.
References
- 1. SAR of Anticonvulsant Drugs | PPT [slideshare.net]
- 2. T-Type Calcium Channels: A Mixed Blessing [mdpi.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. Ethosuximide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Block of cloned human T-type calcium channels by this compound antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. firsthope.co.in [firsthope.co.in]
- 7. Differential effects of petit mal anticonvulsants and convulsants on thalamic neurones: calcium current reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Green Synthesis of Succinimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinimide and its derivatives are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and polymers. The traditional synthesis routes often rely on harsh conditions, toxic solvents, and produce significant waste, prompting the development of more sustainable and environmentally benign "green" methodologies. This technical guide provides an in-depth overview of contemporary green synthesis methods for this compound production, focusing on reaction efficiency, reduced environmental impact, and the use of renewable resources. This document is intended to be a comprehensive resource, offering detailed experimental protocols, comparative data, and visual representations of reaction pathways and workflows to aid researchers in the adoption and innovation of greener synthetic strategies.
Core Green Synthesis Methodologies
Several innovative approaches have emerged for the green synthesis of this compound, each offering distinct advantages in terms of catalyst systems, reaction media, and energy sources. This section details the experimental protocols for the most promising methods and presents a comparative analysis of their efficiencies.
Catalyst-Free Synthesis in Hot Water
One of the most straightforward and environmentally friendly methods involves the direct reaction of succinic acid with primary amines in water at elevated temperatures. This method obviates the need for any catalyst or organic solvent, aligning perfectly with the principles of green chemistry.
Experimental Protocol:
A mixture of succinic acid (1.0 equivalent) and a primary amine (1.0 equivalent) in deionized water is stirred in a sealed vessel. The reaction mixture is then heated to 100°C and maintained at this temperature with continuous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by filtration or extraction, followed by purification via recrystallization.[1]
Quantitative Data:
| Amine | Reaction Time (h) | Yield (%) |
| Propylamine | 12 | 98 |
| Butylamine | 12 | 93 |
| Benzylamine | 12 | 97 |
| Phenylhydrazine | 12 | 92 |
| Hydrazine | 12 | 75 |
Table 1: Yields for the catalyst-free synthesis of N-substituted succinimides in hot water.
Reaction Pathway:
Microwave-Assisted Solvent-Free Synthesis
Microwave irradiation offers a significant advantage in terms of reaction speed and energy efficiency. When coupled with solvent-free conditions, it represents a highly attractive green synthetic route. This method typically involves the reaction of succinic anhydride (B1165640) with an amine.
Experimental Protocol:
Succinic anhydride (1.0 equivalent) and an aniline (B41778) (1.0 equivalent) are thoroughly mixed in a microwave-safe vessel. The vessel is then placed in a domestic or laboratory microwave oven and irradiated for short intervals (e.g., 30-60 seconds) at a moderate power level. The reaction progress is monitored between intervals. It is crucial to ensure the vessel is not sealed to prevent pressure buildup. Upon completion, the crude product is purified, typically by recrystallization.
Quantitative Data:
| Reactants | Power (W) | Time (min) | Yield (%) |
| Aniline + Succinic Anhydride | 450 | 4 | 40-60 |
| Substituted Anilines + Succinic Anhydride | Varies | 2-10 | Moderate to Good |
Table 2: General conditions and yields for microwave-assisted solvent-free synthesis of N-phenylthis compound.
Experimental Workflow:
Synthesis from Succinic Acid and Urea (B33335)
This method utilizes readily available and inexpensive starting materials, succinic acid and urea, to produce this compound. The reaction can be performed with or without a catalyst, although the use of a catalyst like phosphorous acid can improve the yield and reaction time.
Experimental Protocol:
A mixture of succinic acid and urea (e.g., 2:1 mass ratio) is prepared. A catalytic amount of phosphorous acid (e.g., 4.2% of the mass of succinic acid) can be added.[2][3] The mixture is heated to 195°C and maintained at this temperature for approximately 6 hours with stirring.[2][3] After cooling, the crude product is purified by recrystallization from a suitable solvent like ethanol.[2]
Quantitative Data:
| Reactants | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Succinic Acid, Urea | Phosphorous Acid | 195 | 6 | >80 |
| Succinic Acid, Urea | None | High Temp | Varies | Lower |
Table 3: Reaction conditions and yield for the synthesis of this compound from succinic acid and urea.
Reaction Mechanism Overview:
Synthesis using Zinc and Acetic Acid
This one-pot method provides an economical and practical route to a wide range of N-substituted succinimides from succinic anhydride and various amines using inexpensive and readily available reagents.
Experimental Protocol:
An amine (0.040 mole) is dissolved in acetic acid (35 mL). Succinic anhydride (0.044 mole) is added at once with stirring, and the mixture is stirred vigorously for another 10 minutes at room temperature. To this reaction mixture, zinc powder (2 mole) is added at once. The temperature of the reaction mixture will increase to approximately 55°C. The mixture is stirred for a further 1.5 hours at this temperature and then allowed to cool to room temperature. The unreacted zinc is removed by filtration. The filtrate is then poured onto crushed ice (150 g). The solid product that separates is filtered and washed with water.[4]
Quantitative Data:
| N-Substituent | Yield (%) |
| Phenyl | 82 |
| 4-Methoxyphenyl | 85 |
| 4-Methylphenyl | 83 |
| 2-Methylphenyl | 87 |
| 4-Chlorophenyl | 80 |
| 3-Chlorophenyl | 80 |
| 2-Chloro-6-methylphenyl | 79 |
Table 4: Yields for the one-pot synthesis of N-substituted succinimides using zinc and acetic acid.[4]
Nanoporous Nickel-Catalyzed Synthesis in Water
The use of heterogeneous catalysts, such as unsupported nanoporous nickel (NiNPore), allows for efficient synthesis in water with the significant advantage of easy catalyst recovery and reuse.
Experimental Protocol:
While a detailed step-by-step protocol is not fully available in the reviewed literature, the general procedure involves the reaction of succinic anhydride with an amine source in water in the presence of the NiNPore catalyst. The reaction is carried out at an optimized temperature and for a specific duration to achieve a high yield. The catalyst can be recovered by simple filtration and reused multiple times without a significant loss of activity.[5]
Quantitative Data:
| Catalyst | Reactant | Solvent | Yield (%) |
| NiNPore | Succinic Anhydride | Water | 93 |
Table 5: Yield for the nanoporous nickel-catalyzed synthesis of this compound in water.[5]
Visible Light-Promoted Synthesis of Functionalized Succinimides
This modern approach utilizes visible light to promote the synthesis of diversely functionalized succinimides under transition-metal and oxidant-free conditions, often in a green solvent like polyethylene (B3416737) glycol (PEG).
Experimental Protocol:
In a typical procedure, aza-1,6-enynes (1.0 equivalent) and sulfonyl iodides (1.2 equivalents) are dissolved in PEG-400 in a reaction vessel. The mixture is then irradiated with a blue LED light source for a specified time (e.g., 1 hour) under an air atmosphere.[6][7] After the reaction is complete, the product is isolated and purified.
Quantitative Data:
| Aza-1,6-enyne Substrate | Sulfonyl Iodide | Yield (%) |
| N-phenyl-N-(3-phenylpropioloyl)methacrylamide | Benzenesulfonyl iodide | 85 |
| Various substituted aza-1,6-enynes | Various sulfonyl iodides | 65-85 |
Table 6: Yields for the visible light-promoted synthesis of functionalized succinimides.[6][7]
Green Chemistry Metrics Analysis
To quantitatively assess the "greenness" of these synthetic methods, key metrics such as Atom Economy and E-Factor can be calculated.
-
Atom Economy measures the efficiency of a reaction in converting reactants to the desired product.
-
Formula: (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100%
-
-
E-Factor (Environmental Factor) quantifies the amount of waste generated per unit of product.
-
Formula: Total Mass of Waste (kg) / Mass of Product (kg)
-
A higher atom economy and a lower E-factor indicate a greener process. The calculation of these metrics for each of the described methods would provide a valuable tool for comparison and selection of the most sustainable route for a specific application.
Conclusion
The development of green synthesis methods for this compound production is a rapidly advancing field. The methodologies presented in this guide, ranging from catalyst-free reactions in water to modern visible light-promoted syntheses, offer significant improvements over traditional approaches in terms of environmental impact, safety, and efficiency. For researchers and professionals in drug development, the adoption of these green protocols not only contributes to sustainable chemical manufacturing but can also lead to more cost-effective and streamlined synthetic processes. The choice of the optimal method will depend on the specific requirements of the target molecule, scale of production, and available resources. Continued research and development in this area are expected to yield even more innovative and sustainable solutions for the synthesis of this important class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Two-Stage Crystallization Combining Direct this compound Synthesis for the Recovery of Succinic Acid From Fermentation Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijcps.org [ijcps.org]
- 5. researchgate.net [researchgate.net]
- 6. Visible light promoted metal and oxidant-free stereoselective synthesis of functionalized succinimides from aza-1,6-enynes - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00753K [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
The Role of Succinimide in Modern Agrochemical Formulations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The succinimide moiety, a five-membered ring containing an imide group, is a versatile scaffold that has found significant application in the development of modern agrochemicals. Its unique chemical properties allow for the synthesis of a diverse range of derivatives with potent fungicidal, insecticidal, and herbicidal activities. Furthermore, the this compound structure and its polymeric forms are increasingly being utilized as functional components within agrochemical formulations to enhance stability, efficacy, and delivery of active ingredients. This technical guide provides an in-depth overview of the use of this compound and its derivatives in agrochemical formulations, detailing their mechanisms of action, synthesis, formulation strategies, and performance data.
This compound Derivatives as Active Ingredients
The rigid structure and reactive sites of the this compound ring serve as an excellent foundation for the design of targeted agrochemical active ingredients. By modifying the substituents on the nitrogen atom and the pyrrolidine-2,5-dione ring, chemists can fine-tune the biological activity and physicochemical properties of the resulting compounds.
Fungicides: Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs)
A prominent class of fungicides derived from or containing structures related to this compound are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds are highly effective against a broad spectrum of fungal pathogens.
Mode of Action: SDHIs target Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain of fungi. By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, they block the oxidation of succinate to fumarate. This inhibition disrupts the tricarboxylic acid (TCA) cycle and cellular respiration, leading to a depletion of ATP and ultimately causing fungal cell death.
Examples and Efficacy: Several commercial SDHI fungicides feature a carboxamide moiety, which is structurally related to the imide group of this compound. Examples include boscalid (B143098) and fluopyram (B1672901). The efficacy of these compounds is often quantified by their half-maximal effective concentration (EC50).
| Fungicide (SDHI) | Target Pathogen | EC50 (µg/mL) | Reference |
| Boscalid | Sclerotinia sclerotiorum | 0.51 | [1] |
| Fluopyram | Sclerotinia sclerotiorum | 0.19 | [1] |
| Benzovindiflupyr | Colletotrichum gloeosporioides | 0.08 - 1.11 | [2] |
| Penthiopyrad | Colletotrichum gloeosporioides | 0.45 - 3.17 | [2] |
| Fluxapyroxad | Rhizoctonia solani | 2.29 | [3] |
| Thifluzamide | Rhizoctonia solani | 1.88 | [3] |
Insecticides
This compound derivatives have also been investigated for their insecticidal properties. Their mode of action can vary depending on the specific structural modifications. A notable mechanism is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system.
Mode of Action: Certain this compound-based insecticides act as inhibitors of acetylcholinesterase. AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) in synaptic clefts. Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous nerve stimulation, paralysis, and eventual death of the insect.
Examples and Efficacy: Research has shown that formulated this compound, alone or in combination with other compounds, exhibits insecticidal and ovicidal activity against common agricultural pests.
| Formulation | Target Pest | Concentration (ppm) | Efficacy | Reference |
| This compound (SP) | Tetranychus urticae (eggs) | 4000 | Excellent ovicidal effect | [4] |
| This compound (SP) | Bemisia tabaci (nymphs) | 4000 | Excellent effect | [4] |
| This compound + Benzoic Acid (EW) | Tetranychus urticae (adults) | 4000 | Good insecticidal effect | [4] |
| This compound + Benzoic Acid (EW) | Bemisia tabaci (adults) | 4000 | Good insecticidal effect | [4] |
Herbicides
The application of cyclic imides, including this compound and phthalimide (B116566) derivatives, extends to weed control. A key target for this class of herbicides is the enzyme protoporphyrinogen (B1215707) oxidase (PPO).
Mode of Action: N-phenylphthalimides, which share a similar cyclic imide structure with succinimides, can act as PPO inhibitors. PPO is a crucial enzyme in the biosynthesis of chlorophyll (B73375) and heme. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen. These reactive oxygen species cause rapid lipid peroxidation and membrane damage, resulting in cell leakage, necrosis, and death of the weed.[5][6]
Examples and Efficacy: Several N-phenylphthalimide derivatives have demonstrated potent herbicidal activity.[7][8][9] While specific this compound-based commercial herbicides are less common, the structural analogy suggests potential for development in this area.
| Compound Class | Target Weeds | Application Rate (g a.i./ha) | Efficacy | Reference |
| N-phenylphthalimides | Broadleaf weeds | 75 | Broad-spectrum herbicidal activity | [7][8] |
| Epoxy tetrahydrophthalimides | Bidens pilosa | 500-1000 µM | High phytotoxicity | [10] |
This compound in Agrochemical Formulations
Beyond its role in active ingredients, the this compound structure is integral to various formulation components that enhance the performance and delivery of agrochemicals.
Surfactants and Dispersants
Polyisobutylene succinimides are utilized as non-ionic surfactants and dispersants in agrochemical formulations, particularly in oil-based systems like oil dispersion (OD) and emulsifiable concentrate (EC) formulations.[9] These additives are crucial for ensuring the physical stability of the formulation and the uniform distribution of the active ingredient upon application.
Function: this compound-based dispersants adsorb onto the surface of pesticide particles, providing steric hindrance that prevents agglomeration and settling.[9] In emulsifiable concentrates, they act as emulsifiers, facilitating the formation of a stable emulsion when the concentrate is diluted with water.
Controlled-Release Formulations
Polythis compound (PSI) and its derivatives are biodegradable polymers that can be used to create controlled-release formulations for agrochemicals.[7][11] This technology aims to prolong the activity of the active ingredient, reduce the frequency of application, and minimize environmental losses through leaching and runoff.[12]
Mechanism: The active ingredient is encapsulated within or physically dispersed in a polythis compound matrix. The release of the active ingredient is controlled by the gradual hydrolysis and degradation of the polymer in the soil. The release rate can be tuned by adjusting the properties of the polymer, such as its molecular weight and the degree of cross-linking.
Experimental Protocols
This section provides generalized experimental protocols for the synthesis of this compound-based active ingredients and the preparation of common agrochemical formulations.
Synthesis of a this compound-Based Fungicide (Boscalid)
Boscalid is a commercial SDHI fungicide. The following is a generalized three-step synthesis process.
Step 1: Suzuki-Miyaura Cross-Coupling
-
In a reaction vessel, dissolve 1-chloro-2-nitrobenzene (B146284) and 4-chlorophenylboronic acid in a mixture of ethanol (B145695) and water.
-
Add sodium carbonate as a base and a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium).
-
Heat the mixture to approximately 80°C and stir until the reaction is complete, yielding 4'-chloro-2-nitro-1,1'-biphenyl.[13]
Step 2: Nitro Group Reduction
-
The product from Step 1 is subjected to a reduction of the nitro group. A common method involves using sodium borohydride (B1222165) with a cobalt salt catalyst.
-
This step yields 2-amino-4'-chloro-1,1'-biphenyl.[13]
Step 3: Amidation
-
The 2-amino-4'-chloro-1,1'-biphenyl is reacted with 2-chloronicotinoyl chloride.
-
This final step forms the amide bond, yielding boscalid.[13][14]
Preparation of an Emulsifiable Concentrate (EC) Formulation
This protocol outlines the general steps for preparing an EC formulation.[15][16]
-
Solubilization of Active Ingredient: Dissolve the this compound-based active ingredient in a suitable water-immiscible organic solvent (e.g., aromatic hydrocarbons, vegetable oil methyl esters).
-
Addition of Emulsifiers: Add a blend of anionic and non-ionic surfactants (e.g., calcium dodecylbenzenesulfonate and ethoxylated alcohols) to the solution. The ratio of emulsifiers will depend on the solvent and active ingredient.
-
Homogenization: Stir the mixture until a clear, homogeneous solution is obtained.
-
Quality Control: Test the stability of the emulsion by diluting a sample of the EC with water of a standard hardness and observing for any phase separation over time.
Preparation of a Soluble Powder (SP) Formulation
This protocol describes the general procedure for creating an SP formulation.[17][18][19]
-
Blending: Thoroughly blend the finely milled this compound-based active ingredient with a water-soluble carrier (e.g., lactose, sodium sulfate) and a wetting agent (e.g., sodium lauryl sulfate).
-
Milling: Mill the blended powder to a uniform, fine particle size.
-
Quality Control: Assess the solubility of the powder in water to ensure it forms a true solution without significant precipitation. The dissolution rate should also be measured.
Analytical Methods
Accurate determination of the active ingredient content in technical materials and formulations is crucial for quality control and regulatory compliance. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose.
HPLC Method for Boscalid Determination
A common method for the analysis of boscalid is reverse-phase HPLC with UV detection.[20][21]
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a buffer such as ammonium (B1175870) acetate.
-
Detection: UV detector set at a wavelength where boscalid has strong absorbance (e.g., 260 nm).
-
Quantification: External standard method, comparing the peak area of the sample to that of a certified reference standard of known concentration.
HPLC-MS/MS Method for Fluopyram Determination
For greater sensitivity and selectivity, especially in residue analysis, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is employed.[22][23][24]
-
Chromatography: Similar to the HPLC-UV method, using a C18 column and a mobile phase gradient of acetonitrile and water with a modifier like formic acid.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for fluopyram to ensure accurate identification and quantification.
Conclusion
The this compound core structure is a valuable platform in the field of agrochemicals, contributing to the development of potent active ingredients and innovative formulation technologies. As fungicides, SDHI derivatives containing this compound-related structures are highly effective. In the realm of insecticides and herbicides, this compound derivatives show promise, with ongoing research likely to yield new commercial products. Furthermore, the use of this compound-based polymers and surfactants is enhancing the performance and sustainability of agrochemical formulations. A thorough understanding of the chemistry, mode of action, and formulation principles of this compound-based agrochemicals is essential for researchers and developers in this field to create the next generation of effective and environmentally sound crop protection solutions.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of N-Phenylphthalimides Containing Ether Moiety as Potential Protoporphyrinogen IX Oxidase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Fluopyram and synthesis method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of N-Phenylphthalimides Containing Ether Moiety as Potential Protoporphyrinogen IX Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. products.pcc.eu [products.pcc.eu]
- 16. WO2013126947A1 - Emulsifiable concentrate formulation - Google Patents [patents.google.com]
- 17. PI231/PI231: Pesticide Formulations [edis.ifas.ufl.edu]
- 18. scribd.com [scribd.com]
- 19. UNIT 3: Formulations [cms.ctahr.hawaii.edu]
- 20. cipac.org [cipac.org]
- 21. fao.org [fao.org]
- 22. epa.gov [epa.gov]
- 23. Optimization and validation of liquid-liquid extraction with low-temperature purification (LLE-LTP) for determining fluopyram fungicide in water samples using HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. epa.gov [epa.gov]
Thermal Decomposition of Ammonium Succinate for Succinimide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of succinimide via the thermal decomposition of ammonium (B1175870) succinate (B1194679). This compound and its derivatives are pivotal scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties. This document outlines the fundamental reaction mechanism, detailed experimental protocols, and key reaction parameters. Quantitative data from various sources are summarized for comparative analysis. Furthermore, visual diagrams of the reaction pathway and a general experimental workflow are provided to facilitate a deeper understanding of the process.
Introduction
The thermal decomposition of ammonium succinate is a classical and efficient method for the preparation of this compound. The reaction proceeds by heating ammonium succinate, which is typically formed in situ from succinic acid and ammonia (B1221849). The process involves the formation of an intermediate, succinamide (B89737), which upon further heating, cyclizes to form the desired this compound with the elimination of ammonia. This method is widely used due to its simplicity and relatively high yields. Understanding the nuances of this reaction is critical for researchers in organic synthesis and drug development who utilize the this compound motif in their molecular designs.
Reaction Mechanism and Signaling Pathway
The thermal decomposition of ammonium succinate to this compound is a two-step process:
-
Amide Formation: Initially, the ammonium salt of succinic acid, upon heating, loses a molecule of water to form succinamide.
-
Cyclization: Further heating of succinamide leads to an intramolecular cyclization, where a molecule of ammonia is eliminated to yield the final product, this compound.
This pathway can be visualized as follows:
Experimental Protocols
Several detailed experimental procedures for the synthesis of this compound from ammonium succinate have been reported. The following is a consolidated protocol based on well-established methods.[1][2][3]
Materials and Equipment
-
Succinic acid
-
28% Aqueous ammonia
-
95% Ethyl alcohol
-
1-L distilling flask with a side arm
-
500-cc distilling flask (as receiver)
-
Heating mantle or oil bath
-
Condenser
-
Stirring apparatus (optional, but recommended)
-
Filtration apparatus (Buchner funnel, filter flask)
-
Crystallization dish
-
Ice bath
Synthesis Procedure
-
Formation of Ammonium Succinate: In a 1-L distilling flask, place 236 g (2.0 moles) of succinic acid.[1][2][3] While cooling and shaking the flask, slowly add 270 mL (4.0 moles) of 28% aqueous ammonia.[1][2][3] Most of the acid will dissolve to form a clear solution of ammonium succinate.
-
Dehydration and Initial Decomposition: Set up the flask for downward distillation with a water-cooled 500-cc distilling flask as the receiver. Gently heat the mixture. Initially, excess ammonia and water will distill over at around 100°C.[1][2]
-
Formation and Distillation of this compound: After the initial water has been removed, increase the heating. The ammonium succinate will begin to decompose, evolving ammonia. The temperature of the vapor will initially drop slightly before rising.[1][2] Collect the fraction that distills between 275°C and 289°C.[1][2][3] The this compound will solidify in the receiver. The distillation should be stopped if the residue in the flask begins to decompose into a black tar and evolve yellow fumes.[1][2]
-
Purification: The crude this compound is purified by recrystallization from 95% ethyl alcohol.[1][2][3] Use approximately 1 mL of ethanol (B145695) for every gram of crude product. After dissolving the crude product in hot ethanol, allow the solution to cool, and then chill it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry.[3]
Experimental Workflow
The general workflow for the synthesis and purification of this compound can be visualized as follows:
Quantitative Data Summary
The following table summarizes the quantitative data from various reported procedures for the synthesis of this compound.
| Parameter | Value | Source |
| Reactants | ||
| Succinic Acid | 236 g (2.0 moles) | [1][2][3] |
| 28% Aqueous Ammonia | 270 mL (4.0 moles) | [1][2][3] |
| Reaction Conditions | ||
| Distillation Range | 275-289°C | [1][2][3] |
| Product Yield and Properties | ||
| Crude Yield | ~168-178 g | [1][3] |
| Final Yield (after recrystallization) | 163-164 g (82-83%) | [1][2][3] |
| Melting Point | 123-125°C | [1][2][3] |
| Purification | ||
| Recrystallization Solvent | 95% Ethyl Alcohol | [1][2][3] |
| Solvent Volume | 1 mL per gram of crude product | [1] |
Byproducts and Troubleshooting
The primary byproduct of this reaction is a black tarry residue that can form if the distillation is carried out at too high a temperature or for too long.[1][2] To minimize tar formation, it is crucial to stop the distillation once the desired fraction has been collected and before the residue begins to decompose significantly, as indicated by the evolution of yellow fumes.[1][2]
Another potential issue is the solidification of this compound in the condenser or side arm of the distillation apparatus. Using a wide-bore side arm and ensuring a steady distillation rate can help to mitigate this problem.[1]
Safety Considerations
-
Ammonia: Aqueous ammonia is corrosive and has a pungent, irritating odor. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Heating: The distillation is carried out at high temperatures. Use a heating mantle or a well-controlled oil bath. Do not heat the flask to dryness, as this can lead to the decomposition of the tarry residue and the release of noxious fumes.
-
Pressure: The distillation should be performed in an open system (at atmospheric pressure) to avoid pressure buildup.
Conclusion
The thermal decomposition of ammonium succinate remains a reliable and straightforward method for the synthesis of this compound. By carefully controlling the reaction temperature and distillation conditions, high yields of pure this compound can be obtained. This technical guide provides researchers and professionals in drug development with the necessary information to successfully perform this synthesis and to understand the underlying chemical principles. The provided experimental details and quantitative data serve as a valuable resource for laboratory work and process development.
References
Solubility Profile of Succinimide: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the solubility of succinimide in water and a range of common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document consolidates quantitative solubility data, details established experimental protocols for solubility determination, and presents a visual representation of the experimental workflow. The information herein is intended to support formulation development, purification processes, and other research applications involving this compound.
Introduction
This compound, a dicarboximide derived from succinic acid, serves as a crucial building block in organic synthesis and is a core structural motif in various pharmacologically active compounds. A thorough understanding of its solubility characteristics is paramount for its application in pharmaceutical and chemical industries, influencing everything from reaction kinetics and purification to bioavailability and formulation of the final product. This guide aims to provide a centralized resource for the solubility data and methodologies related to this compound.
Quantitative Solubility Data
The solubility of this compound has been experimentally determined in numerous pure solvents across a range of temperatures. The data, primarily obtained through the gravimetric method, indicates a general trend of increasing solubility with rising temperature.[1] The following tables summarize the available quantitative and semi-quantitative data.
Table 1: Solubility of this compound in Various Solvents
This table presents solubility data measured across a temperature range of 278.2 K to 325.1 K (5.05 °C to 51.95 °C).[1]
| Solvent | Temperature Range (K) | Method |
| Ethyl Acetate | 278.2 - 325.1 | Gravimetric |
| Acetonitrile | 278.2 - 325.1 | Gravimetric |
| Ethanol | 278.2 - 325.1 | Gravimetric |
| Acetone | 278.2 - 325.1 | Gravimetric |
| Tetrahydrofuran | 278.2 - 325.1 | Gravimetric |
| Methanol (B129727) | 278.2 - 325.1 | Gravimetric |
| Isopropanol | 278.2 - 325.1 | Gravimetric |
| n-Butanol | 278.2 - 325.1 | Gravimetric |
Note: The specific solubility values from the primary study are pending access to the full-text article. The study indicates methanol is an excellent solvent for crystallization.[2]
Table 2: Semi-Quantitative Solubility of this compound in Water and Methanol
This table provides practical solubility values at descriptive temperatures.
| Solvent | Condition | Solubility ( g/100 mL) | Reference |
| Water | Cold | 20 | [3] |
| Water | Room Temperature | 33.3 | [3] |
| Water | Boiling | 142.9 | [3] |
| Methanol | Cold | 3.3 | [3] |
| Methanol | Room Temperature | 4.2 | [3] |
| Methanol | Hot | 20 | [3] |
Table 3: General Solubility Properties
This table provides a qualitative summary of this compound's solubility.
| Solvent | Solubility |
| Water | Soluble |
| Ethanol | Soluble |
| Ether | Insoluble |
| Chloroform | Insoluble |
| Sodium Hydroxide Solution | Soluble |
Experimental Protocols for Solubility Determination
The determination of equilibrium solubility is a critical experimental procedure. The most widely accepted and reliable method is the shake-flask method, often coupled with a gravimetric determination of the solute concentration.[4][5]
Equilibrium Solubility Determination via Shake-Flask Method
Objective: To determine the thermodynamic equilibrium solubility of this compound in a given solvent at a specific temperature.
Principle: An excess amount of the solid solute is agitated in a solvent for a prolonged period until the solution reaches saturation. At equilibrium, the concentration of the dissolved solute remains constant. This concentration is then measured after separating the undissolved solid.
Apparatus and Materials:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Orbital shaker with temperature control (incubator shaker)
-
Stoppered flasks (e.g., Erlenmeyer or scintillation vials)
-
Syringe filters (e.g., 0.45 µm PTFE or appropriate material)
-
Analytical balance
-
Pipettes and volumetric flasks
-
Evaporating dish or weighing boat
-
Drying oven
Procedure:
-
Preparation: Add an excess amount of this compound to a stoppered flask containing a known volume of the solvent. The excess solid is crucial to ensure that equilibrium is reached and maintained.[6]
-
Equilibration: Place the flask in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C) and agitation speed (e.g., 150 rpm).[6] Allow the mixture to shake for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. It is advisable to perform preliminary experiments to determine the time required to reach a stable concentration plateau.[7]
-
Phase Separation: Once equilibrium is achieved, cease agitation and allow the suspension to settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed, clean, and dry container. This step is critical to remove all undissolved solid particles.[5]
-
Analysis (Gravimetric Method): a. Accurately weigh the container with the filtered saturated solution. b. Evaporate the solvent from the filtrate. This can be done by placing the container in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound until all the solvent has evaporated. c. Once the solvent is removed, continue to dry the residue (this compound) in the oven until a constant weight is achieved. d. Cool the container in a desiccator and weigh it accurately to determine the mass of the dissolved this compound.[8][9]
-
Calculation: a. Mass of dissolved this compound: (Weight of container + residue) - (Weight of empty container). b. Mass of solvent: (Weight of container + solution) - (Weight of container + residue). c. Solubility: Calculate the solubility in desired units, such as g/100 g of solvent or g/L of solvent.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.
Caption: Workflow for determining this compound solubility via the shake-flask method.
Conclusion
The solubility of this compound is dependent on the solvent system and temperature. It exhibits good solubility in water and alcohols like methanol and ethanol, with solubility increasing significantly at higher temperatures. This technical guide provides essential quantitative data and a detailed, reliable protocol for the experimental determination of its solubility. The provided information and methodologies are crucial for the effective design of crystallization processes, formulation studies, and synthetic applications involving this compound. Further investigation to obtain the full dataset from cited literature will allow for a more comprehensive quantitative analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. ThermoML:Thermochim. Acta 2012, 538, 79-85 [trc.nist.gov]
- 3. chegg.com [chegg.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. quora.com [quora.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. pharmajournal.net [pharmajournal.net]
Historical development of succinimide synthesis techniques
An In-depth Technical Guide to the Historical Development of Succinimide Synthesis Techniques
Introduction
This compound, a cyclic imide with the chemical formula (CH₂)₂(CO)₂NH, is a foundational scaffold in organic and medicinal chemistry.[1] Its pyrrolidine-2,5-dione core is a key structural motif in a range of biologically active molecules, most notably in anticonvulsant drugs such as ethosuximide, phensuximide, and methsuximide.[1] Beyond its pharmaceutical importance, this compound and its N-substituted derivatives serve as versatile intermediates and building blocks in the synthesis of agrochemicals, polymers, and various fine chemicals.[2]
The synthesis of this seemingly simple heterocycle has undergone significant evolution. Early methods relied on high-temperature, brute-force thermal decompositions, which have gradually been refined and, in many cases, replaced by more efficient, higher-yielding, and environmentally benign techniques. This guide provides a detailed technical overview of the historical development of this compound synthesis, tracing its progression from classical thermal methods to modern catalytic, microwave-assisted, and green chemical approaches. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of these core synthetic transformations.
Classical Method: Thermal Decomposition of Ammonium (B1175870) Succinate (B1194679)
The earliest and most fundamental method for preparing unsubstituted this compound involves the thermal decomposition of ammonium succinate. This approach, documented in classic organic synthesis literature, is a two-stage process beginning with the acid-base reaction between succinic acid and ammonia (B1221849), followed by a high-temperature dehydrative cyclization.[1][3]
Experimental Protocol
This protocol is adapted from the well-established procedure published in Organic Syntheses.[3][4]
-
Salt Formation: In a 1-liter distilling flask, place 236 g (2.0 moles) of succinic acid. While cooling and shaking the flask, slowly add 270 mL (4.0 moles) of 28% aqueous ammonia. This exothermic reaction forms a clear solution of ammonium succinate.
-
Dehydration and Distillation: Assemble a downward distillation apparatus. Gently heat the flask over a free flame. Initially, water and some uncombined ammonia will distill as the vapor temperature reaches 100°C.
-
Cyclization and Collection: After approximately 200 mL of water has been collected, increase the heating. The ammonium succinate begins to decompose, evolving ammonia. Collect an intermediate fraction as the vapor temperature rises from 102°C to 275°C. Change the receiver and collect the crude this compound product, which distills primarily between 285°C and 289°C.[3]
-
Purification: The crude product, which solidifies upon cooling (approx. 168 g), is combined with any this compound recovered from redistilling the intermediate fraction (approx. 10 g).[4] The combined crude solid is then recrystallized from 95% ethyl alcohol (using approximately 1 mL of solvent per gram of product). After chilling to 0°C, the crystalline this compound is collected by filtration, washed with cold alcohol, and dried.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | Succinic Acid | [3][4] |
| Reagent | 28% Aqueous Ammonia | [3][4] |
| Molar Ratio (Acid:Ammonia) | 1:2 | [3][4] |
| Product Distillation Temp. | 275°C - 289°C | [3][4] |
| Purification Solvent | 95% Ethyl Alcohol | [3][4] |
| Final Yield | 82-83% | [3][4] |
Process Visualization
Caption: Workflow for the thermal synthesis of this compound.
Synthesis from Succinic Anhydride (B1165640): A Versatile Approach
The reaction of succinic anhydride with ammonia or primary amines is a more versatile and widely adopted method, particularly for the synthesis of N-substituted succinimides.[5] The process involves two key steps: the initial ring-opening of the anhydride by the amine to form an intermediate succinamic acid, followed by a cyclodehydration step to yield the final imide.[6] This cyclization can be achieved through simple heating or by using dehydrating agents.[6]
Experimental Protocol (One-Pot N-Aryl this compound Synthesis)
This protocol is a representative example of a modern one-pot synthesis using a common dehydrating system.[7]
-
Amic Acid Formation: Dissolve the desired amine (0.040 mole) in 35 mL of acetic acid. Add succinic anhydride (0.044 mole) to the solution at once with vigorous stirring. Continue stirring for 10 minutes at room temperature to form the corresponding N-substituted succinamic acid intermediate.
-
Cyclodehydration: To this reaction mixture, add zinc powder (2 mole equivalents) in one portion. The reaction is exothermic, and the temperature will rise to approximately 55°C.
-
Reaction Completion: Stir the mixture for an additional 1.5 hours while maintaining the temperature at 55°C.
-
Workup and Isolation: Allow the reaction to cool to room temperature and filter to remove any unreacted zinc. Pour the filtrate over 150 g of crushed ice. The solid N-substituted this compound product that precipitates is collected by filtration and washed thoroughly with water.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | Succinic Anhydride & Amine | [7] |
| Reagent/Catalyst | Zinc Powder | [7] |
| Solvent | Acetic Acid | [7] |
| Temperature | ~55°C | [7] |
| Reaction Time | ~1.5 hours | [7] |
| Yield | High (Specific % varies by amine) | [7] |
Process Visualization
Caption: Logical pathway for N-substituted this compound synthesis.
Modern & Green Synthetic Developments
In recent decades, the focus of synthetic chemistry has shifted towards improving efficiency, reducing reaction times, and minimizing environmental impact. This compound synthesis has benefited greatly from these advancements, with microwave-assisted and novel catalytic methods marking a significant evolution from classical techniques.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation provides rapid and uniform heating, drastically accelerating reaction rates.[8] For this compound synthesis, this often allows for solvent-free conditions, representing a significant step forward in green chemistry.[9]
Experimental Protocol (Solvent-Free N-Phenylthis compound)
This protocol is adapted from a procedure developed for the organic teaching laboratory, highlighting its simplicity and speed.[8][9]
-
Preparation: In a microwave-safe vessel, thoroughly mix succinic anhydride (e.g., 2.5 g, 25 mmol) and aniline (B41778) (e.g., 2.3 mL, 25 mmol).
-
Microwave Irradiation: Place the vessel in a domestic microwave oven and heat at a high power setting for a short duration, typically 3 to 4 minutes.[8] The reaction mixture will melt and then resolidify.
-
Purification: Allow the vessel to cool to room temperature. The resulting solid crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure N-phenylthis compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Materials | Succinic Anhydride & Aniline | [8][9] |
| Conditions | Solvent-Free | [8][9] |
| Energy Source | Microwave Irradiation | [8][9] |
| Reaction Time | 4 minutes | [8] |
| Yield | 40-60% | [8] |
Process Visualization
Caption: Comparison of conventional and microwave synthesis workflows.
Catalytic and Aqueous Synthesis
Further advancing green chemistry principles, recent research has focused on using water as a reaction medium and employing catalysts to facilitate the synthesis under milder conditions.
-
Hot Water Synthesis: N-substituted succinimides can be synthesized in high yields by simply heating succinic acid and a primary amine in water at 100°C, completely avoiding organic solvents and catalysts.[10]
-
Catalytic Methods: A variety of catalysts have been shown to be effective. A nanoporous nickel material (NiNPore) has been used to catalyze the conversion of succinic anhydride to this compound in water, achieving a 93% isolated yield.[11] Lewis acids, such as tantalum(V) chloride on silica (B1680970) gel (TaCl₅-silica gel), have also been used to catalyze the reaction between anhydrides and amines under solvent-free microwave conditions.[12]
Experimental Protocol (Catalyst-Free Synthesis in Water)
This protocol is based on the ultimate green approach of using only hot water as the medium.[10]
-
Reaction Setup: In a flask equipped with a condenser, suspend succinic acid (1.0 mmol) and a primary amine (1.0 mmol) in water (3 mL).
-
Heating: Heat the mixture to 100°C with stirring.
-
Monitoring and Workup: Monitor the reaction by thin-layer chromatography. After completion (typically several hours), cool the reaction mixture. The product often precipitates and can be isolated by simple filtration.
Quantitative Data Summary for Modern Methods
| Method | Catalyst / Medium | Temp. | Time | Yield | Reference |
| Aqueous Synthesis | Water (no catalyst) | 100°C | ~12 h | High | [10] |
| Nanoporous Nickel | NiNPore / Water | - | - | 93% | [11] |
| Lewis Acid (MW) | TaCl₅-silica gel | MW | - | High | [12] |
Conclusion
The historical trajectory of this compound synthesis is a clear illustration of progress in the field of organic chemistry. The journey began with high-energy thermal methods that, while effective, were inefficient and harsh. The development of syntheses from succinic anhydride provided greater versatility, especially for creating the N-substituted analogs crucial for drug development. The modern era, characterized by the adoption of microwave technology and green chemistry principles, has delivered remarkable improvements. Reactions that once took hours can now be completed in minutes, often without harmful organic solvents and with improved atom economy.[9] Current research continues to push boundaries, with a growing focus on developing stereodivergent catalytic methods to access specific chiral this compound structures, which are of immense value in the synthesis of complex, biologically active molecules.[13] This continuous refinement ensures that the synthesis of the this compound core remains a robust and adaptable tool for chemists and drug development professionals.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids [mdpi.com]
- 7. ijcps.org [ijcps.org]
- 8. Microwave-Assisted Synthesis of N-Phenylthis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound synthesis [organic-chemistry.org]
- 13. Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of N-hydroxysuccinimide (NHS) Esters: A Detailed Protocol for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive guide to the synthesis of N-hydroxysuccinimide (NHS) esters from carboxylic acids. NHS esters are widely used bioconjugation reagents that enable the formation of stable amide bonds with primary amines on biomolecules such as proteins, peptides, and oligonucleotides. This protocol details the most common synthesis methods, including the use of carbodiimide (B86325) coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as a more recent carbodiimide-free method.
Introduction
N-hydroxythis compound esters are highly reactive molecules that selectively react with primary amines at physiological to slightly basic pH to form a stable amide linkage.[1][] This reactivity makes them invaluable tools in chemical biology and drug development for applications such as fluorescent labeling, protein crosslinking, and the creation of antibody-drug conjugates.[1][][3] The synthesis of an NHS ester involves the activation of a carboxylic acid group, which can then readily react with a primary amine, releasing N-hydroxythis compound as a byproduct.[4]
The choice of synthetic method depends on several factors, including the solubility of the starting carboxylic acid, the desired scale of the reaction, and the required purity of the final NHS ester. This protocol provides detailed procedures for the most common and effective synthesis methods.
Synthesis Methods and Reaction Parameters
The synthesis of NHS esters is typically achieved by activating a carboxylic acid with a coupling agent in the presence of N-hydroxythis compound. The most established methods utilize carbodiimides such as DCC and EDC.[4][5] A newer method offers a carbodiimide-free alternative using iodine and triphenylphosphine.[6][7]
Table 1: Comparison of NHS Ester Synthesis Methods
| Method | Coupling Agent | Typical Solvent | Byproduct | Byproduct Removal | Reported Yield |
| DCC Coupling | N,N'-dicyclohexylcarbodiimide (DCC) | Anhydrous organic solvents (e.g., DCM, DMF, DMSO)[5] | Dicyclohexylurea (DCU) | Filtration (DCU is insoluble)[5] | 25-35% (for separated isomers)[1] |
| EDC Coupling | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Aqueous buffers or organic solvents (e.g., DMF, DMSO)[5] | 1-ethyl-3-(3-dimethylaminopropyl)urea | Aqueous extraction/washing or dialysis (byproduct is water-soluble)[5] | Up to 94%[5] |
| I₂/PPh₃ Coupling | Iodine (I₂) and Triphenylphosphine (PPh₃) | Not specified, operates at room temperature[6][7] | Triphenylphosphine oxide and iodide salts | Not explicitly detailed | Not explicitly quantified[6][7] |
Experimental Protocols
DCC-Mediated NHS Ester Synthesis
This method is suitable for water-insoluble carboxylic acids and offers the advantage of easy removal of the dicyclohexylurea (DCU) byproduct by filtration.[5]
Materials:
-
Carboxylic acid
-
N,N'-dicyclohexylcarbodiimide (DCC)
-
N-hydroxythis compound (NHS)
-
Anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF)
-
Diethyl ether (for precipitation)
-
0.22 µm filter
Protocol:
-
Dissolve the carboxylic acid in a minimal amount of anhydrous DCM or DMF.
-
Add N-hydroxythis compound (NHS) and N,N'-dicyclohexylcarbodiimide (DCC) to the solution. A common molar ratio of Carboxylic Acid:NHS:DCC is 1:1.2:1.2.[1] For some substrates, a ratio of 1:2:2 may be used.[5]
-
Stir the reaction mixture at room temperature for 2-12 hours, protected from light. The reaction progress can be monitored by thin-layer chromatography (TLC).[8]
-
As the reaction proceeds, the insoluble dicyclohexylurea (DCU) byproduct will precipitate out of the solution.
-
Remove the DCU precipitate by filtration through a 0.22 µm filter.[5]
-
The filtrate containing the NHS ester can be concentrated under reduced pressure.
-
The crude product can be further purified by precipitation with a non-solvent like cold diethyl ether or by silica (B1680970) gel chromatography.[1][5]
EDC-Mediated NHS Ester Synthesis
This method is often preferred for its water-soluble carbodiimide and byproduct, which simplifies purification, especially in aqueous reaction conditions.[5]
Materials:
-
Carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxythis compound (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[9]
-
Organic solvent (e.g., DMF, DMSO) if the carboxylic acid is not water-soluble
Protocol:
-
Dissolve the carboxylic acid in the appropriate solvent (Activation Buffer for water-soluble compounds, or an organic solvent for water-insoluble compounds).
-
Add NHS (or Sulfo-NHS for aqueous reactions) to the solution to a final concentration of approximately 5 mM.[10]
-
Add EDC to the reaction mixture to a final concentration of about 2 mM. A 10-fold molar excess of EDC to a protein is a common starting point for bioconjugation, but for synthesis, equimolar amounts or a slight excess of EDC and NHS relative to the carboxylic acid are typical.[10]
-
Mix the reaction components well and allow the reaction to proceed for 15 minutes to 2 hours at room temperature.[9][10]
-
If the reaction is performed in an organic solvent, the solvent can be removed under reduced pressure. The residue can then be purified by chromatography.
-
If the reaction is in an aqueous buffer, the product can be purified by dialysis or size-exclusion chromatography to remove the water-soluble urea (B33335) byproduct and excess reagents.[11]
I₂/PPh₃-Mediated NHS Ester Synthesis (Carbodiimide-Free)
This newer method avoids the use of carbodiimides and their associated byproducts and allergens.[6][7]
Materials:
-
Carboxylic acid
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Triethylamine (B128534) (Et₃N)
-
N-hydroxythis compound (NHS)
-
Appropriate organic solvent
Protocol:
-
Treat the carboxylic acid with triphenylphosphine, iodine, and triethylamine in a suitable organic solvent.
-
Add N-hydroxythis compound to the reaction mixture.
-
Stir the reaction at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, the reaction mixture can be worked up using standard extraction and purification techniques such as column chromatography to isolate the NHS ester.
Purification and Storage of NHS Esters
Proper purification and storage are crucial for maintaining the reactivity of NHS esters.
Purification:
-
Filtration: For DCC-mediated reactions, the insoluble DCU byproduct is easily removed by filtration.[5]
-
Precipitation: NHS esters can often be precipitated from the reaction mixture by adding a non-solvent, such as cold diethyl ether.[5]
-
Chromatography: Silica gel chromatography is a common method for purifying NHS esters, although care must be taken as they can be sensitive to hydrolysis on silica.[1] Reversed-phase HPLC can also be used, particularly for more polar NHS esters.[12]
Storage: NHS esters are sensitive to moisture and should be stored in a desiccator at -20°C.[13] When using, the container should be allowed to warm to room temperature before opening to prevent condensation.[8] Solutions of NHS esters in anhydrous solvents like DMF or DMSO can be stored at -20°C for 1-2 months.[3]
Visualizing the Workflow and Reaction Mechanism
General NHS Ester Synthesis Workflow
Caption: A generalized workflow for the synthesis and purification of NHS esters.
Carbodiimide-Mediated NHS Ester Synthesis Mechanism
Caption: The reaction mechanism for NHS ester synthesis using a carbodiimide coupling agent.
References
- 1. Separating the isomers—Efficient synthesis of the N-hydroxythis compound esters of 5 and 6-carboxyfluorescein diacetate and 5 and 6-carboxyrhodamine B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of N-Hydroxythis compound Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. benchchem.com [benchchem.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
Application Notes and Protocols for Succinimide-Based Crosslinking of Proteins and Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinimidyl esters, particularly N-hydroxysuccinimide (NHS) esters and their water-soluble analogs, N-hydroxysulfothis compound (Sulfo-NHS) esters, are among the most widely utilized reagents for the covalent conjugation of proteins and peptides.[1][2] This widespread use stems from their efficient and selective reactivity with primary amines, which are readily available on biomolecules at the N-terminus of polypeptide chains and on the side chains of lysine (B10760008) residues.[1][3] This reaction forms a stable amide bond under mild, aqueous conditions, preserving the native structure and function of sensitive biomolecules.[3]
These crosslinkers are instrumental in a vast array of applications, including the study of protein-protein interactions, the creation of antibody-drug conjugates (ADCs), the immobilization of proteins onto surfaces for immunoassays, and the development of novel therapeutics.[1][4][5] This document provides detailed application notes and protocols for the effective use of this compound-based crosslinkers.
Chemistry of this compound Crosslinkers
The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS or Sulfo-NHS ester. This process results in the formation of a stable amide bond and the release of N-hydroxythis compound or N-hydroxysulfothis compound as a byproduct.[2][3] The reaction is highly selective for unprotonated primary amines and is typically performed in buffers with a pH range of 7.2 to 8.5.[1][6]
A critical consideration in aqueous solutions is the competing hydrolysis of the succinimidyl ester, where water acts as a nucleophile.[3][7] The rate of this hydrolysis reaction increases significantly with higher pH, which can reduce the efficiency of the desired conjugation reaction.[3][8]
Key Characteristics of NHS vs. Sulfo-NHS Esters
| Feature | NHS Esters (e.g., DSS) | Sulfo-NHS Esters (e.g., BS3) |
| Solubility | Generally water-insoluble; require dissolution in an organic solvent like DMSO or DMF before addition to the aqueous reaction mixture.[1][9] | Water-soluble due to the presence of a sulfonate group on the this compound ring.[1][9] |
| Cell Membrane Permeability | Membrane-permeable, allowing for intracellular crosslinking.[1] | Generally membrane-impermeable, restricting crosslinking to the cell surface.[1] |
| Reaction Chemistry | Identical to Sulfo-NHS esters, reacting with primary amines to form stable amide bonds.[1] | The sulfonate group does not affect the reaction mechanism but enhances water solubility.[1] |
Types of this compound Crosslinkers
Succinimidyl ester crosslinkers are broadly categorized based on the reactivity of their functional groups.
-
Homobifunctional Crosslinkers : These reagents possess two identical reactive groups (e.g., two NHS esters) and are used in a single-step reaction to crosslink molecules with the same target functional group.[4][10] They are commonly employed to study protein-protein interactions, create protein polymers, or perform intramolecular crosslinking.[2][4] An example is Disuccinimidyl suberate (B1241622) (DSS).[2]
-
Heterobifunctional Crosslinkers : These crosslinkers have two different reactive groups, allowing for sequential, two-step conjugation reactions.[4][11] This provides greater control and minimizes the formation of undesirable byproducts like self-conjugation or polymerization.[4][12] A common combination is an NHS ester for targeting primary amines and a maleimide (B117702) group for targeting sulfhydryl groups on cysteine residues.[8] This approach is frequently used in the development of antibody-drug conjugates (ADCs).[8][13]
Quantitative Data Summary
The efficiency and stability of this compound-based crosslinking are influenced by several factors, primarily pH and temperature, which affect the rate of the competing hydrolysis reaction.
Table 1: Stability of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[8][14] |
| 7.0 | 4 | 4-5 hours[1] |
| 8.6 | 4 | 10 minutes[1][8] |
Note: These values are general estimates and can vary based on the specific succinimidyl ester compound and buffer conditions.[15]
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Range/Value | Rationale |
| pH | 7.2 - 8.5[1] | Optimal for the reaction with primary amines while minimizing hydrolysis. Below this range, the primary amines are more likely to be protonated and less reactive.[15] Above pH 8.5, the rate of hydrolysis significantly increases.[15] |
| Buffer Composition | Phosphate, Borate, Carbonate, HEPES[1] | These buffers are non-reactive with NHS esters. Buffers containing primary amines, such as Tris or glycine, will compete with the target protein and should be avoided during the reaction.[1][15] |
| Molar Excess of Crosslinker | 20- to 50-fold over protein[15] | A molar excess is typically required to drive the reaction to completion, especially with dilute protein solutions.[15] |
| Protein Concentration | > 1-2 mg/mL[14][15] | Higher protein concentrations favor the bimolecular conjugation reaction over the competing unimolecular hydrolysis reaction.[15] |
| Reaction Time | 30 minutes to 2 hours[16] | The optimal time can vary depending on the specific reactants and conditions. |
| Temperature | 4°C to Room Temperature[1] | Lower temperatures can help to slow the rate of hydrolysis.[1] |
Experimental Protocols
Protocol 1: General Protein-Protein Crosslinking using a Homobifunctional NHS Ester (e.g., DSS)
This protocol provides a starting point for crosslinking two proteins. Optimization may be required for specific applications.
Materials:
-
Protein A and Protein B in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Homobifunctional NHS ester crosslinker (e.g., DSS)
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Reaction Buffer (e.g., 20 mM sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)[16]
Procedure:
-
Prepare Protein Solution: Ensure the protein solution is in an amine-free buffer at the desired concentration (typically 1-5 mg/mL).
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve the NHS ester crosslinker in anhydrous DMSO or DMF to a concentration of 10-25 mM.[16] Do not store the reconstituted crosslinker as it is moisture-sensitive.[16]
-
Crosslinking Reaction:
-
Add the crosslinker stock solution to the protein solution to achieve the desired final concentration. A 20- to 50-fold molar excess of crosslinker over protein is a common starting point.[15]
-
Ensure the final concentration of the organic solvent is less than 10% to avoid protein denaturation.[15]
-
Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[16]
-
-
Quench Reaction: Stop the crosslinking reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[16] Incubate for 15 minutes at room temperature.[16] The primary amines in the quenching buffer will react with any excess NHS ester.
-
Purification: Remove excess crosslinker and byproducts by dialysis, desalting, or size-exclusion chromatography.[]
-
Analysis: Analyze the crosslinked products using SDS-PAGE, mass spectrometry, or HPLC.[]
Protocol 2: Two-Step Protein-Peptide Conjugation using a Heterobifunctional Crosslinker (e.g., NHS-Maleimide)
This protocol describes the conjugation of a peptide containing a cysteine residue to a protein containing lysine residues.
Materials:
-
Protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Cysteine-containing peptide
-
Heterobifunctional crosslinker (e.g., SMCC)
-
Anhydrous DMSO or DMF
-
Reaction Buffer 1 (Amine-reactive step): e.g., PBS, pH 7.2-8.0
-
Reaction Buffer 2 (Sulfhydryl-reactive step): e.g., PBS, pH 6.5-7.5
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Purification columns (e.g., desalting or size-exclusion)
Procedure:
Step 1: Activation of the Protein with the NHS Ester
-
Prepare Protein: Dissolve the protein in Reaction Buffer 1 to a concentration of 1-10 mg/mL.
-
Prepare Crosslinker: Immediately before use, dissolve the heterobifunctional crosslinker in DMSO or DMF.
-
Reaction: Add a 10- to 20-fold molar excess of the crosslinker to the protein solution. Incubate for 30-60 minutes at room temperature.
-
Purification: Remove excess, unreacted crosslinker using a desalting column or dialysis, exchanging the buffer to Reaction Buffer 2.
Step 2: Conjugation of the Activated Protein with the Cysteine-Containing Peptide
-
Prepare Peptide: Dissolve the cysteine-containing peptide in Reaction Buffer 2.
-
Reaction: Add the peptide to the purified, maleimide-activated protein. A 1.5- to 5-fold molar excess of the peptide is a good starting point. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Purify the final protein-peptide conjugate using size-exclusion chromatography or another suitable purification method to remove unreacted peptide and any remaining byproducts.[]
-
Analysis: Characterize the conjugate using SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and purity.[]
Mandatory Visualizations
Caption: Reaction mechanism of an NHS ester with a primary amine.
Caption: General experimental workflow for this compound crosslinking.
Caption: Comparison of homobifunctional and heterobifunctional crosslinking.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crosslinking Efficiency | 1. Hydrolyzed Crosslinker: Reagent was exposed to moisture or stored improperly.[15][18] 2. Incorrect Buffer: Buffer contains primary amines (e.g., Tris, glycine) that compete with the reaction.[15] 3. Suboptimal pH: pH is too low, causing protonation of primary amines.[15] 4. Dilute Protein Solution: Hydrolysis of the crosslinker is favored over the conjugation reaction.[15] | 1. Always use freshly prepared crosslinker solutions.[16] 2. Use a non-amine-containing buffer such as PBS, HEPES, or borate.[1] 3. Ensure the reaction pH is between 7.2 and 8.5.[1] 4. Increase the protein concentration if possible.[15] |
| Protein Precipitation after Adding Crosslinker | 1. Over-crosslinking: Excessive crosslinking can alter the protein's net charge and solubility.[18] 2. High Organic Solvent Concentration: The solvent used to dissolve the crosslinker may be denaturing the protein. | 1. Reduce the molar excess of the crosslinker or decrease the reaction time. 2. Ensure the final concentration of the organic solvent (e.g., DMSO, DMF) is as low as possible, typically below 10%.[15] |
| Non-specific Labeling | Reaction with other nucleophiles: At higher pH, NHS esters can show some reactivity towards hydroxyl groups (Ser, Thr, Tyr) and sulfhydryl groups (Cys).[6][19] | Maintain the reaction pH within the recommended range (7.2-8.5) to maximize specificity for primary amines.[1] |
Stability of the Resulting Linkage
The amide bond formed through the reaction of a succinimidyl ester with a primary amine is highly stable.[2] However, in the context of ADCs created using maleimide chemistry (a common partner in heterobifunctional linkers), the resulting this compound ring can be susceptible to a reverse Michael reaction, leading to payload loss.[20][21] This has led to the development of strategies to hydrolyze the this compound ring to a more stable, open conformation, which improves the in vivo stability of the ADC.[22][23]
Conclusion
This compound-based crosslinkers are powerful tools for the covalent modification of proteins and peptides. A thorough understanding of their reaction chemistry, the factors influencing their efficiency, and appropriate experimental design are crucial for successful conjugation. By carefully selecting the type of crosslinker and optimizing reaction conditions, researchers can effectively utilize this chemistry for a wide range of applications in research and drug development.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. pH Dependence of this compound-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. covachem.com [covachem.com]
- 10. jpsionline.com [jpsionline.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]
- 13. nbinno.com [nbinno.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. store.sangon.com [store.sangon.com]
- 18. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Linker substitution influences this compound ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Linker substitution influences this compound ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Characterization of Ring-Opening Reaction of this compound Linkers in ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
Step-by-Step Guide to Succinimide-Based Bioconjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of succinimide-based bioconjugation, a cornerstone technique for covalently linking molecules to proteins, antibodies, and other biomolecules.[1] The high reactivity and selectivity of N-hydroxythis compound (NHS) esters towards primary amines, coupled with the stability of the resulting amide bond under physiological conditions, have made this chemistry an indispensable tool in research, diagnostics, and therapeutics.[1][2] Applications range from fluorescently labeling proteins for imaging to the construction of antibody-drug conjugates (ADCs) for targeted cancer therapy.[2]
Core Principles of NHS Ester Chemistry
This compound-based bioconjugation primarily involves the reaction of an NHS ester with a primary amine (-NH₂). In proteins, the most common targets are the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus.[2][3] The reaction proceeds through a nucleophilic acyl substitution mechanism, where the deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing N-hydroxythis compound and forming a stable amide bond.[2][4]
This chemistry is favored for its rapid reaction rates, high selectivity, and the ability to be conducted in aqueous buffers under conditions that mimic physiological environments.[5]
Reaction Mechanism: Nucleophilic Acyl Substitution
The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxythis compound.[6][7]
Factors Influencing Reaction Efficiency
The success of this compound-based bioconjugation is highly dependent on several key parameters that must be carefully controlled to maximize the yield of the desired conjugate while minimizing side reactions.
| Parameter | Optimal Range/Condition | Rationale and Considerations | References |
| pH | 7.2 - 8.5 | Below this range, primary amines are protonated and non-nucleophilic. Above this range, the rate of NHS ester hydrolysis significantly increases, reducing conjugation efficiency. A pH of 8.3-8.5 is often considered optimal. | [8][9] |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can minimize the competing hydrolysis reaction and are often preferred for sensitive proteins. Reactions are typically run for 0.5 to 4 hours. | [7][8] |
| Buffer Composition | Amine-free buffers (e.g., Phosphate, Bicarbonate, HEPES, Borate) | Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester and should be avoided. | [8] |
| Reactant Concentration | Protein: 1-10 mg/mL; Molar Ratio (Ester:Protein): 5:1 to 20:1 | Higher concentrations can improve labeling efficiency. The optimal molar ratio should be determined empirically for each specific application. | [2][5] |
| Solvent for NHS Ester | Anhydrous DMSO or DMF | Many NHS esters have poor aqueous solubility and should be dissolved in a dry, water-miscible organic solvent before addition to the aqueous reaction mixture. | [8][9] |
The Competing Reaction: Hydrolysis
A critical factor to consider is the hydrolysis of the NHS ester, where it reacts with water, rendering it inactive. The rate of hydrolysis is significantly influenced by pH, increasing as the pH becomes more alkaline.[6][10]
| pH | Temperature | Half-life of NHS Ester | References |
| 7.0 | 0°C | 4 - 5 hours | [8][10] |
| 8.6 | 4°C | 10 minutes | [8][10] |
| 7.0 | Aqueous Solution | Hours | [8] |
| 9.0 | Aqueous Solution | Minutes | [8] |
Application Spotlight: Antibody-Drug Conjugates (ADCs) Targeting HER2
A prominent application of this compound-based bioconjugation is in the development of ADCs for targeted cancer therapy. ADCs utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to tumor cells that overexpress a particular antigen, such as HER2 in certain breast cancers.
HER2 Signaling Pathway and ADC Mechanism of Action
The Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that, when overexpressed in cancer cells, promotes cell proliferation and survival through downstream signaling cascades like the PI3K/Akt and MAPK pathways.[11][12] An ADC targeting HER2, such as Trastuzumab emtansine (T-DM1), binds to the HER2 receptor on the cancer cell surface. The ADC-receptor complex is then internalized via endocytosis. Inside the cell, the linker connecting the antibody and the cytotoxic payload is cleaved within the lysosome, releasing the drug to induce cell death.[13]
Experimental Protocols
The following protocols provide a general framework for this compound-based bioconjugation. Optimization may be required for specific biomolecules and labels.
Protocol 1: General Protein Labeling with an NHS Ester
This protocol describes a typical procedure for labeling a protein, such as an antibody, with a molecule functionalized with an NHS ester (e.g., a fluorescent dye).
Materials:
-
Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
NHS ester of the molecule to be conjugated
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in a suitable amine-free buffer at the desired concentration. If necessary, perform a buffer exchange.[2]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[7]
-
Conjugation Reaction: Add a 5 to 20-fold molar excess of the dissolved NHS ester to the protein solution with gentle stirring.[2]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. Protect from light if using a fluorescent label.[2]
-
Quench the Reaction (Optional): Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.[7]
-
Purification: Remove excess, unreacted reagents and byproducts by size-exclusion chromatography or dialysis.[5]
Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC)
This protocol outlines a two-step process for creating an ADC using a heterobifunctional crosslinker like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), which contains both an NHS ester and a maleimide (B117702) group.[14]
Step 1: Antibody Activation with SMCC
-
Antibody Preparation: Prepare the antibody solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).[14]
-
SMCC Preparation: Dissolve SMCC in anhydrous DMSO or DMF.
-
Activation Reaction: Add a 5 to 20-fold molar excess of the SMCC solution to the antibody. Incubate for 30-60 minutes at room temperature.[14]
-
Purification: Immediately remove unreacted SMCC using a desalting column, equilibrating with a thiol reaction buffer (e.g., PBS with EDTA, pH 6.5-7.5).[14]
Step 2: Conjugation of Thiol-Containing Drug
-
Drug Preparation: Dissolve the thiol-containing cytotoxic drug in a suitable solvent.
-
Conjugation Reaction: Add the drug solution to the maleimide-activated antibody at a 1.5 to 5-fold molar excess over the available maleimide groups. Incubate for 1-2 hours at room temperature.
-
Quenching: Quench unreacted maleimide groups by adding a quenching reagent (e.g., L-cysteine) to a final concentration of ~1 mM and incubate for 15-30 minutes.
-
Final Purification: Purify the resulting ADC using size-exclusion chromatography or tangential flow filtration to remove unconjugated drug and other reagents.[14]
Characterization of Bioconjugates
Thorough characterization of the final bioconjugate is essential to ensure its quality, efficacy, and safety.
| Characterization Method | Parameter Measured | Description | References |
| UV-Vis Spectroscopy | Drug-to-Antibody Ratio (DAR) | A simple method to estimate the average DAR by measuring the absorbance at wavelengths specific to the antibody (280 nm) and the drug. | [1][15] |
| Hydrophobic Interaction Chromatography (HIC) | DAR Distribution, Purity | Separates ADC species with different numbers of conjugated drugs based on their hydrophobicity, allowing for the determination of the average DAR and the presence of unconjugated antibody. | [15][16] |
| Size-Exclusion Chromatography (SEC) | Aggregation, Purity | Separates molecules based on size to detect and quantify aggregates and fragments. | [16] |
| Mass Spectrometry (MS) | Molecular Weight, Site of Conjugation, DAR | Provides a direct measurement of the molecular weight of the intact ADC and its subunits, confirming the DAR and identifying the sites of conjugation. | [] |
| Capillary Isoelectric Focusing (cIEF) | Charge Heterogeneity | Separates ADC species based on their isoelectric point, providing information on charge variants. | [16] |
| Binding Assays (ELISA, SPR) | Antigen Binding Affinity | Determines if the conjugation process has affected the antibody's ability to bind to its target antigen. | [] |
| In Vitro Cytotoxicity Assays | Potency | Measures the ability of an ADC to kill target cancer cells. | [] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution | References |
| Low or No Labeling Efficiency | Hydrolyzed NHS ester | Use fresh, high-quality NHS ester. Allow the reagent to warm to room temperature before opening to prevent moisture condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use. | |
| Incorrect buffer pH | Verify the pH of the reaction buffer is within the optimal range of 7.2-8.5. | [8] | |
| Presence of primary amines in the buffer | Perform a buffer exchange to a compatible buffer like PBS or borate (B1201080) buffer. | [8] | |
| Protein Aggregation | Change in protein charge after conjugation | Perform the reaction at a lower protein concentration. Optimize the buffer composition. | |
| Protein instability under reaction conditions | Ensure the chosen buffer, pH, and temperature are compatible with the protein's stability. | ||
| High Heterogeneity of Conjugate | Inconsistent reaction conditions | Precisely control reaction time, temperature, and molar ratio of reactants. | |
| Multiple reactive sites on the biomolecule | For site-specific conjugation, consider alternative chemistries (e.g., thiol-maleimide) or protein engineering to introduce a unique reactive handle. |
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. ppd.com [ppd.com]
Application of Succinimide in Solid-Phase Peptide Synthesis: A Dual Perspective
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of solid-phase peptide synthesis (SPPS), the term "succinimide" appears in two distinct and critical contexts. Primarily, it refers to the formation of an undesirable aspartimide intermediate from aspartic acid (Asp) residues, a major side reaction in Fmoc-based SPPS that can lead to racemization and the formation of impurities that are difficult to separate.[1][2][3][4] Less commonly, but representing a direct and strategic application, this compound derivatives are employed as reversible protecting groups for cysteine (Cys) residues, particularly in advanced synthetic strategies like native chemical ligation (NCL) and protein semisynthesis.[5][6][7]
This document provides detailed application notes and protocols for both understanding and mitigating aspartimide formation and for utilizing this compound-based protection of cysteine.
Part 1: The Challenge of Aspartimide Formation
Aspartimide formation is a significant side reaction during Fmoc-SPPS, especially when using piperidine (B6355638) for Fmoc group removal.[4] The reaction is initiated by the deprotonation of the backbone amide nitrogen C-terminal to an aspartic acid residue, which then acts as a nucleophile, attacking the side-chain carbonyl of the Asp. This forms a five-membered this compound ring, known as an aspartimide.[8] This intermediate is problematic as it is unstable and can be opened by nucleophiles (like piperidine or water) to yield a mixture of desired α-aspartyl peptides and undesired β-aspartyl peptides. Furthermore, the α-carbon of the aspartimide is prone to epimerization, leading to D-aspartyl peptides.[4][9]
Key Factors Influencing Aspartimide Formation:
-
Peptide Sequence: Sequences where Asp is followed by a small, sterically unhindered amino acid are most susceptible. The Asp-Gly (D-G) sequence is notoriously problematic.[8] Other susceptible sequences include Asp-Asn (D-N), Asp-Ser (D-S), and Asp-Arg (D-R).[4][9]
-
Base and Deprotection Conditions: The strong basicity of piperidine promotes the reaction. Prolonged exposure to the deprotection solution increases the extent of aspartimide formation.[9]
-
Temperature: Elevated temperatures, such as those used in microwave-assisted SPPS, significantly accelerate the rate of aspartimide formation.[8]
Signaling Pathway: Aspartimide Formation and Subsequent Reactions
Caption: Base-catalyzed formation of the aspartimide intermediate and subsequent side reactions.
Application Notes: Strategies to Prevent Aspartimide Formation
Several strategies have been developed to minimize or eliminate aspartimide formation. The choice of method depends on the susceptibility of the sequence and the overall synthetic goal.
Modification of Deprotection Conditions
This is often the simplest and most cost-effective approach. By reducing the basicity of the Fmoc deprotection solution, the initial proton abstraction is suppressed.
-
Addition of an Acidic Additive: Adding a weak acid to the standard 20% piperidine in DMF solution buffers the basicity.
-
Use of a Weaker Base: Replacing piperidine with a less aggressive base.
Use of Sterically Hindered Asp Side-Chain Protecting Groups
Increasing the steric bulk of the ester protecting group on the Asp side chain physically hinders the nucleophilic attack of the backbone amide.
-
Fmoc-Asp(OMpe)-OH (Mpe = 3-methylpent-3-yl): Offers greater protection than the standard tert-butyl (OtBu) group.[2]
-
Fmoc-Asp(OBno)-OH (Bno = 5-n-butyl-5-nonyl): A unique building block that has proven to be extremely effective, reducing aspartimide formation to almost undetectable levels for Asp-Asn and Asp-Arg sequences and to just 0.1% per cycle for the highly problematic Asp-Gly sequence.[9][11][12]
Backbone Protection
This is the most effective method for completely eliminating aspartimide formation.[8] It involves modifying the backbone amide nitrogen of the amino acid following the Asp residue, preventing it from acting as a nucleophile. This is typically achieved by using a pre-formed dipeptide.
-
Fmoc-Asp(OtBu)-Dmb-Gly-OH: Incorporates a 2,4-dimethoxybenzyl (Dmb) group on the glycine (B1666218) nitrogen. The Dmb group is conveniently removed during the final TFA cleavage. This is the recommended solution for syntheses containing the Asp-Gly motif.[8][13]
Quantitative Data on Aspartimide Prevention
| Strategy/Reagent | Sequence | Conditions | Aspartimide Formation | Reference |
| Standard | ||||
| Fmoc-Asp(OtBu)-OH | VKDG YI | 20% Piperidine/DMF, 200 min | 71.5% | [9][12] |
| Fmoc-Asp(OtBu)-OH | VKDN YI | 20% Piperidine/DMF, 200 min | 26.6% | [9][12] |
| Modified Deprotection | ||||
| Fmoc-Asp(OtBu)-OH | PreS9-33-y | 5% Formic Acid in 20% Piperidine/DMF | ~13% (vs. 81% without acid) | [3] |
| Bulky Side-Chain PG | ||||
| Fmoc-Asp(OMpe)-OH | VKDG YI | 20% Piperidine/DMF, 200 min | 12.3% | [9][12] |
| Fmoc-Asp(OBno)-OH | VKDG YI | 20% Piperidine/DMF, 200 min | 1.9% (0.1% per cycle) | [9][12] |
| Fmoc-Asp(OBno)-OH | VKDN YI | 20% Piperidine/DMF, 200 min | <0.1% | [9][12] |
| Fmoc-Asp(OBno)-OH | (Gly²)-GLP-2 (33mer) | Standard Fmoc SPPS | Negligible (25% increase in target peptide) | [9][12] |
| Backbone Protection | ||||
| Fmoc-Asp(OtBu)-Dmb-Gly-OH | Asp-Gly sequences | Standard Fmoc SPPS | Complete suppression | [8][13] |
Experimental Protocols: Minimizing Aspartimide Formation
Protocol 1: Modified Fmoc Deprotection using Formic Acid
This protocol is a cost-effective method for reducing aspartimide formation in moderately susceptible sequences.
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.
-
Prepare Deprotection Solution: Prepare a solution of 5% (v/v) formic acid in 20% (v/v) piperidine in DMF.
-
Deprotection: Treat the resin with the prepared deprotection solution.
-
First treatment: 2-5 minutes.
-
Second treatment: 10-15 minutes.
-
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all reagents.
Protocol 2: Incorporation of Fmoc-Asp(OBno)-OH
This protocol is highly recommended for sequences known to be prone to aspartimide formation.
-
Deprotection: Perform the Fmoc deprotection of the N-terminal amino acid on the resin as per your standard or modified protocol (e.g., Protocol 1).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asp(OBno)-OH (3 eq.), a coupling reagent (e.g., HBTU, 2.9 eq.), and an additive (e.g., HOBt, 3 eq.) in DMF. Add a base (e.g., DIPEA, 6 eq.) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature. A single one-hour coupling is often sufficient.[9]
-
Washing: Drain the coupling solution and wash the resin with DMF, followed by DCM, and then DMF to prepare for the next cycle.
Part 2: this compound as a Cysteine Protecting Group
A direct and powerful application of the this compound group is its use as a reversible, palladium-labile protecting group for the thiol side chain of cysteine.[5][6] This strategy is particularly valuable in complex syntheses, such as the assembly of multiple peptide fragments via NCL, where orthogonal protection schemes are essential.[2][14]
The protection is achieved by reacting the free cysteine thiol with a maleimide (B117702) reagent to form a stable thiothis compound linkage. This protected cysteine is stable to standard SPPS conditions, including Fmoc deprotection (base) and TFA cleavage (acid), as well as to NCL/desulfurization conditions.[2][14] The this compound group can then be selectively removed "on-demand" under mild aqueous conditions using a Pd(II) complex.[4]
Experimental Workflow: Cysteine Protection and Deprotection
Caption: Workflow for this compound protection of cysteine and on-demand deprotection.
Experimental Protocols: Cysteine Protection/Deprotection
Protocol 3: On-Resin Protection of Cysteine with Maleimide
This protocol describes the protection of a free cysteine thiol on the resin. This is typically performed after the cysteine residue has been incorporated and its Fmoc group removed.
-
Resin Preparation: Ensure the peptide-resin containing the free cysteine thiol is washed and swollen in a suitable solvent like DMF.
-
Protection Reaction:
-
Prepare a solution of an N-substituted maleimide (e.g., N-ethylmaleimide, 5-10 equivalents) in DMF.
-
Add the maleimide solution to the resin.
-
Add a mild, non-nucleophilic base such as DIPEA (2-3 equivalents).
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.
-
Confirmation: A small sample of resin can be cleaved and analyzed by LC-MS to confirm successful protection before proceeding with peptide elongation.
Protocol 4: Palladium-Mediated Cleavage of this compound from Cysteine
This protocol is for the selective deprotection of the this compound group in solution after the peptide has been cleaved from the resin and purified.
-
Peptide Dissolution: Dissolve the purified peptide containing the Cys(this compound) residue in an aqueous buffer. The optimized buffer is typically 6 M Guanidine·HCl / 0.2 M Phosphate at pH 5.5.[6]
-
Prepare Reagents:
-
Prepare a stock solution of Palladium(II) chloride (PdCl₂).
-
Prepare a stock solution of Magnesium chloride (MgCl₂).
-
-
Deprotection Reaction:
-
To the peptide solution, add MgCl₂ to a final concentration of 50 equivalents relative to the peptide.
-
Add PdCl₂ to a final concentration of 10 equivalents.
-
Incubate the reaction at 37°C. The reaction is typically complete within 45 minutes to 2.5 hours, depending on the substrate.[14] Monitor progress by LC-MS.
-
-
Quenching and Purification:
-
Once the reaction is complete, quench by adding a thiol-containing reagent like Dithiothreitol (DTT) to sequester the palladium.
-
The final deprotected peptide can be purified from the reaction mixture using reverse-phase HPLC.
-
Quantitative Data on Cysteine Protection/Deprotection
| Process | Reagents | Time | Yield/Efficiency | Reference |
| Protection | N-substituted maleimide, DIPEA | 1-2 h | Generally high, near-quantitative on model systems | [5] |
| Cleavage | 10 eq. PdCl₂, 50 eq. MgCl₂, pH 5.5, 37°C | 45 min (model peptides) | Quantitative removal | [6][14] |
| Cleavage | 10 eq. PdCl₂, 50 eq. MgCl₂, pH 5.5, 37°C | 2.5 h (β-globin derivative) | Quantitative removal | [14] |
| One-Pot Synthesis | Ligation/Desulfurization/Cleavage | ~28 h (total for 7 steps) | 37-55% isolated yield | [2][14] |
Conclusion
The role of this compound in solid-phase peptide synthesis is multifaceted. As the problematic aspartimide intermediate, it represents a significant hurdle that requires careful strategic planning to overcome. The application of modified deprotection conditions, sterically demanding protecting groups, and backbone protection provides a robust toolkit for mitigating this side reaction, enabling the successful synthesis of complex aspartic acid-containing peptides. Conversely, the deliberate formation of a thiothis compound linkage serves as a powerful and elegant strategy for the orthogonal protection of cysteine. The ability to deprotect this group under mild, specific, palladium-mediated conditions opens new avenues for the chemical synthesis of complex proteins and modified peptides, highlighting the dual nature of this important chemical moiety.
References
- 1. researchgate.net [researchgate.net]
- 2. On-Demand Detachment of Succinimides on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 4. On-Demand Detachment of Succinimides on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 8. drivehq.com [drivehq.com]
- 9. researchgate.net [researchgate.net]
- 10. On-Demand Detachment of Succinimides on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins | Semantic Scholar [semanticscholar.org]
- 11. cris.technion.ac.il [cris.technion.ac.il]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
Succinimide-Mediated Antibody Labeling for Immunoassays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinimide-mediated labeling is a robust and widely adopted method for conjugating antibodies with a variety of molecules such as fluorescent dyes, enzymes, and biotin. This technique primarily utilizes N-hydroxythis compound (NHS) esters, which react efficiently with primary amines on the antibody, particularly the side chains of lysine (B10760008) residues, to form stable amide bonds.[1][][3] The simplicity and efficiency of this method make it a cornerstone for the development of sensitive and reliable immunoassays, including ELISA, flow cytometry, and immunohistochemistry.[4][5]
This document provides detailed protocols for the this compound-mediated labeling of antibodies, guidelines for purification of the conjugate, and methods for determining the degree of labeling.
Chemical Principle of this compound-Mediated Labeling
The core of this labeling strategy is the reaction between an NHS ester and a primary amine. The NHS ester is an activated form of a carboxyl group that readily reacts with nucleophilic primary amines found on proteins.[][3] This reaction, a nucleophilic acyl substitution, results in the formation of a stable amide bond and the release of N-hydroxythis compound as a byproduct.[3] The reaction is most efficient at a slightly basic pH (typically 7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[][3]
Experimental Protocols
Protocol 1: Antibody Preparation
For successful conjugation, it is critical to prepare the antibody solution correctly. The antibody should be in an amine-free buffer to prevent competition with the labeling reaction.[6][7]
Materials:
-
IgG antibody
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)
-
1 M Sodium Bicarbonate (NaHCO₃), pH 8.3
-
Buffer exchange column (e.g., Sephadex G-25)
Procedure:
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer.
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.2-7.4.
-
Apply the antibody solution to the column.
-
Elute the antibody with PBS and collect the fractions containing the purified antibody.
-
-
Concentration Adjustment: Adjust the antibody concentration to 1-2 mg/mL in the amine-free buffer.[6]
-
pH Adjustment: For the labeling reaction, a pH of 8.3-9.0 is recommended.[6] Add 1/10th volume of 1 M sodium bicarbonate solution (pH 8.3) to the antibody solution.[6][7]
Protocol 2: this compound-Mediated Antibody Labeling
This protocol describes the conjugation of an antibody with a generic NHS ester-activated label.
Materials:
-
Prepared antibody solution (from Protocol 1)
-
NHS ester-activated label (e.g., fluorescent dye, biotin)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction tubes (protected from light)
Procedure:
-
Prepare the Label Stock Solution:
-
Allow the vial of the NHS ester label to equilibrate to room temperature.
-
Dissolve the label in anhydrous DMSO or DMF to create a 10 mM stock solution.[6]
-
-
Calculate the Amount of Label: The molar ratio of the label to the antibody is crucial for achieving the desired degree of labeling. A starting molar ratio of 10:1 (label:antibody) is often recommended for IgG antibodies.[6]
-
Conjugation Reaction:
Protocol 3: Purification of the Labeled Antibody
After the labeling reaction, it is essential to remove any unconjugated label to prevent background signal in subsequent immunoassays.[1]
Materials:
-
Reaction mixture from Protocol 2
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
Procedure:
-
Column Preparation: Equilibrate a size-exclusion chromatography column with PBS, pH 7.2-7.4.[6]
-
Purification:
-
Apply the reaction mixture to the top of the column.
-
Elute the labeled antibody with PBS. The first colored fractions will contain the conjugated antibody.[6]
-
Collect the fractions containing the purified conjugate.
-
Protocol 4: Determination of the Degree of Labeling (DOL)
The DOL is the average number of label molecules conjugated to each antibody molecule. This can be determined using spectrophotometry.[7]
Materials:
-
Purified labeled antibody
-
Spectrophotometer
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the labeled antibody solution at 280 nm (for the antibody) and at the maximum absorption wavelength of the label.
-
-
Calculate DOL: The DOL can be calculated using the following formula:
DOL = (A_label × ε_antibody) / [(A_280 - (A_label × CF)) × ε_label]
Where:
-
A_label = Absorbance of the label at its maximum absorption wavelength
-
A_280 = Absorbance of the conjugate at 280 nm
-
ε_antibody = Molar extinction coefficient of the antibody at 280 nm (typically 210,000 M⁻¹cm⁻¹ for IgG)
-
ε_label = Molar extinction coefficient of the label at its maximum absorption wavelength
-
CF = Correction factor (A_280 of the free label / A_label of the free label)
-
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for this compound-mediated antibody labeling.
Table 1: Recommended Reaction and Storage Conditions [6]
| Parameter | Recommended Value/Condition |
| Reaction Conditions | |
| Antibody Concentration | 1-2 mg/mL |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.3-9.0 |
| Molar Ratio of Dye to Antibody (IgG) | 5:1 to 15:1 (start with 10:1) |
| Incubation Time | 1 hour |
| Incubation Temperature | Room Temperature |
| Purification | |
| Method | Size-exclusion chromatography (e.g., Sephadex G-25) or spin columns |
| Storage | |
| Storage Buffer | PBS, pH 7.2-7.4 |
| Stabilizing Agents (optional) | 5-10 mg/mL BSA, 0.01-0.03% Sodium Azide |
| Storage Temperature | 4°C (short-term) or -20°C with 50% glycerol (B35011) (long-term) |
Table 2: Example Spectral Properties for a Fluorescent Label (Pacific Blue™) [6]
| Property | Value |
| Excitation Maximum (Ex) | ~410 nm |
| Emission Maximum (Em) | ~455 nm |
| Molar Extinction Coefficient (ε) at ~410 nm | 30,000 cm⁻¹M⁻¹ |
| Recommended Laser Line | Violet (405 nm) |
Experimental Workflow and Application in Immunoassays
The following diagrams illustrate the overall experimental workflow and the application of labeled antibodies in a direct ELISA format.
Conclusion
This compound-mediated labeling is a versatile and efficient method for preparing antibody conjugates for a wide range of immunoassay applications. By following standardized protocols and carefully controlling reaction parameters, researchers can generate high-quality labeled antibodies that are essential for reproducible and sensitive detection of target antigens. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement this critical bioconjugation technique.
References
Application Notes and Protocols for Laboratory Synthesis of Succinimide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the laboratory synthesis of succinimide, a key intermediate in the development of pharmaceuticals and other fine chemicals. The following sections include quantitative data summaries, step-by-step experimental procedures, and a visual representation of the experimental workflow.
Data Presentation: Synthesis of this compound
Two common methods for the synthesis of this compound are presented below. The first involves the reaction of succinic acid with aqueous ammonia (B1221849), followed by thermal dehydration. The second method utilizes a variation of this reaction with different workup procedures.
| Parameter | Method 1: Thermal Decomposition of Ammonium (B1175870) Succinate[1][2] | Method 2: Sublimation from Succinic Acid and Ammonia[3] |
| Starting Materials | Succinic Acid, 28% Aqueous Ammonia | Succinic Acid, Ammonia |
| Reactant Quantities | 236 g (2 moles) Succinic Acid, 270 cc (4 moles) 28% NH₃ | 40 g Succinic Acid, sufficient ammonia for neutralization |
| Reaction Temperature | Heating to 275-289 °C for distillation | Quick heating with a large luminous flame |
| Reaction Time | Not explicitly stated, depends on distillation rate | Not explicitly stated, depends on sublimation rate |
| Purification Method | Recrystallization from 95% ethanol | Recrystallization from pure acetone |
| Final Product Yield | 163-164 g (82-83%) | 70% |
| Melting Point | 123-125 °C[1] | 126 °C[3] |
| Boiling Point | 285-289 °C (distillation range)[1] | 288 °C[3] |
Experimental Protocols
Method 1: Synthesis of this compound via Thermal Decomposition of Ammonium Succinate (B1194679)
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials:
-
Succinic acid (236 g, 2 moles)
-
28% Aqueous ammonia (270 cc, 4 moles)
-
95% Ethyl alcohol
-
1-L distilling flask with a side arm (at least 10 mm internal diameter)
-
500-cc distilling flask (as a receiver)
-
Heating mantle or oil bath
-
Cooling bath (ice-water)
-
Filtration apparatus (Buchner funnel, filter flask)
Procedure:
-
Formation of Ammonium Succinate: In the 1-L distilling flask, place 236 g of succinic acid. Slowly add 270 cc of 28% aqueous ammonia while cooling and shaking the flask. A clear solution of ammonium succinate will form.[1]
-
Distillation of Water: Set up the apparatus for downward distillation, with the 500-cc flask as the receiver. Gently heat the mixture. The initial distillate will be primarily water, with some uncombined ammonia, coming over at around 100 °C. Continue heating until approximately 200 cc of water has been collected.[1]
-
Decomposition and this compound Distillation: Increase the heating. The ammonium succinate will begin to decompose, evolving ammonia. An intermediate fraction will distill between 102 °C and 275 °C. Change the receiver and collect the this compound fraction, which distills between 275 °C and 289 °C, with the bulk distilling at 285-289 °C.[1] Stop the distillation if the residue in the flask begins to decompose with the evolution of yellow fumes.[1] The crude this compound will solidify upon cooling.
-
Purification: Combine the main fraction of crude this compound (approximately 168 g) with the redistilled intermediate fraction (approximately 10 g).[1][2] Recrystallize the combined crude product from 95% ethyl alcohol, using approximately 1 cc of solvent for every gram of product. Cool the solution to 0 °C for several hours to maximize crystal formation.
-
Isolation and Drying: Filter the crystals and wash them with a small amount of cold 95% ethyl alcohol. A first crop of 163-164 g (82-83% yield) of pure this compound should be obtained.[1] A second, less pure crop can be obtained by concentrating the mother liquor.[1] The final product should have a melting point of 123-125 °C.[1]
Method 2: Synthesis of this compound by Sublimation
This protocol is a variation that involves the sublimation of the product.[3]
Materials:
-
Succinic acid (40 g total)
-
Ammonia solution
-
Acetone
-
Evaporating basin
-
Retort
-
Heating source (e.g., Bunsen burner with a large luminous flame)
-
Water bath
-
Recrystallization apparatus
Procedure:
-
Neutralization: Dissolve 20 g of succinic acid in a small amount of water in an evaporating basin. Neutralize this solution with ammonia.
-
Expel Excess Ammonia: Boil the solution to remove any excess ammonia.
-
Addition of More Succinic Acid: Add another 20 g of succinic acid dissolved in water to the solution.[3]
-
Evaporation: Evaporate the solution to complete dryness on a water bath.
-
Sublimation: Transfer the dry residue to a retort and heat it quickly with a large, luminous flame. The this compound will sublime.[3]
-
Purification: Recrystallize the collected sublimate from pure acetone. This method yields colorless rhombic plates with a melting point of 126 °C and a yield of approximately 70%.[3]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from succinic acid and ammonia, followed by purification.
Caption: General workflow for the synthesis and purification of this compound.
References
Application Notes and Protocols: N-Bromosuccinimide (NBS) in Allylic Bromination Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Bromosuccinimide (NBS) is a versatile and highly selective reagent for the bromination of allylic and benzylic positions in organic synthesis.[1][2] This reaction, known as the Wohl-Ziegler bromination, proceeds via a free-radical chain mechanism and is favored for its ability to introduce a bromine atom at a carbon adjacent to a double bond or an aromatic ring, often without competing addition reactions across the π-system.[3][4] The key to the selectivity of NBS lies in its ability to provide a low, constant concentration of molecular bromine (Br₂) throughout the reaction, which suppresses ionic addition pathways.[5][6] These application notes provide a detailed overview of the reaction mechanism, factors influencing selectivity, experimental protocols for key substrates, and quantitative data to guide researchers in utilizing NBS for allylic bromination.
Reaction Mechanism and Principles
The allylic bromination with NBS is a radical chain reaction that can be divided into three main stages: initiation, propagation, and termination.[2] The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical means (e.g., UV light).[3][7]
Initiation: The initiator decomposes upon heating or irradiation to generate a radical, which then abstracts a bromine atom from a trace amount of Br₂ present in NBS to form a bromine radical (Br•).[3][7]
Propagation:
-
A bromine radical abstracts a hydrogen atom from an allylic position of the alkene, forming a resonance-stabilized allylic radical and hydrogen bromide (HBr).[8][9] The stability of the allylic radical is a key driving force for the reaction's regioselectivity.[9]
-
The HBr formed reacts with NBS to generate a molecule of Br₂.[9][10] This step is crucial for maintaining the low concentration of bromine.
-
The allylic radical then reacts with the newly formed Br₂ to yield the allylic bromide product and a new bromine radical, which continues the chain reaction.[8][9]
Termination: The reaction is terminated by the combination of any two radical species.
The use of non-polar solvents, such as carbon tetrachloride (CCl₄) or cyclohexane (B81311), is typical for this reaction as it disfavors the formation of ionic intermediates that would lead to competing electrophilic addition of bromine to the double bond.[11]
Factors Influencing Selectivity
Several factors influence the outcome and selectivity of allylic bromination with NBS:
-
Radical Stability: The position of bromination is determined by the stability of the intermediate allylic radical. More substituted and resonance-stabilized radicals are formed preferentially.[11]
-
Substrate Structure: In unsymmetrical alkenes, a mixture of products can be formed due to the presence of different allylic positions and the potential for allylic rearrangement of the radical intermediate.[8][12]
-
Reaction Conditions: The choice of solvent and initiator can influence the reaction rate and selectivity. The reaction should be carried out under anhydrous conditions to prevent hydrolysis of NBS and the desired product.[10]
Quantitative Data Summary
The following tables summarize the product distribution for the allylic bromination of various alkenes with NBS under specific conditions.
| Alkene | Reagents and Conditions | Product(s) | Yield (%) | Reference |
| 1-Octene | NBS, CCl₄ | 3-Bromo-1-octene | ~18 | [1] |
| 1-Bromo-2-octene (cis and trans) | ~82 | [1] | ||
| 1-Hexene | NBS (1.5 equiv), Cyclohexane, 60W LED lamp, reflux | 1-Bromo-2-hexene (E/Z) | 56 | [12] |
| 3-Bromo-1-hexene | 10 | [12] | ||
| trans-2-Hexene | NBS (1.5 equiv), Cyclohexane, 60W LED lamp, reflux | 4-Bromo-2-hexene | 50 | [12] |
| 2-Bromo-3-hexene | 32 | [12] | ||
| 1-Bromo-2-hexene | 12 | [12] | ||
| 3-Bromo-1-hexene | 2 | [12] | ||
| 3-Hexene | NBS (1.5 equiv), Cyclohexane, 60W LED lamp, reflux | 4-Bromo-2-hexene | 58 | [12] |
| 2-Bromo-3-hexene | 41 | [12] |
Experimental Protocols
Protocol 1: Allylic Bromination of 2-Heptene (B165337)
This protocol is adapted from a literature procedure for the Wohl-Ziegler bromination of an alkene.[3]
Materials:
-
2-Heptene (40 g, 0.41 mol)
-
N-Bromothis compound (NBS) (48.1 g, 0.27 mol)
-
Benzoyl peroxide (0.2 g)
-
Carbon tetrachloride (CCl₄) (250 mL)
-
Nitrogen gas supply
-
500-mL round-bottomed flask
-
Stirrer
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Claisen flask for distillation
Procedure:
-
To a 500-mL round-bottomed flask equipped with a stirrer, nitrogen inlet, and reflux condenser, add 2-heptene (40 g), N-bromothis compound (48.1 g), benzoyl peroxide (0.2 g), and carbon tetrachloride (250 mL).
-
Stir the reaction mixture and heat it under reflux in a nitrogen atmosphere for 2 hours.
-
After the reaction is complete, cool the mixture to room temperature. The this compound byproduct will precipitate.
-
Remove the this compound by suction filtration and wash it twice with 15-mL portions of carbon tetrachloride.
-
Combine the filtrate and the washings.
-
Transfer the carbon tetrachloride solution to a Claisen flask equipped for distillation.
-
Remove the carbon tetrachloride solvent by distillation under reduced pressure (e.g., 36–38 °C at 190 mm Hg).
-
The remaining residue is the crude allylic bromide product, which can be further purified by vacuum distillation.
Protocol 2: Allylic Bromination of Hexene Isomers
This protocol is based on a study of allylic rearrangement in NBS bromination.[12]
Materials:
-
Hexene isomer (e.g., 1-hexene, 2-hexene, or 3-hexene) (0.5 mL)
-
N-Bromothis compound (NBS) (0.48 g, 1.5 equivalents), recrystallized
-
Cyclohexane (3.0 mL), dried
-
5-mL round-bottomed flask
-
Air-cooled reflux condenser
-
60W LED lamp
-
Heating source
-
Filtration apparatus
Procedure:
-
In a 5-mL round-bottomed flask, combine the hexene isomer (0.5 mL), recrystallized NBS (0.48 g), and dry cyclohexane (3.0 mL).
-
Fit the flask with an air-cooled reflux condenser.
-
Irradiate the reaction mixture with a 60W LED lamp while heating at reflux.
-
Monitor the reaction until completion (e.g., disappearance of the denser NBS and formation of the less dense this compound which floats).
-
After cooling to room temperature, remove the solid this compound by vacuum filtration.
-
The filtrate contains the product mixture, which can be analyzed, for example, by gas chromatography-mass spectrometry (GC-MS) after dilution in cyclohexane.
Visualizations
Caption: Free-radical mechanism of allylic bromination with NBS.
Caption: General experimental workflow for allylic bromination.
Caption: Key factors influencing the selectivity of allylic bromination.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chadsprep.com [chadsprep.com]
- 3. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOthis compound (NBS) – My chemistry blog [mychemblog.com]
- 4. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Bromination - Common Conditions [commonorganicchemistry.com]
- 7. orgosolver.com [orgosolver.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Wohl-Ziegler Reaction [organic-chemistry.org]
- 12. openriver.winona.edu [openriver.winona.edu]
Succinimide Ring Opening Under Alkaline Conditions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinimide rings are common intermediates in bioconjugation chemistry, particularly in the context of antibody-drug conjugates (ADCs) where maleimide (B117702) chemistry is frequently employed to link payloads to cysteine residues. They are also known intermediates in the deamidation of asparagine residues in proteins and peptides. The stability of the resulting this compound ring is a critical factor, as its premature cleavage or rearrangement can lead to payload loss or altered protein function. Under alkaline conditions, the this compound ring is susceptible to hydrolysis, leading to its opening and the formation of a stable succinamic acid thioether. This application note provides a detailed protocol for the controlled opening of this compound rings under alkaline conditions, a crucial step for stabilizing bioconjugates.
The hydrolysis of the this compound ring is significantly influenced by pH, temperature, and the local chemical environment.[1][2] Generally, basic pH and elevated temperatures accelerate the rate of hydrolysis.[1] The reaction proceeds through a nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons of the this compound ring, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the ring-opened product.
Factors Influencing this compound Ring Opening
Several factors can influence the rate and outcome of this compound ring hydrolysis:
-
pH: The rate of hydrolysis is highly dependent on the pH of the solution, with faster rates observed under alkaline conditions (pH > 7.5).[3][4][5]
-
Temperature: Increased temperature generally accelerates the reaction rate.[2][3]
-
Neighboring Groups: The presence of certain functional groups adjacent to the this compound ring can influence the hydrolysis rate. For instance, electron-withdrawing groups can increase the susceptibility of the carbonyl carbons to nucleophilic attack.[1]
-
Buffer Composition: The choice of buffer can also play a role in the reaction kinetics.[2]
Experimental Protocols
This section outlines a general protocol for the alkaline-induced ring opening of a this compound in a protein conjugate, such as an antibody-drug conjugate.
Materials and Reagents
-
This compound-containing protein conjugate (e.g., ADC)
-
High-purity water (Milli-Q or equivalent)
-
Buffer stock solutions (e.g., 1 M sodium phosphate (B84403), 1 M sodium bicarbonate)
-
pH meter
-
Incubator or water bath
-
Analytical instrumentation for monitoring the reaction (e.g., HPLC, LC-MS, cIEF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.0)
Protocol for this compound Ring Hydrolysis
-
Buffer Preparation: Prepare the desired reaction buffer by diluting the stock solution with high-purity water to the final concentration (e.g., 50 mM). Adjust the pH to the desired alkaline value (e.g., pH 8.0, 8.5, or 9.0) using an appropriate acid or base. For example, to prepare a 50 mM sodium phosphate buffer at pH 8.0, mix appropriate volumes of monobasic and dibasic sodium phosphate solutions.[4]
-
Sample Preparation: Dissolve the this compound-containing protein conjugate in the prepared alkaline buffer to a final concentration typically in the range of 1-2 mg/mL.[4]
-
Incubation: Incubate the reaction mixture at a controlled temperature. A common starting point is 37°C or 40°C.[2][4] The incubation time will depend on the specific substrate and reaction conditions and should be determined empirically. It can range from a few hours to 48 hours.[4][6]
-
Reaction Monitoring: At various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot of the reaction mixture.[1]
-
Quenching (Optional): To stop the reaction at a specific time point, the pH of the aliquot can be neutralized by adding a quenching solution.
-
Analysis: Analyze the aliquots using a suitable analytical technique to determine the extent of this compound ring opening. Common methods include:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To separate the ring-opened and ring-closed forms.[4][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the mass change associated with hydrolysis (+18 Da).[1][7]
-
Imaged Capillary Isoelectric Focusing (iCIEF): To monitor the change in the isoelectric point of the protein conjugate due to the introduction of a new carboxyl group.[4][5]
-
Data Presentation
The following tables summarize quantitative data on the kinetics of this compound ring opening under various conditions, compiled from the literature.
Table 1: Effect of pH and Temperature on this compound Formation and Hydrolysis
| Molecule | pH | Temperature (°C) | Observation | Reference |
| Therapeutic IgG1 | 6.0 | 40 | >35% this compound formation after 3 weeks | [2] |
| Therapeutic IgG1 | 6.0 | 25 | ~30% this compound formation after 3 months | [2] |
| Golimumab | 6.0-7.0 | N/A | This compound formation relatively stable | [8] |
| Golimumab | 8.0 | N/A | Rapid decrease in this compound | [8] |
| TDC and ADC | 7.0-9.0 | 40 | This compound ring-opening studied up to 48 hours | [4] |
Table 2: Kinetics of this compound Hydrolysis in Antibody-Drug Conjugates (ADCs)
| ADC Linker | pH | Time (h) | % Hydrolysis | Reference |
| ADC35 (1 carbon spacer) | 8.0 | 24 | 100 | [1] |
| ADC38 (2 carbon spacer) | 8.0 | 24 | 48 | [1] |
| ADC40 (5 carbon spacer) | 8.0 | 24 | ~10 | [1] |
Visualizations
The following diagrams illustrate the chemical mechanism and a typical experimental workflow for this compound ring opening.
Caption: Mechanism of this compound ring opening.
Caption: Experimental workflow for this compound hydrolysis.
Conclusion
The controlled opening of the this compound ring under alkaline conditions is a critical step in the stabilization of bioconjugates, particularly those generated via maleimide chemistry. By carefully controlling pH, temperature, and incubation time, researchers can achieve complete and efficient hydrolysis, leading to a more stable and homogeneous product. The protocols and data presented in this application note provide a solid foundation for developing and optimizing this compound ring-opening procedures in a research and drug development setting.
References
- 1. Linker substitution influences this compound ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the in vitro and in vivo stability of a this compound intermediate observed on a therapeutic IgG1 molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Ring-Opening Reaction of this compound Linker in ADCs Based on Imaging Capillary Isoelectric Focusing (iCIEF) - Creative Biolabs [creative-biolabs.com]
- 5. Characterization of Ring-Opening Reaction of this compound Linkers in ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Collection - LC/MS/MS Bioanalysis of ProteinâDrug Conjugatesî¸The Importance of Incorporating this compound Hydrolysis Products - Analytical Chemistry - Figshare [figshare.com]
- 8. Frontiers | Identification, Efficacy, and Stability Evaluation of this compound Modification With a High Abundance in the Framework Region of Golimumab [frontiersin.org]
Application Notes: Amine Modification of Proteins Using Succinimidyl Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of proteins through covalent labeling is a cornerstone technique in biological research and drug development. Among the various methods available, the use of N-hydroxysuccinimide (NHS) esters to target primary amines is one of the most prevalent and robust strategies.[1][2] Primary amines (-NH₂) are readily available on proteins at the N-terminus of polypeptide chains and on the side chains of lysine (B10760008) residues.[1][3] NHS esters react with these non-protonated primary amines under mild, slightly alkaline conditions to form stable, covalent amide bonds.[4][5]
This chemistry is the foundation for a wide array of applications, including:
-
Fluorescent Labeling: Attaching fluorescent dyes for visualization in microscopy, flow cytometry, and immunoassays.[1]
-
Biotinylation: Introducing biotin (B1667282) tags for affinity purification, detection, and immobilization.[6][7]
-
Cross-linking: Linking proteins to study protein-protein interactions or stabilize protein complexes.[8][9]
-
Drug Conjugation: Creating antibody-drug conjugates (ADCs) where a therapeutic agent is attached to a target-specific antibody.[8]
These application notes provide a comprehensive overview of the principles, quantitative parameters, and detailed protocols for the successful modification of proteins using succinimidyl esters.
Principle of NHS Ester Chemistry
The reaction proceeds via a nucleophilic acyl substitution. The deprotonated primary amine on a protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxythis compound as a byproduct.[4][8]
A critical competing reaction is the hydrolysis of the NHS ester by water, which also cleaves the ester bond and renders the reagent inactive.[4][10][11] The rate of hydrolysis increases significantly with pH.[4][12] Therefore, controlling the reaction conditions, particularly pH, is crucial for maximizing the efficiency of the desired protein modification while minimizing reagent inactivation.[1]
Figure 1. Reaction of an NHS ester with a primary amine and the competing hydrolysis side-reaction.
Quantitative Data for Reaction Parameters
Successful and reproducible protein modification requires careful control of several key parameters. The following table summarizes the recommended starting conditions, which should be optimized for each specific protein and application.
| Parameter | Recommended Value/Range | Notes | Citations |
| pH | 7.2 - 9.0 (Optimal: 8.3 - 8.5) | Low pH protonates amines, reducing reactivity. High pH increases the rate of NHS ester hydrolysis. | [4][12][13][14] |
| Buffer Composition | Phosphate, Bicarbonate, Borate, HEPES | Buffers must be free of primary amines (e.g., Tris, Glycine) as they compete with the target protein for reaction. | [1][4][15] |
| Protein Concentration | > 2 mg/mL (Optimal: 5-20 mg/mL) | Higher protein concentrations increase labeling efficiency by favoring the bimolecular reaction over hydrolysis. | [13][16] |
| Molar Ratio (Ester:Protein) | 5:1 to 20:1 | This is a critical parameter to optimize for achieving the desired Degree of Labeling (DOL). Start with a 10:1 ratio. | [1][13] |
| Temperature | Room Temperature (18-25°C) or 4°C | Room temperature reactions are faster. 4°C can be used for sensitive proteins, but requires longer incubation times. | [13][17] |
| Incubation Time | 30 min - 2 hours at Room Temp; 2 hours - Overnight at 4°C | Time should be optimized. Longer times do not always increase labeling due to hydrolysis of the reagent. | [10][13][17] |
| Quenching Reagent | 20-100 mM (final conc.) Tris, Glycine, or Lysine | Added to terminate the reaction by consuming any unreacted NHS ester. | [10][18] |
| Labeling Efficiency | 20% - 40% | Highly dependent on protein concentration and buffer conditions. At ~2.5 mg/mL, efficiency is often around 35%. |
Experimental Protocols
Protocol 1: General Protein Labeling with a Fluorescent Dye
This protocol provides a general procedure for conjugating an amine-reactive fluorescent dye to a protein, such as an IgG antibody.
Materials and Reagents:
-
Protein to be labeled (e.g., IgG antibody)
-
Amine-free buffer: 0.1 M Sodium Bicarbonate, pH 8.3 or Phosphate Buffered Saline (PBS), pH 7.4
-
pH adjustment buffer: 1 M Sodium Bicarbonate, pH 8.3
-
Amine-reactive dye (Succinimidyl Ester)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[19]
-
Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH ~8.0[10]
-
Purification System: Gel filtration column (e.g., Sephadex G-25) or dialysis cassette.[20]
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is free from amine-containing stabilizers like Tris, glycine, BSA, or gelatin. If such substances are present, purify the protein by dialysis or buffer exchange into an amine-free buffer like PBS.[21]
-
Adjust the protein concentration to 2-10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3.[14][19] If the protein is in PBS, add 1/10th volume of 1 M sodium bicarbonate (pH 8.3) to raise the pH for the reaction.[13]
-
-
NHS Ester Stock Solution Preparation:
-
Allow the vial of NHS ester to warm to room temperature before opening to prevent moisture condensation.[13][17]
-
Prepare a 10 mM stock solution by dissolving the NHS ester in anhydrous DMSO or high-quality DMF.[22] Vortex briefly to ensure it is fully dissolved.
-
Note: This stock solution should be prepared fresh immediately before use, as NHS esters are moisture-sensitive and hydrolyze in solution.[16][17]
-
-
Labeling Reaction:
-
Calculate the volume of the 10 mM dye stock solution needed to achieve the desired molar excess (e.g., a 10:1 or 15:1 molar ratio of dye to protein).[13]
-
While gently stirring or vortexing the protein solution, add the dye stock solution dropwise.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[17] For sensitive proteins, the reaction can be performed for 2-4 hours at 4°C.[10]
-
-
Quenching the Reaction (Optional but Recommended):
-
Purification of the Labeled Protein:
-
Separate the labeled protein from unreacted dye and reaction byproducts.[15]
-
The most common method is gel filtration (desalting column).[19] Equilibrate the column with PBS and load the reaction mixture. Collect the fractions containing the labeled protein, which will elute first.
-
Alternatively, dialysis can be used to remove small molecules.[19]
-
-
Determination of Degree of Labeling (DOL):
-
The DOL is the average number of dye molecules conjugated to each protein molecule.
-
Measure the absorbance of the purified conjugate solution at 280 nm (for protein) and at the absorbance maximum of the dye (A_max).
-
Calculate the protein concentration, correcting for the dye's absorbance at 280 nm:
-
Protein Conc. (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
Where CF is the correction factor for the dye at 280 nm and ε_protein is the molar extinction coefficient of the protein.
-
-
Calculate the dye concentration:
-
Dye Conc. (M) = A_max / ε_dye
-
-
Calculate the DOL:
-
DOL = Dye Conc. (M) / Protein Conc. (M)
-
-
Figure 2. General experimental workflow for protein labeling with succinimidyl esters.
Protocol 2: Protein Biotinylation using an NHS-Biotin Reagent
This protocol is a specific application of the general labeling procedure for attaching biotin to a protein.
Procedure:
-
Follow Steps 1 and 2 from the General Protein Labeling protocol, using an NHS-activated biotin reagent.
-
For the Labeling Reaction (Step 3) , add a 10- to 20-fold molar excess of the NHS-biotin solution to the protein.[20][22] Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.[20]
-
Follow Steps 4 and 5 to quench the reaction and purify the biotinylated protein.
-
The extent of biotinylation can be assessed using assays like the HABA assay or by binding to a streptavidin column.[19][22]
Protocol 3: Protein-Protein Cross-linking using DSS
This protocol uses a homobifunctional NHS ester, Disuccinimidyl suberate (B1241622) (DSS), to cross-link interacting proteins.
Procedure:
-
Prepare the protein sample in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL.[8]
-
Prepare a fresh stock solution of DSS (e.g., 25 mM) in anhydrous DMSO or DMF.[8]
-
Add the DSS stock solution to the protein sample to achieve the desired final cross-linker concentration. The optimal concentration must be determined empirically.
-
Incubate the reaction for 30 minutes to 2 hours at room temperature.[10]
-
Quench the reaction by adding Tris-HCl to a final concentration of 20-50 mM and incubate for 15 minutes.[4][10]
-
Analyze the cross-linked products by SDS-PAGE, Western blotting, or mass spectrometry.[10]
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution | Citations |
| Low Labeling Efficiency / Low DOL | 1. Suboptimal pH: Reaction pH is too low (<8.0). | 1. Ensure the final buffer pH is between 8.3 and 8.5. | [13][14] |
| 2. Competing Amines: Buffer contains Tris, glycine, or other primary amines. | 2. Perform buffer exchange into an appropriate amine-free buffer (PBS, Borate, Bicarbonate). | [13][21] | |
| 3. Hydrolyzed NHS Ester: Reagent was compromised by moisture. | 3. Allow reagent to warm to room temperature before opening. Prepare stock solutions in anhydrous solvent immediately before use. | [13][17] | |
| 4. Low Protein Concentration: Reaction kinetics favor hydrolysis. | 4. Concentrate the protein to at least 2 mg/mL if possible. | [13][17] | |
| Protein Precipitation / Aggregation | 1. Over-labeling: High DOL can alter protein charge and solubility, especially with hydrophobic dyes. | 1. Reduce the molar ratio of NHS ester to protein in the reaction. | [13] |
| 2. Solvent Shock: Adding a large volume of organic solvent (DMSO/DMF) to the protein. | 2. Keep the volume of the added NHS ester stock solution to less than 10% of the total reaction volume. | ||
| 3. Protein Instability: The protein is not stable under the required reaction conditions (e.g., pH, temperature). | 3. Perform the labeling reaction at a lower temperature (4°C). | [13] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - DE [thermofisher.com]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lumiprobe.com [lumiprobe.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. glenresearch.com [glenresearch.com]
- 16. genecopoeia.com [genecopoeia.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. vectorlabs.com [vectorlabs.com]
- 20. proteochem.com [proteochem.com]
- 21. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 22. benchchem.com [benchchem.com]
Synthesis of N-Substituted Succinimides from Succinic Anhydride: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of N-substituted succinimides from succinic anhydride (B1165640). N-substituted succinimides are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry, materials science, and organic synthesis. Their derivatives are integral to the structure of various pharmaceuticals, including anticonvulsants and anticancer agents. This guide offers a comprehensive overview of synthetic methodologies, quantitative data for comparative analysis, and insights into their biological significance.
Application Notes
N-substituted succinimides are synthesized through the condensation reaction between succinic anhydride and a primary amine. This reaction proceeds via a two-step mechanism: the initial formation of a succinamic acid intermediate, followed by an intramolecular cyclization with the elimination of a water molecule to form the imide ring. The efficiency of this process can be influenced by various factors, including the nature of the amine, the reaction conditions (temperature, solvent), and the use of catalysts.
Several methods have been developed to promote this transformation, ranging from classical thermal condensation to more modern techniques such as microwave-assisted synthesis and mechanochemistry. The choice of method often depends on the desired scale, the reactivity of the substrates, and considerations for green chemistry principles.
Therapeutic Relevance:
The succinimide moiety is a key pharmacophore in several clinically important drugs.
-
Anticonvulsant Activity: Ethosuximide is a frontline medication for the treatment of absence seizures. Its mechanism of action involves the inhibition of T-type calcium channels in thalamic neurons, which are implicated in the generation of the characteristic spike-and-wave discharges of absence seizures.[1][2][3]
-
Anticancer and Immunomodulatory Effects: While not a direct this compound derivative, Thalidomide, which contains a glutarimide (B196013) ring (a six-membered analogue), has profound immunomodulatory and anti-cancer effects. Its mechanism involves binding to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of specific substrate proteins.[4][5][6] More directly, certain N-substituted this compound derivatives have been shown to induce apoptosis in cancer cells through the activation of stress-activated protein kinase (SAPK) pathways, such as the JNK and p38 MAP kinase pathways.
Data Presentation
The following tables summarize quantitative data for various synthetic methods, allowing for easy comparison of reaction conditions and yields.
Table 1: Conventional Thermal Synthesis of N-Substituted Succinimides
| Amine | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Acetic Acid | Reflux | 2 | 85 | [4] |
| 4-Methoxyaniline | Acetic Acid | Reflux | 2 | 88 | [4] |
| 4-Nitroaniline | Acetic Acid | Reflux | 3 | 92 | [4] |
| Benzylamine | None (neat) | 150-160 | 1 | 95 | [2] |
| n-Butylamine | None (neat) | 140-150 | 1.5 | 90 | [2] |
| Aniline | Chloroform (B151607) / PPE | Reflux | 12 | 68 | [1] |
| 4-Bromoaniline | Chloroform / PPE | Reflux | 12 | 65 | [1] |
Table 2: Microwave-Assisted Synthesis of N-Substituted Succinimides
| Amine | Conditions | Power (W) | Time (min) | Yield (%) | Reference |
| Aniline | Solvent-free | 300 | 4 | 85 | [3] |
| 4-Chloroaniline | Solvent-free | 300 | 5 | 82 | [3] |
| 4-Methylaniline | Solvent-free | 300 | 4 | 88 | [3] |
| Benzylamine | Solvent-free | 210 | 3 | 92 | |
| 2-Aminopyridine | Solvent-free | 210 | 5 | 85 |
Table 3: One-Pot Synthesis of N-Substituted Succinimides
| Amine | Reagents/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Zinc, Acetic Acid | 55 | 1.5 | 82 | [4] |
| 4-Methoxyaniline | Zinc, Acetic Acid | 55 | 1.5 | 85 | [4] |
| 4-Nitroaniline | Zinc, Acetic Acid | 55 | 1.5 | 86 | [4] |
| Benzylamine | Zinc, Acetic Acid | 55 | 1.5 | Not Reported | [4] |
| n-Butylamine | Zinc, Acetic Acid | 55 | 1.5 | Not Reported | [4] |
Experimental Protocols
Protocol 1: General Procedure for Conventional Thermal Synthesis in Acetic Acid
-
To a round-bottom flask equipped with a reflux condenser, add succinic anhydride (1.0 eq) and the primary amine (1.0 eq).
-
Add glacial acetic acid as the solvent (approximately 5-10 mL per gram of succinic anhydride).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol, ethanol/water) to obtain the pure N-substituted this compound.
Protocol 2: General Procedure for Microwave-Assisted Solvent-Free Synthesis
-
In a microwave-safe vessel, thoroughly mix succinic anhydride (1.0 eq) and the primary amine (1.0 eq).
-
Place the vessel in a domestic or laboratory microwave oven.
-
Irradiate the mixture at a specified power (e.g., 300 W) for a short duration (typically 3-5 minutes). It is advisable to use intermittent irradiation (e.g., 30-second intervals) to avoid overheating.
-
Allow the reaction mixture to cool to room temperature.
-
The solid product can be purified by recrystallization from a suitable solvent.
Protocol 3: One-Pot Synthesis using Zinc and Acetic Acid
-
Dissolve the primary amine (0.040 mole) in acetic acid (35 mL) in a round-bottom flask with stirring.[4]
-
Add succinic anhydride (0.044 mole) at once and stir vigorously for another 10 minutes at room temperature.[4]
-
To this reaction mixture, add zinc powder (2 mole) at once. The temperature will increase to approximately 55°C.[4]
-
Stir the reaction mixture for 1.5 hours, maintaining the temperature at 55°C.[4]
-
Allow the mixture to cool to room temperature and filter to remove unreacted zinc.[4]
-
Pour the filtrate onto crushed ice (150 g).[4]
-
Collect the separated solid by filtration and wash with water to yield the N-substituted this compound.[4]
Protocol 4: Synthesis using Polyphosphate Ester (PPE) in Chloroform
-
To a refluxing solution of succinic anhydride (10 mmol) in chloroform (50 mL), add the desired amine or hydrazide (10 mmol).[1]
-
Reflux the mixture for 6 hours to form the intermediate succinamic acid.[1]
-
Add polyphosphate ester (PPE, the amount may need to be optimized, e.g., 1-5 g) and continue refluxing for another 6 hours.[1]
-
After cooling, treat the reaction mixture with a hot saturated solution of NaHCO3.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting solid can be washed with methanol (B129727) to afford the pure N-substituted this compound.[1]
Visualizations
Caption: General workflow for synthesizing N-substituted succinimides.
Caption: MAPK signaling pathway activated by certain this compound derivatives.
References
Application Notes and Protocols for Enzyme Immobilization using Succinimide-Activated Supports
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzyme immobilization is a critical technique in biotechnology and pharmaceutical development, offering enhanced stability, reusability, and process control compared to free enzymes in solution.[1][2][3] Among the various immobilization methods, covalent attachment to succinimide-activated supports is a widely used and robust strategy. This method relies on the formation of a stable amide bond between the primary amine groups on the enzyme surface (e.g., the N-terminus and lysine (B10760008) residues) and the N-hydroxythis compound (NHS) esters on the support material.[4][5]
These application notes provide a comprehensive overview of the principles, protocols, and expected outcomes for immobilizing enzymes using this compound-activated supports. The information is intended to guide researchers in developing efficient and stable biocatalysts for applications ranging from biotransformations to diagnostic assays.
Principle of Immobilization
The immobilization process is based on the reactivity of NHS esters towards primary amines. The this compound group is an excellent leaving group, facilitating the nucleophilic attack by the amine to form a stable amide linkage.[5] The reaction is typically carried out in a mild pH range (7.0-8.5) to ensure the primary amines on the enzyme are deprotonated and thus nucleophilic, while minimizing the hydrolysis of the NHS ester.[4][6]
The general scheme for the covalent immobilization of an enzyme onto a this compound-activated support is depicted below.
Data Presentation: Performance of Immobilized Enzymes
The success of an immobilization protocol is determined by several key performance indicators. The following tables summarize typical quantitative data for enzymes immobilized on this compound-activated supports.
Table 1: Immobilization Efficiency and Activity Recovery
| Enzyme | Support Material | Immobilization Yield (%) | Activity Recovery (%) | Reference |
| α-Amylase | Magnetic Nanoparticles | 87 | - | [7] |
| Subtilisin Carlsberg | Magnetic Nanoparticles | 61 | 51 | [1] |
| β-Glucuronidase | Magnetic Beads | >80 (estimated) | ~100 | [8] |
| α-Amylase | Composite Membrane | - | 32 | [9] |
Immobilization Yield (%) = ((Initial amount of enzyme - Amount of enzyme in supernatant) / Initial amount of enzyme) x 100 Activity Recovery (%) = (Total activity of immobilized enzyme / Total activity of enzyme used for immobilization) x 100
Table 2: Kinetic Parameters of Free vs. Immobilized Enzymes
| Enzyme | Parameter | Free Enzyme | Immobilized Enzyme | Reference |
| Subtilisin Carlsberg | K_m (mM) | 11.5 | 15.02 | [1] |
| V_max (mM/min) | 13 | 22.7 | [1] | |
| α-Amylase | K_m (mg/mL) | - | Larger than free enzyme | [9] |
Note: An increase in K_m upon immobilization may suggest a lower affinity of the enzyme for its substrate due to conformational changes or diffusional limitations.[10]
Table 3: Stability and Reusability of Immobilized Enzymes
| Enzyme | Stability Parameter | Conditions | Result | Reference |
| Subtilisin Carlsberg | Thermal Stability | 70°C | Retained 75% activity (vs. 50% for free enzyme) | [1] |
| pH Stability | pH 7.0 - 10.5 | Broader stability range than free enzyme | [1] | |
| Operational Stability | 10 cycles | Retained 70% of initial activity | [1] | |
| Storage Stability | 30 days | Retained 55% activity (vs. 50% for free enzyme) | [1] | |
| β-Glucuronidase | Operational Stability | 7 cycles | Retained ~63% of initial activity | [8] |
| α-Amylase | Thermal Stability | - | More stable than free enzyme | [9] |
| Operational Stability | 8 cycles | Maintained activity | [9] | |
| α-Amylase | Operational Stability | 15 cycles | No significant loss of activity | [4] |
| Xylanase | Operational Stability | 8 cycles | No significant loss of activity | [4] |
Experimental Protocols
The following protocols provide a general framework for the immobilization of enzymes onto this compound-activated supports. Specific conditions such as enzyme concentration, buffer composition, and incubation time should be optimized for each specific enzyme and application.
Workflow for Enzyme Immobilization
Protocol 1: General Procedure for Enzyme Immobilization on Pre-activated this compound Supports
Materials:
-
This compound-activated support (e.g., NHS-activated agarose (B213101) or magnetic beads)
-
Enzyme to be immobilized
-
Coupling Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.3 (or other amine-free buffer like HEPES or MOPS)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.0
-
Wash Buffer: Coupling Buffer
-
Storage Buffer: Appropriate buffer for the specific enzyme, may contain a preservative like sodium azide.
Procedure:
-
Support Preparation:
-
If the support is supplied in a storage solution (e.g., acetone (B3395972) or isopropanol), wash it to equilibrate with the Coupling Buffer.[11]
-
For 1 mL of settled resin, add 2 mL of ice-cold 1 mM HCl. Mix briefly and centrifuge (or use a magnetic stand for magnetic beads) to pellet the support. Discard the supernatant.
-
Repeat the wash step with the Coupling Buffer three times.
-
-
Enzyme Solution Preparation:
-
Dissolve the enzyme in the Coupling Buffer to the desired concentration (e.g., 1-10 mg/mL).
-
Ensure the enzyme solution is free of any primary amine-containing substances (e.g., Tris buffer, ammonium (B1175870) salts, or other proteins) that could compete with the immobilization reaction.[11]
-
-
Coupling Reaction:
-
Add the enzyme solution to the prepared support.
-
Incubate the mixture for 1-4 hours at room temperature or overnight at 4°C with gentle end-over-end mixing.
-
-
Quenching:
-
After incubation, pellet the support and collect the supernatant to determine the immobilization yield (optional).
-
Add the Quenching Buffer to the support to block any unreacted NHS groups.
-
Incubate for 30-60 minutes at room temperature with gentle mixing.
-
-
Washing:
-
Pellet the support and discard the supernatant.
-
Wash the immobilized enzyme preparation three to five times with Wash Buffer to remove any non-covalently bound enzyme and quenching reagents.
-
-
Storage:
-
Resuspend the immobilized enzyme in the desired Storage Buffer.
-
Store at 4°C. Do not freeze.
-
Protocol 2: Characterization of Immobilized Enzyme
1. Determination of Immobilization Yield:
-
Measure the protein concentration of the initial enzyme solution and the supernatant collected after the coupling reaction using a standard protein assay (e.g., Bradford or BCA assay).
-
Calculate the immobilization yield as described in the caption of Table 1.
2. Assay of Enzyme Activity:
-
The activity of the immobilized enzyme is determined using a suitable substrate under optimized conditions (pH, temperature).
-
For a suspension of immobilized enzyme, ensure the suspension is well-mixed before taking a sample for the assay to ensure uniform distribution of the biocatalyst.
-
Compare the specific activity (activity per mg of enzyme) of the immobilized enzyme with that of the free enzyme.
3. Assessment of Reusability:
-
Perform the enzymatic reaction for a defined period.
-
Separate the immobilized enzyme from the reaction mixture by centrifugation or magnetic separation.
-
Wash the immobilized enzyme with an appropriate buffer to remove any residual substrate or product.
-
Resuspend the immobilized enzyme in a fresh reaction mixture to start the next cycle.
-
Measure the enzyme activity in each cycle and express it as a percentage of the initial activity.
Conclusion
Immobilization of enzymes on this compound-activated supports is a powerful and versatile technique for creating robust and reusable biocatalysts. The covalent nature of the linkage minimizes enzyme leaching, leading to improved operational stability. By following the protocols outlined in these application notes and optimizing the conditions for the specific enzyme of interest, researchers can develop highly efficient immobilized enzyme systems for a wide range of applications in research, diagnostics, and industrial bioprocesses.
References
- 1. Enhanced Stability and Reusability of Subtilisin Carlsberg Through Immobilization on Magnetic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Enzyme immobilization: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme Storage and Recycling: Nanoassemblies of α-Amylase and Xylanase Immobilized on Biomimetic Magnetic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving Lipase Activity by Immobilization and Post-immobilization Strategies | Springer Nature Experiments [experiments.springernature.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Immobilized Enzymes on Magnetic Beads for Separate Mass Spectrometric Investigation of Human Phase II Metabolite Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immobilization of alpha-amylase to a composite temperature-sensitive membrane for starch hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Fluorescent Labeling of Biomolecules with Succinimidyl Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of biomolecules is a cornerstone technique in modern biological research and drug development, enabling the visualization and quantification of proteins, nucleic acids, and other molecules in a wide range of applications. Among the various chemistries available for conjugation, the use of succinimidyl esters (also known as NHS esters) to label primary amines is one of the most common and well-established methods.[1][2] This approach forms a stable amide bond between the fluorescent dye and the biomolecule, making it suitable for studies requiring long-term signal stability.[1][2]
Succinimidyl esters react efficiently with aliphatic primary amines, such as the N-terminus of polypeptides and the ε-amino group of lysine (B10760008) residues, under mild, aqueous conditions.[3] This high selectivity and the stability of the resulting conjugate make NHS ester chemistry a versatile tool for preparing fluorescently-labeled antibodies, enzymes, and amine-modified oligonucleotides.[1][4] These labeled biomolecules are instrumental in various assays, including immunofluorescence microscopy, flow cytometry, fluorescence-activated cell sorting (FACS), and microscale thermophoresis (MST).[5][6]
This document provides a detailed overview of the principles of fluorescent labeling with succinimidyl esters, comprehensive experimental protocols for protein and oligonucleotide labeling, and guidance on data interpretation and troubleshooting.
Principle of the Reaction
The core of the labeling process is the nucleophilic acyl substitution reaction between the succinimidyl ester and a primary amine.[3] The primary amine, in its unprotonated form, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[3] The reaction is highly dependent on pH, with an optimal range typically between 7.2 and 8.5 to ensure the primary amines are sufficiently deprotonated and reactive.[3][7]
It is crucial to control the reaction conditions to maximize labeling efficiency and minimize side reactions, such as the hydrolysis of the NHS ester, which becomes more prevalent at higher pH values.[3] The competition between aminolysis (the desired reaction with the amine) and hydrolysis is a key consideration in optimizing labeling protocols.[8][9]
Key Considerations for Successful Labeling
Several factors critically influence the outcome of the labeling reaction. Careful attention to these details will ensure reproducible and efficient conjugation.
-
pH: The reaction pH is the most critical factor. The optimal range for NHS ester reactions is typically between pH 8.3 and 8.5.[7][10] At lower pH, the amine groups are protonated and thus less reactive.[7] At higher pH, the rate of NHS ester hydrolysis increases significantly, reducing the efficiency of the labeling reaction.[10]
-
Buffer Composition: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target biomolecule for reaction with the NHS ester.[7][11] Compatible buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers, adjusted to the optimal pH.[7]
-
Purity of Biomolecule: The biomolecule solution should be free of amine-containing stabilizers like bovine serum albumin (BSA) or gelatin, as these will also be labeled.[1] Small molecules can be removed by dialysis or buffer exchange.[1]
-
Dye-to-Biomolecule Molar Ratio: The molar ratio of the succinimidyl ester to the biomolecule will determine the degree of labeling (DOL). A common starting point is a 10- to 20-fold molar excess of the dye.[7][12] This ratio may need to be optimized depending on the specific biomolecule and the desired DOL.[12]
-
Biomolecule Concentration: The concentration of the protein or other biomolecule can affect labeling efficiency. A protein concentration of 2-10 mg/mL is generally recommended.[11][13] Lower concentrations can significantly decrease the reaction efficiency.[13]
-
Solvent for the Reactive Dye: Succinimidyl esters are often dissolved in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[10][11] It is crucial to use high-quality, anhydrous solvents to prevent premature hydrolysis of the dye.[7]
Quantitative Data Summary
The following tables summarize key quantitative parameters for successful fluorescent labeling with succinimidyl esters.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range/Value | Notes |
| pH | 8.3 - 8.5 | Optimal for balancing amine reactivity and NHS ester stability.[7][10] |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations generally lead to better labeling efficiency.[11][13] |
| Dye:Protein Molar Ratio | 10:1 to 20:1 | Starting point for optimization; adjust to achieve desired DOL.[7][12] |
| Reaction Temperature | Room Temperature | A common and convenient temperature for the reaction.[12] |
| Reaction Time | 1 - 4 hours | Can be extended to overnight at 4°C.[10][14] |
| Organic Solvent | < 10% of total volume | To avoid denaturation of the biomolecule.[7] |
Table 2: Labeling Efficiency at Different Protein Concentrations
| Protein Concentration | Expected Labeling Efficiency |
| ~1 mg/mL | 20 - 30%[1] |
| ~2.5 mg/mL | ~35%[1] |
| >5 mg/mL | Higher efficiency is possible.[1] |
Table 3: Spectroscopic Properties and Correction Factors for Common Dyes
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) at λmax (cm⁻¹M⁻¹) | Correction Factor (CF₂₈₀) |
| Alexa Fluor™ 488 | 495 | 519 | 71,000 | 0.11 |
| Alexa Fluor™ 594 | 590 | 617 | 92,000 | 0.56[15] |
| Alexa Fluor™ 750 | 749 | 775 | 240,000 | 0.04[16] |
| Cy®3 | 550 | 570 | 150,000 | 0.08 |
| Cy®5 | 650 | 670 | 250,000 | 0.05 |
| BDP TR | 589 | 616 | 60,000 | 0.19[15] |
Note: Spectroscopic properties can vary slightly depending on the conjugation partner and the local environment. Correction factors are used to determine the accurate protein concentration after labeling.
Experimental Protocols
Protocol 1: Fluorescent Labeling of Proteins
This protocol provides a general procedure for labeling proteins, such as IgG antibodies, with succinimidyl ester dyes.
Materials:
-
Protein to be labeled (in an amine-free buffer)
-
Succinimidyl ester fluorescent dye
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3[1]
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.4
-
Purification column (e.g., Sephadex G-25) or dialysis equipment
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
Procedure:
-
Prepare the Protein Solution:
-
Prepare the Dye Stock Solution:
-
Allow the vial of succinimidyl ester dye to warm to room temperature before opening to prevent moisture condensation.[7]
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF. Vortex briefly to ensure the dye is fully dissolved. This solution should be prepared immediately before use.[7]
-
-
Perform the Labeling Reaction:
-
Quench the Reaction (Optional):
-
Purify the Labeled Protein:
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorption maximum of the dye (A_max).
-
Calculate the corrected protein absorbance: A₂₈₀_corr = A₂₈₀ - (A_max × CF₂₈₀)[15]
-
Calculate the protein concentration: [Protein] (M) = A₂₈₀_corr / ε_protein
-
Calculate the dye concentration: [Dye] (M) = A_max / ε_dye
-
Calculate the DOL: DOL = [Dye] / [Protein]
-
-
Storage:
-
Store the labeled protein at 4°C for short-term storage or at -20°C to -80°C for long-term storage.[2] Adding a preservative like sodium azide (B81097) (2 mM final concentration) can be considered for storage at 4°C.[4]
-
Protocol 2: Fluorescent Labeling of Amine-Modified Oligonucleotides
This protocol is optimized for labeling 5'-amine-modified oligonucleotides.
Materials:
-
Amine-modified oligonucleotide
-
Succinimidyl ester fluorescent dye
-
Anhydrous DMSO
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Acetonitrile
-
Purification system (e.g., reverse-phase HPLC)
Procedure:
-
Prepare the Oligonucleotide Solution:
-
Prepare the Dye Stock Solution:
-
Dissolve 1 mg of the succinimidyl ester dye in 30 µL of anhydrous DMSO.[4]
-
-
Perform the Labeling Reaction:
-
Add the dye solution to the oligonucleotide solution.
-
Incubate the reaction for 1-4 hours at room temperature in the dark.
-
-
Purify the Labeled Oligonucleotide:
-
Purify the conjugate from the reaction mixture using reverse-phase HPLC.[4]
-
Visualizations
Caption: Reaction of a succinimidyl ester with a primary amine to form a stable amide bond.
References
- 1. biotium.com [biotium.com]
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. benchchem.com [benchchem.com]
- 4. genecopoeia.com [genecopoeia.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. N-terminal protein labeling with N-hydroxythis compound esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lumiprobe.com [lumiprobe.com]
- 11. ulab360.com [ulab360.com]
- 12. resources.tocris.com [resources.tocris.com]
- 13. abpbio.com [abpbio.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. ulab360.com [ulab360.com]
Application Notes: The Succinimide Linker in Antibody-Drug Conjugate (ADC) Development
References
- 1. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 2. Characterization of Ring-Opening Reaction of this compound Linkers in ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Ring-Opening Reaction of this compound Linker in ADCs Based on Imaging Capillary Isoelectric Focusing (iCIEF) - Creative Biolabs [creative-biolabs.com]
- 5. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linker substitution influences this compound ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Mild method for this compound hydrolysis on ADCs: impact on ADC potency, stability, exposure, and efficacy. | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Linker substitution influences this compound ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mild method for this compound hydrolysis on ADCs: impact on ADC potency, stability, exposure, and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Application Notes and Protocols for Succinimide-Functionalized Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with succinimide esters, particularly N-hydroxythis compound (NHS) esters, is a cornerstone of bioconjugation chemistry. This method provides a robust and versatile platform for the covalent attachment of biomolecules, such as proteins, antibodies, and peptides, to the nanoparticle surface. The NHS ester group reacts efficiently with primary amines on the biomolecules under mild conditions to form stable amide bonds. This targeted conjugation is critical in the development of advanced drug delivery systems, diagnostic assays, and imaging agents.
These application notes provide detailed protocols for the preparation of this compound-functionalized nanoparticles and their subsequent conjugation with biomolecules. Furthermore, representative quantitative data are presented to guide researchers in the characterization of these nanoparticle conjugates.
Data Presentation: Quantitative Analysis of Nanoparticle Functionalization
The successful functionalization and conjugation of nanoparticles should be confirmed and quantified using various analytical techniques. The following tables summarize typical quantitative data obtained during the characterization of this compound-functionalized nanoparticles.
Table 1: Physicochemical Characterization of Nanoparticles
This table illustrates the expected changes in hydrodynamic diameter and zeta potential of nanoparticles at different stages of functionalization and conjugation. An increase in hydrodynamic diameter is indicative of the successful attachment of molecules to the nanoparticle surface.[1]
| Nanoparticle Type | Stage | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Gold Nanoparticles (AuNPs) | Bare (Citrate-stabilized) | 13 | < 0.1 | -35 ± 5 |
| NHS-ester Functionalized | 18 | < 0.1 | -30 ± 5 | |
| Antibody Conjugated | 35 | < 0.2 | -20 ± 5 | |
| Polymeric Nanoparticles (PLGA) | Bare | 135 ± 8.6 | < 0.2 | -25 ± 5 |
| NHS-ester Functionalized | 140 ± 9.0 | < 0.2 | -22 ± 5 | |
| Peptide Conjugated | 155 ± 10.0 | < 0.25 | -15 ± 5 |
Table 2: Quantification of Surface Ligand Density and Conjugation Efficiency
This table provides representative data on the number of functional groups on the nanoparticle surface and the efficiency of biomolecule conjugation.
| Nanoparticle Type | Ligand/Biomolecule | Analytical Method | Ligand Density / Conjugation Ratio | Conjugation Efficiency (%) |
| Gold Nanoparticles (AuNPs) | Amine-PEG-NHS | Fluorescence Spectroscopy | ~70 amine groups per nanoparticle | N/A |
| Antibody (Trastuzumab) | ELISA | 10-50 antibodies per nanoparticle | 60-80 | |
| Silica Nanoparticles | APTES (amine functionalization) | Titration | 3.9 ± 0.2 molecules/nm² | N/A |
| Peptide (RGD) | HPLC | 50-100 peptides per nanoparticle | 70-90 | |
| Polymeric Nanoparticles (PLGA) | Antibody (Anti-FZD7) | Solution-based ELISA | 315 ± 199 antibodies/NP (Low loading) | 27% surface coverage |
| Antibody (Anti-FZD7) | Solution-based ELISA | 1042 ± 198 antibodies/NP (High loading) | 88% surface coverage |
Experimental Protocols
Protocol 1: Preparation of this compound-Functionalized Nanoparticles from Amine-Functionalized Nanoparticles
This protocol describes the activation of amine-functionalized nanoparticles with an NHS-ester crosslinker.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica, polymeric, or gold nanoparticles)
-
N,N'-Disuccinimidyl carbonate (DSC) or other suitable NHS-ester crosslinker
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES buffer, pH 6.0
-
Washing Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Centrifugal filtration devices with appropriate molecular weight cutoff (MWCO)
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-10 mg/mL. Sonicate briefly to ensure a homogenous dispersion.
-
Crosslinker Activation: Immediately before use, prepare a 10 mM stock solution of the NHS-ester crosslinker in anhydrous DMF or DMSO.
-
Conjugation Reaction: Add a 50- to 100-fold molar excess of the crosslinker stock solution to the nanoparticle suspension. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain nanoparticle stability.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove the excess, unreacted crosslinker by centrifugal filtration or dialysis against the Washing Buffer.
Protocol 2: Conjugation of Proteins to NHS-Activated Nanoparticles
This protocol details the conjugation of a protein (e.g., an antibody) to the prepared this compound-functionalized nanoparticles.
Materials:
-
NHS-activated nanoparticles (from Protocol 1 or commercially available)
-
Protein/antibody to be conjugated
-
Protein Resuspension Buffer: PBS, pH 7.4
-
Reaction Buffer: 0.1 M sodium bicarbonate or PBS, pH 8.0-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Conjugate Storage Buffer: 20 mM Tris (pH 8.0), 150 mM NaCl, supplemented with 1% (w/v) BSA
Procedure:
-
Reagent Preparation: Allow all reagents to warm to room temperature before use.
-
Protein Dilution: Dilute or dissolve the protein/antibody to a final concentration of 0.5 mg/ml using the Protein Resuspension Buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the diluted protein with the Reaction Buffer.
-
Conjugation: Add the protein solution to the NHS-activated nanoparticles. A 10- to 50-fold molar excess of the protein relative to the estimated surface NHS-ester groups is recommended. Mix well by pipetting.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle shaking or rotation.[1]
-
Quenching: Add the Quenching Solution to the vial to a final concentration of 50-100 mM to stop the reaction and quench any unreacted NHS esters.[1] Incubate for 30 minutes at room temperature.[1]
-
Purification: Centrifuge the vial to pellet the conjugated nanoparticles. The centrifugation speed and time will depend on the nanoparticle size and density. Remove the supernatant containing unbound protein.
-
Resuspension: Resuspend the conjugated nanoparticles in the Conjugate Storage Buffer.
-
Storage: Store the final conjugate at 4°C.
Mandatory Visualization
Caption: Experimental workflow for the preparation and characterization of biomolecule-conjugated nanoparticles.
Caption: Role of functionalized nanoparticles in targeted drug delivery and signaling.
References
Application Notes and Protocols: Succinimide Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of succinimide derivatives as potent inhibitors of various key enzymes implicated in a range of diseases. The information is intended to guide researchers in the screening, characterization, and application of these versatile compounds in drug discovery and development.
Introduction
Succinimides, five-membered heterocyclic rings, are a privileged scaffold in medicinal chemistry due to their synthetic tractability and ability to interact with a wide array of biological targets.[1] Derivatives of this core structure have been extensively explored and have shown significant inhibitory activity against several classes of enzymes, making them promising candidates for the development of novel therapeutics for conditions such as neurodegenerative diseases, diabetes, and inflammatory disorders.[1][2] This document focuses on the application of this compound derivatives as inhibitors of key enzymes, providing quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Acetylcholinesterase (AChE) Inhibition for Alzheimer's Disease
Application Note: Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[3] Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, as it increases acetylcholine levels in the brain, potentially improving cognitive function.[1][3] this compound derivatives have emerged as a class of competitive AChE inhibitors, offering a scaffold for the design of new anti-Alzheimer's agents.[3][4]
Data Presentation: Inhibition of Acetylcholinesterase by this compound Derivatives
| Compound ID | Derivative Type | IC50 (µM) | Inhibition Type | Reference |
| Derivative (I) | Diethyl this compound derivative | ~29,000 - 31,000 | Competitive | [5][6] |
| Derivative (II) | Dimethyl this compound derivative | ~29,000 - 31,000 | Competitive | [5][6] |
| MSJ2 | N-aryl this compound derivative | 91.90% inhibition (concentration not specified) | Not specified | [7] |
| MSJ10 | N-aryl this compound derivative | 93.20% inhibition (concentration not specified) | Not specified | [7] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a spectrophotometric method to determine the AChE inhibitory activity of this compound derivatives.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
This compound derivative test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in phosphate buffer.
-
Prepare a 15 mM solution of ATCI in deionized water.
-
Prepare a 10 mM solution of DTNB in phosphate buffer.
-
Prepare a working solution of AChE (e.g., 0.2 U/mL) in phosphate buffer.
-
-
Assay in 96-Well Plate:
-
To each well, add:
-
140 µL of phosphate buffer
-
20 µL of the test compound solution (or buffer for control)
-
20 µL of DTNB solution
-
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualization: Cholinergic Signaling Pathway and AChE Inhibition
Caption: Cholinergic signaling at the synapse and the inhibitory action of this compound derivatives on AChE.
Cathepsin S Inhibition for Immune Modulation
Application Note: Cathepsin S is a cysteine protease primarily expressed in antigen-presenting cells, where it plays a crucial role in the processing of antigens for presentation by MHC class II molecules.[8][9] Its activity is implicated in various autoimmune and inflammatory diseases. This compound-based compounds have been identified as hyperbolic mixed inhibitors/activators of cathepsin S, presenting a novel scaffold for the development of immunomodulatory agents.[8]
Data Presentation: Inhibition of Cathepsin S by this compound Derivatives
| Compound ID | Derivative Type | Ki (nM) | Inhibition Type | Reference |
| Methyl ((R)-2,5-dioxopyrrolidin-3-yl)-l-threoninate | This compound-threoninate | Not specified | Hyperbolic mixed inhibitor/activator | [8] |
| 3-{[(1S,2R,3'S)-2-hydroxycyclohexyl]amino}pyrrolidine-2,5-dione | This compound-cyclohexylamine | Not specified | Hyperbolic specific inhibitor | [8] |
Experimental Protocol: Cathepsin S Inhibition Assay (Fluorometric)
This protocol describes a fluorometric assay to measure the inhibitory activity of this compound derivatives against Cathepsin S.
Materials:
-
Recombinant human Cathepsin S
-
Fluorogenic Cathepsin S substrate (e.g., Z-VVR-AMC)
-
Assay buffer (e.g., 100 mM sodium acetate, 100 mM NaCl, 5 mM DTT, 1 mM EDTA, pH 5.5)
-
This compound derivative test compounds
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Perform serial dilutions of the test compound in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Dilute the substrate to the working concentration in assay buffer.
-
Activate recombinant Cathepsin S according to the manufacturer's instructions.
-
-
Assay in 96-Well Plate:
-
Add 50 µL of assay buffer to each well.
-
Add 10 µL of the diluted test compound (or buffer for control).
-
Add 20 µL of the activated Cathepsin S solution.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the substrate solution.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity (e.g., excitation 380 nm, emission 460 nm) kinetically for 30 minutes at 37°C.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Perform kinetic studies by varying substrate and inhibitor concentrations to determine the inhibition constant (Ki) and the mechanism of inhibition.
-
Visualization: Cathepsin S in Antigen Presentation
Caption: Role of Cathepsin S in the MHC class II antigen presentation pathway and its inhibition by this compound derivatives.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes
Application Note: Dipeptidyl peptidase-4 (DPP-4) is a serine protease that inactivates incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin (B600854) secretion.[10] Inhibition of DPP-4 is a validated therapeutic approach for type 2 diabetes.[10] this compound derivatives have been investigated as DPP-4 inhibitors, showing potential for the development of new anti-diabetic drugs.[11]
Data Presentation: Inhibition of DPP-4 by this compound Derivatives
| Compound ID | Derivative Type | IC50 (µM) | Reference |
| Compound 3 | 4-hydroxy 3-methoxy phenylacetone (B166967) this compound | 0.07 | [11] |
| Compound 10d | This compound-thiazolidinedione hybrid | 4.22 | [12] |
Experimental Protocol: DPP-4 Inhibition Assay (Fluorometric)
This protocol outlines a fluorometric assay for determining the DPP-4 inhibitory activity of this compound derivatives.
Materials:
-
Recombinant human DPP-4
-
Fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
This compound derivative test compounds
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Create serial dilutions of the test compound in Tris-HCl buffer.
-
Prepare a stock solution of the Gly-Pro-AMC substrate in DMSO.
-
Dilute the substrate to the working concentration in Tris-HCl buffer.
-
Dilute the DPP-4 enzyme to the desired concentration in Tris-HCl buffer.
-
-
Assay in 96-Well Plate:
-
To each well, add:
-
25 µL of Tris-HCl buffer
-
10 µL of the diluted test compound (or buffer for control)
-
15 µL of the diluted DPP-4 enzyme solution
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the substrate solution.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity (excitation 360 nm, emission 460 nm) kinetically for 30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualization: DPP-4 in Glucose Homeostasis
Caption: The role of DPP-4 in glucose homeostasis and its inhibition by this compound derivatives to enhance insulin secretion.
α-Glucosidase and α-Amylase Inhibition for Type 2 Diabetes
Application Note: α-Glucosidase and α-amylase are key enzymes in the digestion of carbohydrates.[13] Inhibiting these enzymes can delay the absorption of glucose from the gut, thereby reducing postprandial hyperglycemia, a key aspect in the management of type 2 diabetes.[13] this compound derivatives have been identified as inhibitors of both α-glucosidase and α-amylase.[7]
Data Presentation: Inhibition of α-Glucosidase and α-Amylase by this compound Derivatives
| Compound ID | Enzyme | IC50 (µM) | Reference |
| MSJ9 | α-Glucosidase | 32 | [7] |
| MSJ10 | α-Glucosidase | 28.04 | [7] |
| MSJ9 | α-Amylase | 27.24 | [7] |
| MSJ10 | α-Amylase | 16.62 | [7] |
Experimental Protocol: α-Glucosidase Inhibition Assay (Colorimetric)
This protocol describes a colorimetric assay to evaluate the α-glucosidase inhibitory potential of this compound derivatives.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
This compound derivative test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Make serial dilutions of the test compound in phosphate buffer.
-
Prepare a 5 mM solution of pNPG in phosphate buffer.
-
Prepare a 0.2 M solution of Na₂CO₃.
-
Prepare a working solution of α-glucosidase (e.g., 0.5 U/mL) in phosphate buffer.
-
-
Assay in 96-Well Plate:
-
Add 50 µL of the test compound solution (or buffer for control) to each well.
-
Add 50 µL of the α-glucosidase solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Start the reaction by adding 50 µL of the pNPG solution.
-
Incubate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of Na₂CO₃ solution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualization: Carbohydrate Digestion and Inhibition
Caption: The pathway of carbohydrate digestion by α-amylase and α-glucosidase and their inhibition by this compound derivatives.
Serine Protease (Human Leukocyte Elastase and Cathepsin G) Inhibition for Inflammatory Diseases
Application Note: Human leukocyte elastase (HLE) and cathepsin G are serine proteases released by neutrophils at sites of inflammation.[11] Their excessive activity can lead to tissue damage and is implicated in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and rheumatoid arthritis.[11] this compound derivatives have been developed as mechanism-based inhibitors of these proteases.[11]
Data Presentation: Inhibition of Serine Proteases by this compound Derivatives
Quantitative data for specific this compound derivatives against HLE and Cathepsin G is an active area of research. The following table will be populated as more specific inhibitor data becomes available in the literature.
| Compound ID | Enzyme | IC50/Ki | Inhibition Type | Reference |
| TBD | Human Leukocyte Elastase | TBD | TBD | |
| TBD | Cathepsin G | TBD | TBD |
Experimental Protocol: Human Leukocyte Elastase (HLE) Inhibition Assay (Colorimetric)
This protocol describes a colorimetric assay for measuring the HLE inhibitory activity of this compound derivatives.
Materials:
-
Human Leukocyte Elastase (HLE)
-
N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (substrate)
-
HEPES buffer (0.1 M, pH 7.5, containing 0.5 M NaCl)
-
This compound derivative test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Perform serial dilutions of the test compound in HEPES buffer.
-
Prepare a stock solution of the substrate in DMSO.
-
Dilute the substrate to the working concentration in HEPES buffer.
-
Prepare a working solution of HLE in HEPES buffer.
-
-
Assay in 96-Well Plate:
-
To each well, add:
-
50 µL of HEPES buffer
-
10 µL of the diluted test compound (or buffer for control)
-
20 µL of the HLE solution
-
-
Pre-incubate at 25°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the substrate solution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 405 nm kinetically for 15 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀).
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualization: Experimental Workflow for Enzyme Inhibitor Screening
Caption: A generalized experimental workflow for the screening and characterization of this compound-based enzyme inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemistry of Alzheimer's disease - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 7. researchgate.net [researchgate.net]
- 8. Cathepsin S: molecular mechanisms in inflammatory and immunological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Important role of cathepsin S in generating peptides for TAP-independent MHC class I crosspresentation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are CTSG inhibitors and how do they work? [synapse.patsnap.com]
- 11. Design, synthesis and biological evaluation of this compound derivatives as potential mechanism-based inhibitors of human leukocyte elastase, cathepsin G and proteinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Carbohydrate Digestion and Absorption - The Canadian Sugar Institute [sugar.ca]
Troubleshooting & Optimization
Technical Support Center: Removal of Succinimide Byproducts
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the effective removal of succinimide byproducts from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common this compound byproducts encountered in reaction mixtures?
The primary this compound-derived byproducts depend on the reaction. In reactions using N-hydroxythis compound (NHS) esters for labeling or conjugation, the main byproduct is N-hydroxythis compound itself.[1] In bromination reactions using N-bromothis compound (NBS), the key byproduct is this compound.[2][3] During solid-phase peptide synthesis (SPPS), aspartimide (a cyclic this compound derivative) can form from aspartic acid residues.[1]
Q2: Why is the removal of this compound byproducts crucial?
Residual this compound byproducts can compromise the purity of the final product, potentially interfering with subsequent reactions or biological assays.[2] For instance, unreacted NBS is a reactive agent that can cause unwanted side reactions.[2] In the context of antibody-drug conjugates (ADCs), the stability of the linker, which can be a this compound derivative, is critical for safety and efficacy.[4][5] Furthermore, these impurities can complicate analytical characterization techniques like NMR and mass spectrometry.[2]
Q3: What are the principal strategies for removing this compound byproducts?
The main strategies for removing this compound byproducts include:
-
Aqueous Extraction (Washing): Effective for separating water-soluble byproducts like NHS and this compound from products soluble in water-immiscible organic solvents.[1][2]
-
Chromatography: Techniques like reverse-phase HPLC (RP-HPLC), size-exclusion chromatography (SEC), and silica (B1680970) gel chromatography are widely used.[1][6]
-
Precipitation/Crystallization: This method is useful if the desired product is a solid and the this compound byproduct remains in the mother liquor.[1][2]
-
Dialysis/Desalting: Commonly employed for purifying proteins and other macromolecules from small molecule byproducts like NHS.[1][7]
The choice of method depends on the properties of the desired product, such as its solubility, size, and stability.[1][2]
Q4: How can I detect and quantify residual this compound byproducts to confirm their removal?
Several analytical techniques can be used for detection and quantification:
-
High-Performance Liquid Chromatography (HPLC): Particularly RP-HPLC, is a powerful tool for separating the product from byproducts.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of impurities by their mass.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for identifying this compound in small molecule reaction mixtures.[1]
-
Hydrophobic Interaction Chromatography (HIC): Can be used to separate unmodified proteins from those with this compound-related modifications.[1][8][9]
Troubleshooting Guides
Issue 1: this compound or NHS co-elutes with my polar small molecule product during normal-phase silica gel chromatography.
-
Problem: this compound and NHS are polar and can have similar retention times to polar products on silica gel.[1]
-
Solution 1: Aqueous Extraction: If your product is soluble in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane), wash the organic layer with a dilute basic solution like 5% sodium bicarbonate.[1] This deprotonates the NHS (pKa ~6.0), making it highly soluble in the aqueous phase.[1]
-
Solution 2: Reverse-Phase HPLC: Preparative RP-HPLC separates compounds based on hydrophobicity and can often resolve products from polar impurities that are difficult to separate by other means.[1][10]
-
Solution 3: Recrystallization: If your product is a solid, recrystallization can be an effective purification method, as the this compound byproduct will ideally remain in the mother liquor.[1][2]
Issue 2: An emulsion forms during aqueous extraction.
-
Possible Cause: Vigorous shaking of the separatory funnel, especially with chlorinated solvents like dichloromethane.[2]
-
Troubleshooting Steps:
Issue 3: My desired product is water-soluble and is lost during the aqueous wash.
-
Possible Cause: The product has significant polarity and partitions into the aqueous layer.[2]
-
Troubleshooting Steps:
-
Saturate the aqueous layer with sodium chloride (brine) before extraction to decrease the polarity of the aqueous phase, which can drive the organic product back into the organic layer.[2]
-
Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[2]
-
If the product is acidic or basic, adjust the pH of the aqueous layer to suppress its ionization and decrease its water solubility before extraction.[2]
-
Issue 4: After labeling my protein with an NHS-ester, I need to remove the NHS byproduct and excess label.
-
Problem: Small molecule byproducts must be completely removed from the protein conjugate solution.[1]
-
Solution 1: Size-Exclusion Chromatography (SEC) / Desalting: This is the most common and effective method for separating large protein conjugates from small molecules based on size.[1]
-
Solution 2: Dialysis: For larger volumes, dialysis against a suitable buffer can effectively remove small molecule byproducts.[1]
-
Solution 3: Centrifugal Filtration Devices: These devices use a membrane with a specific molecular weight cutoff (MWCO) to retain the protein while allowing small molecules to pass through.[1]
Data Presentation
Table 1: Comparison of this compound Byproduct Removal Techniques
| Method | Applicable To | Principle | Advantages | Limitations |
| Aqueous Extraction | Small molecules soluble in water-immiscible organic solvents | Partitioning between aqueous and organic phases | Fast, simple, and inexpensive for initial cleanup.[2] | Risk of emulsion formation; potential loss of water-soluble products.[2] |
| Precipitation/Crystallization | Solid products | Differential solubility of product and byproduct | Can yield high-purity product in a single step.[2] | Product may co-precipitate with the byproduct; potential for significant yield loss in the mother liquor.[2] |
| Silica Gel Chromatography | Small molecules | Adsorption based on polarity | Widely applicable for many organic compounds. | Polar byproducts may co-elute with polar products.[1] |
| Reverse-Phase HPLC (RP-HPLC) | Small molecules, peptides | Partitioning based on hydrophobicity | High resolution and purity; applicable to a wide range of compounds.[1] | Can be time-consuming and requires specialized equipment. |
| Size-Exclusion Chromatography (SEC) | Proteins, macromolecules | Separation based on molecular size | Gentle method that preserves protein activity; highly effective for separating large molecules from small byproducts.[1] | Resolution is lower than other chromatography methods. |
| Dialysis | Proteins, macromolecules | Diffusion across a semi-permeable membrane | Simple and effective for large volumes.[1] | Slow process that may require multiple buffer changes.[1] |
Experimental Protocols
Protocol 1: Aqueous Workup for Removal of this compound/NHS from a Small Molecule Reaction
This protocol is suitable for products soluble in a water-immiscible organic solvent.
-
Quenching (if necessary): If unreacted NBS is present, cool the reaction mixture and add a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) until the color of bromine disappears.[2]
-
Dilution: Dilute the reaction mixture with an equal volume of the organic solvent used in the reaction (e.g., ethyl acetate, dichloromethane).[2]
-
Transfer: Transfer the mixture to a separatory funnel.
-
Neutral Wash: Wash the organic layer with an equal volume of deionized water to remove the bulk of water-soluble byproducts. Allow the layers to separate and drain the aqueous layer.[1]
-
Basic Wash: Wash the organic layer with an equal volume of a dilute basic solution, such as 5% sodium bicarbonate. This deprotonates acidic byproducts like NHS, increasing their solubility in the aqueous layer. Repeat this wash.[1][2]
-
Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to remove residual water and help break any emulsions.[1][2]
-
Drying and Concentration: Drain the organic layer into a flask, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the purified product.[1]
-
Verification: Confirm the removal of byproducts via NMR or LC-MS analysis.[1]
Protocol 2: this compound Removal by Filtration in a Non-polar Solvent
This protocol is applicable when the reaction is conducted in a solvent where this compound has low solubility (e.g., chloroform, carbon tetrachloride).[2][11]
-
Cooling: After the reaction is complete, cool the reaction mixture in an ice bath for at least 30 minutes to further decrease the solubility of this compound.[2]
-
Filtration: Set up a Büchner funnel with a filter paper.
-
Washing the Filter: Wet the filter paper with a small amount of the cold reaction solvent.
-
Filtering: Pour the cold reaction mixture through the funnel under vacuum to collect the precipitated this compound.[2]
-
Rinsing: Wash the collected solid with a small amount of cold solvent to recover any entrained product.[2]
-
Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the crude product.[2] Further purification may be necessary.
Protocol 3: NHS Removal from a Protein Conjugate using Size-Exclusion Chromatography (Desalting Column)
-
Column Equilibration: Equilibrate the desalting column with a suitable buffer for your protein conjugate.
-
Sample Loading: Apply the reaction mixture containing the protein conjugate and NHS byproduct to the column.
-
Elution: Elute the sample with the equilibration buffer. The larger protein conjugate will pass through the column more quickly and elute first. The smaller NHS molecules will enter the pores of the chromatography resin and elute later.
-
Fraction Collection: Collect fractions as the sample elutes from the column. The protein-containing fractions typically elute in a specific volume range after the void volume, as indicated by the column manufacturer.[1]
-
Monitoring: Monitor the fractions by measuring absorbance at 280 nm to detect the protein.[1]
-
Pooling: Pool the fractions containing your purified protein conjugate.
-
Verification: Confirm the purity and concentration of your final product. Note that NHS absorbs strongly around 260-280 nm, so baseline separation is crucial for accurate protein quantification by A280.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mild method for this compound hydrolysis on ADCs: impact on ADC potency, stability, exposure, and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mild method for this compound hydrolysis on ADCs: impact on ADC potency, stability, exposure, and efficacy. | Semantic Scholar [semanticscholar.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterization and quantification of this compound using peptide mapping under low-pH conditions and hydrophobic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Succinimide Synthesis from Succinic Acid
Welcome to the technical support center for the synthesis of succinimide from succinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound from succinic acid?
A1: The primary methods involve the reaction of succinic acid with a nitrogen source, typically ammonia (B1221849) or urea (B33335). The reaction with aqueous ammonia involves the formation of ammonium (B1175870) succinate (B1194679), which is then thermally dehydrated to form this compound.[1][2][3] The reaction with urea is another common approach, often utilizing a catalyst like phosphorous acid to improve yield and reaction time.[4][5]
Q2: What is a typical yield for this compound synthesis?
A2: Yields can vary significantly based on the chosen method and reaction conditions. With optimized protocols, yields of 80-83% can be achieved.[1][4] For instance, the reaction of succinic acid with aqueous ammonia, followed by distillation and recrystallization, can result in yields of 82-83%.[1] The synthesis using urea and a phosphorous acid catalyst has been reported to achieve yields of over 80%.[4][5][6]
Q3: How can I purify the crude this compound product?
A3: The most common method for purifying crude this compound is recrystallization from ethanol (B145695) (typically 95%).[1] The crude product is dissolved in hot ethanol, and upon cooling, purified this compound crystallizes out.[1] Washing the crystals with cold ethanol helps to remove soluble impurities.[1] Other purification techniques can include distillation and silica (B1680970) gel chromatography, although the latter is more common for removing this compound as a byproduct in other reactions.[7][8]
Q4: What are the key safety precautions to consider during this synthesis?
A4: When working with ammonia, it is important to handle it in a well-ventilated fume hood due to its pungent and corrosive nature. The reaction involves heating to high temperatures, so appropriate personal protective equipment (PPE), such as heat-resistant gloves and safety glasses, is essential. When performing distillations at high temperatures, ensure the glassware is free of cracks and is properly assembled to avoid breakage. A thorough risk assessment should be conducted before starting any chemical synthesis.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient reaction time. - Loss of product during workup and purification. | - Ensure the correct stoichiometry of reactants. - Optimize the reaction temperature. For the urea method, 195°C has been shown to be effective.[4][5] - Increase the reaction time. For the urea method, 4-6 hours may be necessary.[4][5] - For the ammonia method, ensure complete dehydration by monitoring the distillation temperature.[1] - Minimize transfers of the product and use cold solvent for washing during recrystallization to reduce loss.[1] |
| Darkening of the reaction mixture / Carbonization | - Reaction temperature is too high. | - Carefully control the heating of the reaction mixture. While higher temperatures can increase the reaction rate, excessive heat can lead to decomposition and carbonization.[4] For the urea method, avoid temperatures significantly above 195°C.[4] |
| Difficulty in isolating the product | - Product co-crystallizing with impurities. - Inefficient recrystallization. | - Ensure the crude product is fully dissolved in the minimum amount of hot solvent during recrystallization. - Allow for slow cooling to promote the formation of pure crystals. - If impurities persist, a second recrystallization may be necessary. |
| Clogging of the distillation apparatus | - Solidification of this compound in the condenser or side arm. | - For the distillation of this compound, it is crucial to use a wide-bore side arm (at least 10 mm internal diameter) to prevent clogging as the product solidifies upon cooling.[1] |
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Method | Nitrogen Source | Catalyst | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |
| Thermal Decomposition | Aqueous Ammonia (28%) | None | Distillation up to 289 | Not specified | 82-83 | [1] |
| Catalytic Synthesis | Urea | Phosphorous Acid (~4.2% mass of succinic acid) | 195 | 6 | >80 | [4][5][6] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Succinic Acid and Aqueous Ammonia
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
Succinic acid (236 g, 2 moles)
-
28% Aqueous ammonia (270 cc, 4 moles)
-
95% Ethyl alcohol
-
1-L distilling flask with a side arm of at least 10 mm internal diameter
-
500-cc distilling flask (as a receiver)
-
Heating mantle or flame
-
Ice bath
Procedure:
-
Place 236 g of succinic acid into the 1-L distilling flask.
-
Slowly add 270 cc of 28% aqueous ammonia while cooling and shaking the flask. Most of the acid will dissolve.
-
Set up the apparatus for downward distillation, attaching the water-cooled 500-cc distilling flask to the side arm.
-
Gently heat the mixture. Initially, water and some uncombined ammonia will distill over. The vapor temperature will be around 100°C.
-
Continue heating until about 200 cc of water has been collected.
-
Increase the heating. Ammonium succinate will begin to decompose, evolving ammonia.
-
Collect the fraction that distills between 275°C and 289°C. This is the crude this compound, which will solidify upon cooling.
-
Redistill the intermediate fraction (102°C to 275°C) to obtain more crude this compound.
-
Combine all crude this compound and recrystallize from 95% ethyl alcohol (approximately 1 cc of solvent per gram of product).
-
Cool the solution in an ice bath to maximize crystal formation.
-
Filter the crystals and wash with a small amount of cold 95% ethyl alcohol.
-
Dry the crystals to obtain pure this compound. The expected yield is 163–164 g (82–83%).[1]
Protocol 2: Synthesis of this compound from Succinic Acid and Urea
This protocol is based on a study optimizing the reaction for high yield.[4][5]
Materials:
-
Succinic acid
-
Urea
-
Phosphorous acid
-
Reaction vessel with stirring and temperature control
-
Ethanol for recrystallization
Procedure:
-
Combine succinic acid and urea in a mass ratio of 2:1.
-
Add phosphorous acid, approximately 4.2% of the mass of the succinic acid.[4][5]
-
Heat the mixture with stirring to 195°C.
-
After the reaction is complete, cool the mixture to allow the crude this compound to solidify.
-
Purify the crude product by recrystallization from ethanol.
Visualizations
Caption: Reaction pathway for this compound synthesis from succinic acid and ammonia.
Caption: Troubleshooting workflow for optimizing this compound synthesis.
Caption: Relationship between key parameters and this compound synthesis outcome.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. organic chemistry - Reaction of succinic acid with ammonia - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. Two-Stage Crystallization Combining Direct this compound Synthesis for the Recovery of Succinic Acid From Fermentation Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Two-Stage Crystallization Combining Direct this compound Synthesis for the Recovery of Succinic Acid From Fermentation Broth [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Preventing aspartimide formation as a side reaction in peptide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot aspartimide formation, a common side reaction in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation?
Aspartimide formation is a base-catalyzed intramolecular side reaction that occurs in peptides containing aspartic acid (Asp) or asparagine (Asn) residues.[1][2] The backbone amide nitrogen following the Asp/Asn residue attacks the side-chain carbonyl group, forming a five-membered succinimide ring intermediate known as an aspartimide.[1][2] This intermediate is unstable and can undergo further reactions, leading to a mixture of undesired byproducts.[1][3]
Q2: Why is aspartimide formation problematic in peptide synthesis?
Aspartimide formation is a significant challenge in SPPS for several reasons:
-
Difficult Purification: The resulting byproducts, including β-peptides and racemized forms, are often difficult to separate from the target α-peptide using standard HPLC methods due to their similar physicochemical properties.[2][3][4]
-
Reduced Yield: The formation of these side products lowers the overall yield of the desired peptide.[2][3]
-
Mass-Neutral Impurities: The α- and β-peptides are isomers, meaning they have the same mass, which makes their detection by mass spectrometry challenging without careful analysis.[2][5]
-
Altered Biological Activity: The presence of β-peptide linkages and racemized residues can significantly alter the three-dimensional structure and, consequently, the biological activity of the final peptide product.[1][2]
Q3: Which amino acid sequences are most susceptible to aspartimide formation?
The amino acid residue C-terminal to the aspartic acid has the most significant impact on the rate of aspartimide formation.[6][7] Sequences where Asp is followed by a small, sterically unhindered amino acid are particularly prone to this side reaction.[2][3][6] The most susceptible sequences include:
Q4: What are the main factors that influence aspartimide formation?
Several factors during Fmoc-SPPS can influence the extent of aspartimide formation:
-
Sequence: As mentioned above, the residue following the Asp is a primary determinant.[6][7]
-
Base Treatment: Prolonged or repeated exposure to the piperidine (B6355638) solution used for Fmoc deprotection is a major cause.[4][6]
-
Temperature: Higher temperatures can increase the rate of aspartimide formation.[6][8]
-
Solvent: The polarity of the solvent can have a strong influence, with higher polarity leading to more side product.[6][9]
-
Asp Side-Chain Protecting Group: The choice of the protecting group on the β-carboxyl group of aspartic acid is critical.[1][8]
Troubleshooting Guide
Issue: I am observing significant aspartimide-related impurities in my crude peptide.
This is a common issue, especially with susceptible sequences. Here are several strategies to mitigate this problem, ranging from simple modifications to more advanced approaches.
Strategy 1: Modification of Fmoc Deprotection Conditions
A straightforward approach is to alter the composition of the Fmoc deprotection solution.
-
Use of a Weaker Base: Replacing piperidine with a weaker base like piperazine (B1678402) can suppress aspartimide formation.[5] However, this may not be sufficient for complete Fmoc removal in all cases.[3] Morpholine is another weaker base that has been shown to minimize aspartimide formation.[3][6]
-
Addition of an Acidic Additive: Adding a small amount of an organic acid or an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine solution can significantly reduce aspartimide formation.[5][10][11]
Experimental Protocol: Modified Fmoc Deprotection with Piperazine and HOBt
-
Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperazine and 0.1 M HOBt in N,N-dimethylformamide (DMF).
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the piperazine/HOBt deprotection solution to the resin.
-
Agitate the mixture gently for 10 minutes.
-
Drain the deprotection solution.
-
Repeat the addition of fresh deprotection solution and agitate for another 10 minutes.
-
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperazine and HOBt.[12]
Strategy 2: Utilizing Sterically Hindered Side-Chain Protecting Groups
Increasing the steric bulk of the protecting group on the aspartic acid side chain can effectively block the intramolecular cyclization.[5][13]
Quantitative Comparison of Asp Protecting Groups
The following table summarizes the effectiveness of different Asp side-chain protecting groups in reducing aspartimide formation in the model peptide Ac-VKDGYI-NH2 after extended treatment with 20% piperidine in DMF.
| Protecting Group | Aspartimide Formation (%) | D-Asp Isomer (%) | Reference |
| OtBu (tert-Butyl) | 55.4 | 14.9 | [1] |
| OMpe (3-Methylpent-3-yl) | 10.2 | 3.1 | [1] |
| OEpe (3-Ethyl-3-pentyl) | 4.5 | 1.8 | [13] |
| OPhp (4-n-Propyl-4-heptyl) | 2.1 | 1.1 | [13] |
| OBno (5-n-Butyl-5-nonyl) | 1.2 | 0.8 | [4][13] |
As the data indicates, a clear trend of reduced aspartimide formation is observed with increasing steric hindrance of the protecting group.[13] For highly sensitive sequences, Asp(OBno)-OH is a highly effective option.[4][13]
Strategy 3: Backbone Protection
This is one of the most effective methods to completely prevent aspartimide formation.[5][14] It involves the introduction of a temporary protecting group on the backbone amide nitrogen of the residue following the aspartic acid, which physically blocks the nucleophilic attack.
-
Common Backbone Protecting Groups: The 2,4-dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb) groups are commonly used for this purpose.[12][14]
-
Dipeptide Strategy: A convenient way to incorporate backbone protection is to use a pre-formed dipeptide building block, such as Fmoc-Asp(OR)-Xaa(Dmb)-OH, where Xaa is the residue following Asp.[5] The Dmb group is labile to trifluoroacetic acid (TFA) and is removed during the final cleavage from the resin.[3]
Experimental Protocol: Incorporation of a Dmb-Protected Dipeptide
-
Coupling: The Fmoc-Asp(OR)-Xaa(Dmb)-OH dipeptide is coupled using standard coupling protocols (e.g., with HCTU or HATU as the activating agent). Due to the steric hindrance of the Dmb group, extended coupling times or double coupling may be necessary to ensure complete reaction.
-
Synthesis Continuation: Subsequent amino acid couplings proceed as usual.
-
Cleavage: The Dmb group is cleaved simultaneously with other side-chain protecting groups and the peptide from the resin using a standard TFA cleavage cocktail.
Strategy 4: Novel Protecting Group Strategies
Recent advances have introduced novel, non-ester-based protecting groups that offer complete suppression of aspartimide formation.
-
Cyanosulfurylides (CSY): This protecting group masks the carboxylic acid with a stable C-C bond, which is completely stable to the basic conditions of Fmoc deprotection.[15][16] Deprotection is achieved under mild, orthogonal conditions using an electrophilic halogenating agent like N-chlorothis compound (NCS).[15][16]
Visualizations
Mechanism of Aspartimide Formation
Caption: Base-catalyzed mechanism of aspartimide formation in peptide synthesis.
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 5. biotage.com [biotage.com]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
- 16. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yield in NHS ester coupling reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields or other issues with N-hydroxysuccinimide (NHS) ester coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an NHS ester coupling reaction, and why is it so critical?
The optimal pH for NHS ester coupling reactions is a delicate balance between two competing factors: the reactivity of the primary amine and the stability of the NHS ester.[1][2] The recommended pH range is typically between 7.2 and 9.0.[1] For many applications, a pH of 8.3 to 8.5 is considered optimal.[1][3][4][5][6]
-
Amine Reactivity: The primary amine on the molecule to be labeled must be in its deprotonated, nucleophilic form (-NH₂) to react with the NHS ester. At a pH below the pKa of the amine (for lysine (B10760008), this is around 10.5), the amine is protonated (-NH₃⁺) and non-reactive.[1] As the pH increases, more of the amine is deprotonated, favoring the coupling reaction.[1]
-
NHS Ester Stability: NHS esters are susceptible to hydrolysis, a reaction with water that renders them inactive.[2][7] The rate of this hydrolysis increases significantly with higher pH.[2][7][8][9]
Therefore, the ideal pH maximizes the concentration of the reactive amine while minimizing the rate of NHS ester hydrolysis.[1][7]
Q2: My conjugation yield is very low. What are the most common causes?
Low conjugation yield is a frequent issue and can often be attributed to one or more of the following factors:
-
Hydrolysis of the NHS Ester: This is a primary cause of low yield.[2][7] NHS esters are moisture-sensitive.[1] Ensure the reagent is stored in a desiccated environment and allowed to warm to room temperature before opening to prevent condensation.[7][10] Always prepare NHS ester solutions immediately before use.[1]
-
Incorrect Buffer Composition: The presence of primary amines in your buffer, such as Tris or glycine, will compete with your target molecule for the NHS ester, effectively quenching the reaction.[1][7][11][12]
-
Suboptimal pH: If the pH is too low, the target amines will be protonated and unreactive.[3][6][8] If the pH is too high, the NHS ester will rapidly hydrolyze.[3][6][8][13]
-
Poor Solubility of NHS Ester: Many non-sulfonated NHS esters have limited solubility in aqueous buffers.[1][7] This can be improved by first dissolving the NHS ester in a small amount of a dry, water-miscible organic solvent like DMSO or DMF before adding it to the reaction mixture.[1][3][7][14]
-
Dilute Reactant Concentrations: In dilute solutions, the concentration of water can be significantly higher than the concentration of the target amine, favoring hydrolysis of the NHS ester.[12] Increasing the protein concentration (1-10 mg/mL is often recommended) can improve efficiency.[4][10]
Q3: Which buffers are recommended for NHS ester conjugations, and which should I avoid?
It is crucial to use a buffer that is free of primary amines.[10]
| Recommended Buffers | Buffers to Avoid |
| Phosphate Buffer[3][6][10][11] | Tris (Tris(hydroxymethyl)aminomethane)[1][7][11] |
| Carbonate-Bicarbonate Buffer[3][10][11] | Glycine[1][7][11] |
| HEPES Buffer[10][11] | Buffers containing ammonium (B1175870) salts[7] |
| Borate Buffer[10][11] |
Q4: My protein precipitates after I add the NHS ester. What can I do to prevent this?
Protein precipitation during the labeling reaction can be caused by several factors:
-
High Concentration of Organic Solvent: Many NHS esters are first dissolved in an organic solvent like DMSO or DMF.[12] Adding a large volume of this solvent to your aqueous protein solution can cause the protein to precipitate.[12] It is recommended to keep the final concentration of the organic solvent below 10%.[12]
-
Change in Protein Charge: The reaction of an NHS ester with a primary amine neutralizes the positive charge of the amine.[7] This alteration of the protein's isoelectric point can sometimes lead to aggregation.[7] Performing the reaction at a lower protein concentration may help.[7]
-
Protein Instability: The protein itself may not be stable under the chosen reaction conditions (e.g., pH, temperature).[1][7] Ensure that the selected buffer and pH are compatible with your protein's stability.[7]
Q5: Can NHS esters react with other amino acid residues besides lysine?
Yes, while NHS esters primarily target the primary amines of lysine residues and the N-terminus of proteins, side reactions with other nucleophilic amino acid side chains can occur, particularly if the pH deviates from the optimal range.[7][8][15]
-
Tyrosine (Tyr): The phenolic hydroxyl group can be acylated.[8]
-
Serine (Ser) & Threonine (Thr): The aliphatic hydroxyl groups can react.[8][15]
-
Cysteine (Cys): The sulfhydryl group is a potent nucleophile and can form a thioester.[8]
-
Histidine (His): The imidazole (B134444) ring can be acylated.[8]
These side reactions are generally less efficient, and the resulting chemical bonds are often less stable than the amide bond formed with primary amines.[8]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during NHS ester coupling reactions.
Issue 1: Low or No Conjugation Yield
| Potential Cause | Recommended Action |
| Suboptimal pH | Verify the pH of your reaction buffer using a calibrated pH meter. The optimal range is 7.2-8.5, with 8.3-8.5 often being ideal.[1][5][10][12] At a lower pH, the amine is protonated and unreactive, while at a higher pH, hydrolysis of the NHS ester is rapid.[1] |
| Presence of Primary Amines in Buffer | Ensure you are using an amine-free buffer such as phosphate, bicarbonate, or borate.[1][10][11] Avoid buffers containing Tris or glycine.[1][7] |
| Inactive NHS Ester (Hydrolyzed) | NHS esters are moisture-sensitive.[1] Store the reagent desiccated at the recommended temperature. Allow the vial to warm to room temperature before opening to prevent moisture condensation.[7][10] Prepare aqueous solutions of the NHS ester immediately before use.[1][10] |
| Poor Solubility of NHS Ester | For water-insoluble NHS esters, first dissolve the reagent in a small amount of a high-quality, anhydrous, water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer.[1][3][7] |
| Dilute Reactant Concentrations | Low concentrations of the molecule to be labeled can lead to inefficient coupling due to the competing hydrolysis reaction.[11][12] Increase the concentration of your protein or biomolecule. A protein concentration of 1-10 mg/mL is often recommended.[10] |
| Insufficient Molar Excess of NHS Ester | The molar ratio of NHS ester to the target molecule may need optimization. A 5- to 20-fold molar excess is a common starting point.[5][7][12] |
Issue 2: Protein Aggregation or Precipitation
| Potential Cause | Recommended Action |
| Excessive Crosslinking | If using a bifunctional NHS ester, a high degree of crosslinking can lead to insoluble aggregates.[12] Reduce the molar excess of the crosslinker or shorten the reaction time.[12] |
| High Concentration of Organic Solvent | If dissolving the NHS ester in an organic solvent, ensure the final concentration in the reaction mixture is low (typically <10%) to avoid causing the protein to precipitate.[12] |
| Protein Instability | Confirm that your protein is stable at the reaction pH and temperature.[1][7] Consider performing a buffer exchange to ensure compatibility before starting the conjugation.[1] |
| Change in Protein's Isoelectric Point | The neutralization of positive charges on lysine residues can sometimes lead to aggregation.[7] Try performing the reaction at a lower protein concentration.[7] |
Quantitative Data Summary
Table 1: Half-life of NHS Ester Hydrolysis at Various pH Values
The stability of an NHS ester is highly dependent on the pH of the aqueous buffer. As the pH increases, the rate of hydrolysis accelerates significantly.[2][8][9][13]
| pH | Temperature (°C) | Half-life of Hydrolysis |
| 7.0 | 0 | 4 to 5 hours[11][13] |
| 8.6 | 4 | 10 minutes[11][13][16] |
Note: These values are general estimates and can vary based on the specific NHS ester compound and buffer conditions.[12]
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with an NHS Ester
This protocol provides a general guideline for conjugating a protein with an NHS-ester functionalized molecule. Optimization is often necessary.[8]
Materials:
-
Protein to be labeled
-
NHS-ester functionalized molecule
-
Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[3][6][10]
-
Anhydrous DMSO or DMF (for poorly water-soluble NHS esters)[3][6]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[10]
-
Purification column (e.g., size-exclusion chromatography/desalting column)[3][17]
Procedure:
-
Prepare the Protein Solution:
-
Prepare the NHS Ester Stock Solution:
-
Allow the vial of the NHS ester to warm completely to room temperature before opening.[10]
-
If the NHS ester is not readily soluble in the aqueous reaction buffer, dissolve the required amount in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[4][10] This solution should be prepared immediately before use.[10]
-
-
Perform the Labeling Reaction:
-
Quench the Reaction (Optional but Recommended):
-
To stop the reaction, add a small amount of quenching buffer (e.g., Tris or glycine) to a final concentration of about 50 mM.[11] This will react with any remaining NHS ester.
-
-
Purify the Conjugate:
Protocol 2: Purification of Conjugates by Dialysis
This method is suitable for purifying large molecules like proteins (>20 kDa) that have been conjugated with a small molecule via an NHS ester.
Procedure:
-
Transfer the reaction mixture into a dialysis cassette or tubing with an appropriate molecular weight cutoff (MWCO) that will retain the conjugated protein but allow small molecules to pass through.
-
Place the dialysis cassette in a large volume of a suitable buffer (e.g., PBS).
-
Stir the dialysis buffer gently at 4°C.
-
Change the dialysis buffer every few hours for the first 12 hours, and then once or twice more over the next 24-48 hours to ensure the complete removal of small molecular weight impurities.
Visualizations
Caption: Competing pathways in NHS ester coupling reactions.
Caption: Troubleshooting workflow for low yield in NHS ester coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. glenresearch.com [glenresearch.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. benchchem.com [benchchem.com]
- 17. glenresearch.com [glenresearch.com]
Hydrolysis of succinimidyl esters during bioconjugation reactions
Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester bioconjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to NHS ester hydrolysis during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of an NHS ester in bioconjugation, and what is its main competing side reaction?
A1: The primary and desired reaction of an N-hydroxythis compound (NHS) ester is with a primary amine (-NH₂) to form a stable, covalent amide bond.[1] In protein modification, the most common targets are the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of the polypeptide chain.[1] This aminolysis reaction is most efficient in a pH range of 7.2 to 8.5.[1][2]
The most significant competing side reaction is the hydrolysis of the NHS ester.[1][3] In this reaction, the NHS ester reacts with water, which cleaves the ester bond and results in an unreactive carboxylic acid and the release of N-hydroxythis compound (NHS).[1][4] This hydrolysis reaction directly competes with the desired aminolysis, reducing the concentration of the active ester available for conjugation and thereby lowering the overall yield of the bioconjugate.[4]
Q2: How does pH critically affect NHS ester stability and the bioconjugation reaction?
A2: The pH of the reaction buffer is a critical parameter that influences the competing rates of aminolysis (conjugation) and hydrolysis.[5][6]
-
Aminolysis: The reaction requires the amine to be in its unprotonated, nucleophilic state.[5][7] At low pH, primary amines are protonated (-NH₃⁺) and thus unreactive towards the NHS ester.[8][9] As the pH increases towards the pKa of the amine (for lysine, this is ~10.5), more of the amine is deprotonated and available for reaction. The optimal pH range for conjugation is typically 7.2 to 8.5.[2][]
-
Hydrolysis: The rate of NHS ester hydrolysis is also highly pH-dependent, increasing significantly with a rise in pH due to the higher concentration of hydroxide (B78521) ions (OH⁻), which are potent nucleophiles.[4][11] At pH above 8.5, the rate of hydrolysis becomes very rapid, which can severely reduce conjugation efficiency.[12]
Therefore, a careful balance must be struck. The pH needs to be high enough to ensure a sufficient concentration of deprotonated primary amines but low enough to minimize the competing hydrolysis reaction.[13] The optimal pH is often found to be between 8.3 and 8.5.[8][9]
Q3: What is the influence of temperature on NHS ester hydrolysis?
A3: Temperature affects the rates of both aminolysis and hydrolysis. Lowering the reaction temperature slows down the rate of hydrolysis.[4] Therefore, performing conjugation reactions at 4°C or on ice can be a useful strategy to minimize hydrolysis, especially when working with labile proteins or when longer reaction times are necessary to achieve sufficient labeling.[2][4]
Q4: Which buffers should I use for NHS ester reactions, and which must be avoided?
A4:
-
Compatible Buffers: Amine-free buffers are essential. Commonly used buffers include phosphate-buffered saline (PBS), sodium phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers, provided they are adjusted to the optimal pH range (7.2-8.5).[2][12] A 0.1 M sodium bicarbonate or sodium phosphate buffer is a frequent choice.[12][14]
-
Incompatible Buffers: Buffers containing primary amines must be strictly avoided as they will compete with the target molecule for reaction with the NHS ester, drastically reducing labeling efficiency.[1][3][12] Common examples include Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218) buffers.[12][15] If your biomolecule is in an incompatible buffer, a buffer exchange step using techniques like dialysis or a desalting column is required before starting the conjugation.[12]
Q5: How should I properly store and handle NHS ester reagents to prevent premature hydrolysis?
A5: NHS esters are highly sensitive to moisture.[12] To prevent degradation, they should be stored in a desiccated environment at -20°C.[1][12] It is critical to allow the reagent vial to equilibrate to room temperature before opening.[12] This prevents atmospheric moisture from condensing onto the cold reagent, which would cause rapid hydrolysis.[3] For non-water-soluble NHS esters, stock solutions should be prepared in an anhydrous (dry), amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1]
Quantitative Data Summary
The stability of an NHS ester is often described by its half-life (t½), the time required for 50% of the ester to hydrolyze. This is highly dependent on pH and temperature.
| Parameter | Condition | Half-life (t½) | Reference(s) |
| Hydrolysis | pH 7.0 at 0°C | 4 - 5 hours | [2][11][16] |
| pH 8.6 at 4°C | 10 minutes | [2][11][16] | |
| pH 7.0 (aqueous solution) | ~7 hours | [17] | |
| pH 9.0 (aqueous solution) | minutes | [17] | |
| Reaction Time | Typical Conjugation | 30 - 120 minutes | [] |
| 0.5 - 4 hours | [2] |
Troubleshooting Guide
Problem: Low or No Conjugation Yield
This is the most common issue encountered and is often linked to the hydrolysis of the NHS ester.
| Possible Cause | Recommended Solution & Rationale |
| 1. NHS Ester Hydrolysis (Reagent Inactivity) | Solution: Use a fresh vial of the NHS ester or test the activity of the current stock. Allow the vial to warm to room temperature before opening to prevent moisture condensation.[3][12] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[1] Rationale: NHS esters are moisture-sensitive and can hydrolyze during storage if not handled properly, rendering them inactive.[18] |
| 2. Suboptimal Reaction pH | Solution: Ensure the reaction buffer pH is within the optimal range of 7.2-8.5 (often ideally 8.3-8.5).[6][8] Verify the pH of your buffer immediately before the reaction. Rationale: A pH that is too low results in protonated, unreactive amines.[7] A pH that is too high causes rapid hydrolysis of the NHS ester, which outcompetes the desired conjugation reaction.[11][12] |
| 3. Incompatible Buffer Components | Solution: Perform a buffer exchange into an amine-free buffer (e.g., PBS, Borate, HEPES) if the protein solution contains Tris, glycine, or other primary amines.[12][15] Rationale: Primary amines in the buffer will compete with the target biomolecule for the NHS ester, significantly reducing the yield of the desired conjugate.[15] |
| 4. Low Protein or Reagent Concentration | Solution: Increase the concentration of the protein (typically 1-10 mg/mL).[8][12] While hydrolysis is a pseudo-first-order reaction with respect to the ester, aminolysis is second-order (dependent on both ester and amine concentration). Increasing the protein concentration can favor the aminolysis reaction over hydrolysis.[][19] |
| 5. Poor Solubility of NHS Ester Reagent | Solution: For water-insoluble NHS esters, ensure the reagent is fully dissolved in a minimal amount of high-quality, anhydrous DMSO or DMF before adding it to the aqueous protein solution.[3] The final concentration of the organic solvent should typically be kept below 10%.[1] Rationale: If the reagent is not fully dissolved, its effective concentration in the reaction is much lower than calculated, leading to poor efficiency.[3] |
| 6. Steric Hindrance | Solution: If the target amines on the biomolecule are sterically hindered, the reaction rate may be slow, allowing more time for hydrolysis to occur.[3][] Consider increasing the reaction time, performing the reaction at 4°C to slow hydrolysis, or using a linker with a longer spacer arm.[3] |
Visualizing Workflows and Reactions
Caption: Competing reactions of an NHS ester: Aminolysis vs. Hydrolysis.
Caption: Troubleshooting workflow for low bioconjugation yield.
Experimental Protocols
General Protocol for Protein Labeling with an NHS Ester
This protocol provides a general guideline. Optimization, particularly of the molar excess of the NHS ester, is often necessary for specific proteins and reagents.
-
Protein Preparation / Buffer Exchange:
-
Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium phosphate or 0.1 M sodium bicarbonate, pH 8.3-8.5).[12][14]
-
The recommended protein concentration is between 1-10 mg/mL.[8][12]
-
If the protein solution contains incompatible substances like Tris or glycine, perform a buffer exchange using dialysis or a desalting column (e.g., size-exclusion chromatography).[12]
-
-
Prepare NHS Ester Stock Solution:
-
Allow the vial of the NHS ester reagent to equilibrate to room temperature before opening.[12]
-
Immediately before use, dissolve the NHS ester in a high-quality, anhydrous organic solvent such as DMSO or DMF to a known stock concentration (e.g., 10 mg/mL or 10 mM).[1][15]
-
Note: Aqueous solutions of NHS esters are not stable and must be used immediately.[8]
-
-
Conjugation Reaction:
-
Add the calculated amount of the NHS ester stock solution to the protein solution while gently vortexing. A common starting point is a 10- to 20-fold molar excess of the ester over the protein.[15]
-
Ensure the final concentration of the organic solvent (DMSO/DMF) in the reaction mixture is low (typically <10%) to avoid protein denaturation.[1]
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[1][9] If using a fluorescent dye, protect the reaction from light.[15]
-
-
Quenching the Reaction (Optional but Recommended):
-
Purification of the Conjugate:
Protocol: Spectrophotometric Assay to Monitor NHS Ester Hydrolysis
This method can be used to qualitatively assess the activity of an NHS ester reagent or to monitor the rate of hydrolysis. It relies on the fact that the N-hydroxythis compound (NHS) byproduct of hydrolysis has a characteristic absorbance in the 260-280 nm range.[2][11][20]
-
Materials:
-
Procedure:
-
Prepare a control/blank sample containing only the amine-free buffer.
-
Dissolve a known concentration (e.g., 1-2 mg/mL) of the NHS ester reagent in the amine-free buffer.[17]
-
Immediately zero the spectrophotometer at 260 nm using the buffer-only blank.[17]
-
Measure the initial absorbance (A_initial) of the NHS ester solution at 260 nm. This reading corresponds to any pre-existing NHS impurity.[17][20]
-
To determine the maximum absorbance for a fully hydrolyzed sample, add a small volume of 0.1 N NaOH to the cuvette to rapidly and completely hydrolyze the ester.[20]
-
Immediately measure the final absorbance (A_final) at 260 nm.[20]
-
-
Interpretation:
-
A significant increase in absorbance from A_initial to A_final indicates that the NHS ester was active and has been hydrolyzed to release NHS.[17][20]
-
If A_initial is already high and close to A_final, it suggests the reagent has substantially hydrolyzed during storage and is largely inactive.[17]
-
To monitor the rate of hydrolysis, you can record the absorbance at 260 nm at regular time intervals after dissolving the ester in the buffer (without adding NaOH).
-
References
- 1. benchchem.com [benchchem.com]
- 2. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Studying pH Dependence of a Peptide Modification with an N-hydroxythis compound Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 8. lumiprobe.com [lumiprobe.com]
- 9. interchim.fr [interchim.fr]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. benchchem.com [benchchem.com]
- 13. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. N-Hydroxythis compound active ester [schem.jp]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Enhance Succinimide Linker Stability in Antibody-Drug Conjugates
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) development. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of succinimide linkers in ADCs.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in ADCs with this compound linkers?
A1: The primary cause of instability for this compound linkers, formed via the reaction of a maleimide (B117702) with a cysteine thiol on the antibody, is the retro-Michael reaction.[1][2][3][4] This reversible reaction can lead to the premature release of the drug-linker payload from the antibody in vivo.[5][6] Endogenous thiols, such as glutathione (B108866) and albumin, present in the systemic circulation can facilitate this deconjugation process, leading to off-target toxicity and reduced therapeutic efficacy.[1][2][3]
Q2: What is the difference between the retro-Michael reaction and hydrolysis of the this compound linker?
A2: The retro-Michael reaction and hydrolysis are two competing pathways that determine the fate of the thiothis compound linkage in an ADC.[3]
-
Retro-Michael Reaction: This is a bond-breaking process that reverses the initial conjugation, leading to the detachment of the drug-linker from the antibody. This is the primary pathway for linker instability.[3]
-
Hydrolysis: This is a bond-forming process where the this compound ring reacts with water to form a stable, ring-opened maleamic acid derivative.[3][7] This hydrolyzed form is resistant to the retro-Michael reaction, effectively "locking" the payload onto the antibody and enhancing the ADC's stability.[1][3][7]
Q3: How can I improve the stability of my this compound-linked ADC?
A3: The most common and effective strategy to improve the stability of this compound linkers is to promote the hydrolysis of the this compound ring to its ring-opened form.[1][5][8][9] This can be achieved through several methods:
-
Post-conjugation pH Adjustment: Incubating the ADC at a slightly alkaline pH (e.g., pH 8.0-9.0) after conjugation can accelerate the hydrolysis of the this compound ring.[1][7]
-
Use of Next-Generation Maleimides: These are engineered maleimides designed to facilitate intramolecular hydrolysis of the thiothis compound ring under physiological conditions.[7] Examples include self-hydrolyzing maleimides with neighboring basic groups.[7]
-
Linker Modification: Incorporating certain chemical groups into the linker structure, such as basic amines or hydrophilic moieties like PEG, can increase the rate of hydrolysis.[5][10][11]
Q4: Can the conjugation site on the antibody affect linker stability?
A4: Yes, the local microenvironment of the conjugation site can significantly influence the stability of the this compound linker.[12][13][14] Factors such as the proximity of charged or polar amino acid residues can either catalyze the desired hydrolysis or the undesired retro-Michael reaction.[3] Therefore, site-specific conjugation strategies can be employed to attach the linker to sites that favor stability.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Significant payload loss observed in plasma stability assays. | The thiothis compound linker is susceptible to the retro-Michael reaction, leading to premature drug release.[1][4] | 1. Confirm Retro-Michael Reaction: Analyze plasma samples over time using LC-MS to detect the presence of unconjugated antibody and drug-linker adducts with plasma proteins like albumin.[4] 2. Promote Hydrolysis: Implement a post-conjugation hydrolysis step by incubating the ADC at a slightly alkaline pH (e.g., pH 9) to convert the this compound to the stable ring-opened form.[1] 3. Switch to a Next-Generation Linker: Consider using a self-hydrolyzing maleimide or other advanced linker technologies that are inherently more stable.[7] |
| Inconsistent drug-to-antibody ratio (DAR) across different batches. | Incomplete conjugation reaction or instability of the linker during the process or storage.[3] | 1. Optimize Conjugation Conditions: Ensure the pH of the conjugation reaction is maintained between 6.5 and 7.5 for optimal thiol-maleimide reaction.[7][15] Control reaction time and temperature consistently.[1] 2. Ensure Complete Reduction: If conjugating to cysteines from reduced interchain disulfides, use a sufficient excess of a reducing agent like TCEP and ensure its removal before adding the maleimide linker.[3] 3. Purify the ADC: Use robust purification methods like size exclusion chromatography (SEC) or protein A chromatography to remove unreacted linker-drug and aggregates.[1] |
| ADC shows good in vitro potency but poor in vivo efficacy. | Premature drug release in vivo due to linker instability.[1] | 1. Conduct Pharmacokinetic (PK) Studies: Perform PK studies in a relevant animal model to measure the levels of intact ADC and free payload over time. High levels of free payload early on indicate linker instability.[1] 2. Implement a Stabilization Strategy: If linker instability is confirmed, utilize strategies to promote hydrolysis or switch to a more stable next-generation linker as described above.[1] |
| ADC aggregation during storage. | Increased hydrophobicity of the ADC due to the conjugation of a hydrophobic payload.[16] | 1. Incorporate Hydrophilic Linkers: Use linkers containing hydrophilic moieties like polyethylene (B3416737) glycol (PEG) to increase the overall solubility and reduce the aggregation propensity of the ADC.[10][11][16] 2. Optimize Formulation: Screen for optimal buffer pH and excipients (e.g., sugars, surfactants) to enhance the long-term stability of the liquid formulation.[5][16] |
Quantitative Data Summary
Table 1: Comparative Stability of Different Maleimide Linker Technologies
| Linker Type | Model System | Incubation Time (days) | % Intact Conjugate | Key Observation |
| Traditional Maleimide | ADC in human plasma | 7 | ~50% | Significant degradation due to retro-Michael reaction. |
| "Bridging" Disulfide | ADC in human plasma | 7 | >95% | Substantially improved plasma stability. |
| Self-Stabilizing Maleimide (DPR-based) | ADC in plasma | 7 | >95% | Rapid hydrolysis of the thiothis compound ring prevents payload loss.[2] |
| Maleamic methyl ester-based ADC | In albumin solution | 14 | ~96.2% | Significantly improved stability compared to conventional maleimide-based ADCs.[17] |
Experimental Protocols
Protocol 1: Post-Conjugation this compound Ring Hydrolysis
This protocol describes a general method to promote the hydrolysis of the this compound ring after conjugation.
-
Purification: Following the thiol-maleimide conjugation reaction, purify the ADC using a suitable method such as size exclusion chromatography (SEC) to remove excess maleimide reagent.
-
pH Adjustment: Adjust the pH of the purified ADC solution to 8.5-9.0 using a suitable buffer, for example, 100 mM sodium borate (B1201080) or sodium phosphate.[7][15]
-
Incubation: Incubate the ADC solution at a controlled temperature, for instance, 37°C, for 12-24 hours.[1] The optimal incubation time should be determined empirically for each specific ADC.
-
Monitoring: Monitor the progress of the hydrolysis by analyzing aliquots at different time points using LC-MS. A mass increase of 18 Da corresponding to the addition of a water molecule will confirm ring-opening.
-
Neutralization and Buffer Exchange: Once the desired level of hydrolysis is achieved, neutralize the solution by adjusting the pH back to a physiological range (e.g., pH 7.4). Exchange the buffer to a suitable formulation buffer using SEC or dialysis.[1]
Protocol 2: Plasma Stability Assay
This protocol outlines a typical workflow to assess the stability of an ADC in plasma.
-
Preparation: Prepare a solution of the ADC in a suitable buffer.
-
Incubation: Add the ADC solution to fresh human or animal plasma at a defined concentration. Incubate the mixture at 37°C.[1]
-
Time Points: At various time points (e.g., 0, 24, 48, 96, 168 hours), withdraw an aliquot of the ADC-plasma mixture.[1]
-
Analysis: Immediately analyze the aliquots to determine the concentration of the intact ADC and/or the amount of released payload.[1] Common analytical methods include:
-
Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR).[18]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To measure the intact ADC mass and identify deconjugated species or payload adducts with plasma proteins.[19][20]
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the concentration of the antibody-conjugated drug.[2]
-
-
Data Analysis: Plot the percentage of intact ADC or the amount of payload loss as a function of time to determine the stability profile of the ADC.[1]
Visualizations
Caption: Competing pathways of thiothis compound linker stability in ADCs.
Caption: General workflow for an ADC plasma stability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Linker substitution influences this compound ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linker substitution influences this compound ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mild method for this compound hydrolysis on ADCs: impact on ADC potency, stability, exposure, and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of Ring-Opening Reaction of this compound Linkers in ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of Ring-Opening Reaction of this compound Linker in ADCs Based on Imaging Capillary Isoelectric Focusing (iCIEF) - Creative Biolabs [creative-biolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. tandfonline.com [tandfonline.com]
- 18. pharmafocusamerica.com [pharmafocusamerica.com]
- 19. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 20. blog.crownbio.com [blog.crownbio.com]
Technical Support Center: Purification of Succinimide Derivatives by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of succinimide derivatives by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind purifying this compound derivatives by recrystallization?
A1: Recrystallization is a purification technique for solid organic compounds. It operates on the principle that the solubility of a compound in a solvent increases with temperature.[1][2][3] In a typical procedure, the crude this compound derivative is dissolved in a minimum amount of a hot solvent to form a saturated solution. As the solution cools, the solubility of the derivative decreases, leading to the formation of pure crystals. Impurities, which are present in smaller amounts, remain dissolved in the cold solvent (mother liquor) and are separated by filtration.[3][4]
Q2: How do I select an appropriate solvent for recrystallizing my this compound derivative?
A2: The ideal solvent should:
-
Dissolve the this compound derivative sparingly or not at all at room temperature but dissolve it completely at the solvent's boiling point.[5]
-
Either not dissolve impurities at all, or dissolve them very well even at low temperatures.
-
Be chemically inert, meaning it does not react with the this compound derivative.[6]
-
Be sufficiently volatile to be easily removed from the purified crystals.
-
Have a boiling point lower than the melting point of the this compound derivative to prevent the compound from "oiling out".[7]
Commonly used solvents for this compound derivatives include ethanol (B145695), water, acetic acid, isopropanol (B130326), and mixtures such as ethanol/water.[5][8][9]
Q3: Can I use a mixed solvent system for recrystallization?
A3: Yes, a mixed solvent system (also known as a solvent-pair) is useful when no single solvent has the ideal solubility characteristics. This typically involves a "good" solvent in which the this compound derivative is highly soluble and a "bad" solvent in which it is poorly soluble. The two solvents must be miscible. The crude solid is first dissolved in a minimal amount of the hot "good" solvent, and the "bad" solvent is then added dropwise until the solution becomes cloudy (the cloud point), indicating saturation. A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[2] Ethanol/water is a common mixed solvent system for many organic compounds.[2]
Q4: My purified this compound derivative has a low melting point. What should I be cautious about during recrystallization?
A4: Compounds with low melting points are prone to "oiling out," where the substance separates from the solution as a liquid rather than a solid.[7][10] This happens when the boiling point of the recrystallization solvent is higher than the melting point of the compound, or when significant impurities depress the melting point.[7][11] To avoid this, select a lower-boiling point solvent or use more solvent to keep the compound dissolved until the solution has cooled to below the compound's melting point.[7][10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No Crystals Form Upon Cooling | 1. Too much solvent was used , resulting in a solution that is not saturated.[12] 2. The solution is supersaturated , and crystallization has not been initiated.[12] | 1. Boil off some of the solvent to concentrate the solution and then allow it to cool again.[7] 2. Induce crystallization by: a. Scratching the inside of the flask with a glass rod at the liquid's surface to create nucleation sites.[7] b. Adding a seed crystal of the pure compound.[12] c. Cooling the solution in an ice bath to further decrease solubility. |
| "Oiling Out" (Compound separates as a liquid) | 1. The melting point of the this compound derivative is lower than the temperature of the solution when it becomes saturated.[7] 2. The compound is highly impure , leading to significant melting point depression.[7][11] | 1. Reheat the solution to redissolve the oil, add more solvent, and allow it to cool slowly again.[7][10] 2. Try a different solvent with a lower boiling point. 3. Cool the solution very slowly to ensure it is below the melting point when crystallization begins.[13] 4. If impurities are the cause, consider a preliminary purification step (e.g., column chromatography) before recrystallization. |
| Low Yield of Purified Crystals | 1. Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.[4] 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with too much solvent or with warm solvent . | 1. Use the minimum amount of hot solvent required for dissolution. If the mother liquor is still available, you can try to recover more product by evaporating some solvent and cooling again.[4] 2. During hot filtration, use a pre-heated funnel and flask, and add a small excess of solvent before filtering to keep the compound dissolved.[14] 3. Wash the collected crystals with a minimal amount of ice-cold solvent.[4] |
| Crystals Form Too Quickly (Crashing Out) | 1. The solution was cooled too rapidly . 2. The solution is too concentrated . | 1. Rapid cooling traps impurities.[1] Reheat the solution to redissolve the crystals and allow it to cool more slowly. Insulating the flask can help.[15] 2. Add a small amount of additional hot solvent, redissolve the solid, and then cool slowly. |
| Colored Impurities Remain in Crystals | The colored impurities have similar solubility to the product. | After dissolving the crude product in the hot solvent, add a small amount of activated charcoal . The charcoal adsorbs the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[14] Caution: Do not add charcoal to a boiling solution as it can cause violent bumping.[14] |
Quantitative Data: Solvent Selection for this compound Derivatives
The selection of an appropriate solvent is critical for successful recrystallization. The following tables provide solubility data for this compound and N-chlorothis compound in various pure solvents at different temperatures. An ideal solvent will show a large difference in solubility between high and low temperatures.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| Methanol | 5 | 13.5 |
| 25 | 23.8 | |
| 45 | 40.1 | |
| Ethanol | 5 | 5.2 |
| 25 | 9.8 | |
| 45 | 18.2 | |
| Isopropanol | 5 | 1.8 |
| 25 | 3.9 | |
| 45 | 8.1 | |
| Acetone | 5 | 8.9 |
| 25 | 16.5 | |
| 45 | 29.7 | |
| Ethyl Acetate (B1210297) | 5 | 1.1 |
| 25 | 2.5 | |
| 45 | 5.6 | |
| Acetonitrile | 5 | 2.9 |
| 25 | 5.8 | |
| 45 | 11.2 | |
| n-Butanol | 5 | 1.1 |
| 25 | 2.4 | |
| 45 | 5.2 |
Data adapted from a study on the solubilities of this compound.[16] Methanol shows a significant increase in solubility with temperature, making it an excellent candidate for recrystallizing this compound.[16]
Table 2: Solubility of N-Chlorothis compound (NCS) in Various Solvents
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| Isopropanol | 5 | 3.2 |
| 25 | 7.5 | |
| 50 | 18.9 | |
| Ethyl Acetate | 5 | 10.1 |
| 25 | 18.3 | |
| 50 | 35.2 | |
| Acetone | 5 | 25.4 |
| 25 | 40.1 | |
| 50 | 65.8 | |
| Acetonitrile | 5 | 12.5 |
| 25 | 22.8 | |
| 50 | 43.7 | |
| n-Butanol | 5 | 1.8 |
| 25 | 4.1 | |
| 50 | 10.5 | |
| Acetic Anhydride | 5 | 6.8 |
| 25 | 13.5 | |
| 50 | 28.9 | |
| Tetrahydrofuran | 5 | 28.1 |
| 25 | 45.2 | |
| 50 | 75.6 |
Data adapted from a study on the solubility of N-chlorothis compound.[17] Based on this data, isopropanol is suggested as an excellent solvent for NCS recrystallization due to its favorable solubility curve.[17]
Experimental Protocols
Protocol 1: Recrystallization of this compound from Ethanol
This protocol is based on a procedure for recrystallizing crude this compound.[5]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. For every 1 gram of crude product, add approximately 4-5 mL of ethanol.[5] Add a boiling chip and heat the mixture gently on a hot plate until the ethanol boils and the this compound dissolves completely. If it does not fully dissolve, add more ethanol dropwise until a clear solution is obtained. Avoid adding a large excess of solvent.
-
Hot Filtration (if necessary): If the hot solution contains insoluble impurities, perform a hot gravity filtration. To do this, pre-heat a funnel with fluted filter paper and a receiving flask. Add a small excess of hot ethanol to the solution to prevent premature crystallization and pour the hot solution through the filter paper.
-
Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, insulate the flask by wrapping it in a towel or placing it in a beaker of warm water. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of the solvent.
Protocol 2: Recrystallization of N-Chlorothis compound (NCS) from Acetic Acid
This protocol is a common method for purifying commercial NCS, which often has a yellow tint due to impurities.[9]
-
Dissolution: In a fume hood, gently warm glacial acetic acid to 65-70 °C. For every 200 g of impure NCS, use approximately 1 L of pre-heated acetic acid. Add the NCS to the warm acid and stir for 3-5 minutes until it dissolves.
-
Crystallization: Remove the flask from the heat and cool it to 15-20 °C in a water bath to induce crystallization. White crystals of pure NCS should form.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals once with a small amount of cold glacial acetic acid, followed by two washes with cold hexane (B92381) to remove the acetic acid.
-
Drying: Dry the purified white crystals thoroughly under vacuum, for example, in a freeze dryer, to remove all residual solvents.[9]
Visualized Workflows and Logic
Caption: General workflow for the recrystallization of this compound derivatives.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
- 1. chembk.com [chembk.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. mt.com [mt.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Two-Stage Crystallization Combining Direct this compound Synthesis for the Recovery of Succinic Acid From Fermentation Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound | 123-56-8 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. mt.com [mt.com]
- 11. reddit.com [reddit.com]
- 12. Solubilities of this compound in different pure solvents and binary methanol+ethyl acetate solvent mixtures | Semantic Scholar [semanticscholar.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Solubility of N-chloro this compound in different pure solvents in the temperature range from 278.15 K to 333.15K | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing pH for Stable Succinimide Formation
Welcome to the technical support center for optimizing pH conditions for stable succinimide formation in proteins. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and understanding the critical role of pH in the formation and stability of this compound intermediates.
Frequently Asked Questions (FAQs)
Q1: What is this compound formation in proteins?
A1: this compound formation is a non-enzymatic post-translational modification that occurs on asparagine (Asn) or aspartic acid (Asp) residues. It involves the cyclization of the peptide backbone to form a five-membered this compound ring. This process is a key intermediate step in asparagine deamidation and aspartic acid isomerization, which can impact protein structure, stability, and function.[1][2]
Q2: Why is pH a critical factor in this compound formation?
A2: The formation and stability of the this compound intermediate are highly pH-dependent. Mildly acidic conditions favor the accumulation of the this compound, while neutral to basic conditions promote its rapid hydrolysis into a mixture of aspartic acid and isoaspartic acid.[1][3][4] Therefore, controlling the pH is essential for studying or controlling this modification.
Q3: What is the optimal pH range for accumulating stable this compound?
A3: Mildly acidic conditions, typically in the pH range of 4.0 to 6.0, are optimal for the formation and accumulation of the this compound intermediate.[1][3][4] The exact optimal pH can vary depending on the protein and the specific amino acid sequence.
Q4: What happens to this compound at neutral or physiological pH?
A4: At neutral pH (around 7.0) and physiological pH (around 7.4), the this compound ring is highly unstable and rapidly hydrolyzes.[1][3] This hydrolysis results in the formation of both L-aspartic acid and L-isoaspartic acid, typically in a ratio of approximately 1:3.[3]
Q5: How can I detect and quantify this compound in my protein sample?
A5: Due to its instability at neutral pH, specialized analytical methods are required. A common approach is to use low-pH protein digestion (e.g., pH 5.0-6.0) followed by techniques like liquid chromatography-mass spectrometry (LC-MS) or peptide mapping.[1][2][5] Hydrophobic interaction chromatography (HIC) can also be used to separate and quantify this compound-containing species.[2][5] Another method involves trapping the labile this compound with hydrazine (B178648) to form a stable derivative for analysis.[1]
Troubleshooting Guide
Issue 1: I am not observing any this compound formation in my experiments.
-
Potential Cause: The pH of your incubation buffer may be too high (neutral or basic), leading to rapid hydrolysis of any formed this compound.
-
Solution: Ensure your incubation buffer is in the mildly acidic range (pH 4.0-6.0). Verify the pH of your buffer after all components have been added.
-
Potential Cause: The incubation time or temperature may be insufficient.
-
Solution: this compound formation is a time and temperature-dependent process. Increase the incubation time and/or temperature to promote the reaction. For example, incubation at 37°C or 40°C for several days to weeks is often used.[1][3]
-
Potential Cause: The analytical method is causing hydrolysis of the this compound.
-
Solution: If using peptide mapping, ensure the digestion is performed under low-pH conditions (e.g., pH 5.0-6.0) to stabilize the this compound.[1][2] Standard tryptic digestion at a higher pH will lead to the loss of the this compound intermediate.[1]
Issue 2: The amount of this compound I'm detecting is inconsistent or lower than expected.
-
Potential Cause: The pH of the sample is shifting during the experiment or analysis.
-
Solution: Use a well-buffered system and verify the pH at each critical step of your experiment. Avoid introducing solutions that could alter the pH of your sample before analysis.
-
Potential Cause: The protein's local structure around the Asn/Asp residue hinders this compound formation.
-
Solution: The primary sequence and higher-order structure of the protein play a significant role.[3] Consider using denaturing conditions during incubation (if compatible with your experimental goals) to expose the susceptible residues.
Issue 3: I am seeing a high degree of deamidation (isoaspartate formation) but very little this compound.
-
Potential Cause: This is the expected outcome if your experiment or analysis is conducted at neutral or basic pH. The this compound is forming but then rapidly hydrolyzing.
-
Solution: To specifically study the this compound intermediate, you must maintain acidic pH conditions throughout your experiment and analysis. If your goal is to study the final deamidation products, then neutral to basic conditions are appropriate.
Data Presentation
The following table summarizes quantitative data on the effect of pH on this compound formation from various studies.
| Protein/Peptide | Residue | pH | Temperature (°C) | Incubation Time | This compound (%) | Reference |
| Lysozyme (B549824) | Asn101 | 4.0 | 37 | 14 days | ~27 | [1] |
| Recombinant mAb | Asp30 (Light Chain) | 5.0 | 45 | 8 weeks | 21 | [6][7] |
| Therapeutic IgG1 | Asn-Gly motif | 6.0 | 40 | 3 weeks | >35 | [3] |
| Therapeutic IgG1 | Asn-Gly motif | 5.0 | 40 | 3 weeks | Substantially reduced compared to pH 6 | [3] |
| Golimumab | Asn43 (Heavy Chain) | 6.0-7.0 | N/A | N/A | Relatively stable | [8] |
| Golimumab | Asn43 (Heavy Chain) | 8.0 | N/A | N/A | Rapidly decreased | [8] |
Experimental Protocols
Protocol 1: Induction of this compound Formation in Lysozyme
-
Objective: To generate and accumulate this compound in hen egg white lysozyme.
-
Materials:
-
Hen egg white lysozyme
-
100 mM Sodium acetate (B1210297) buffer, pH 4.0
-
Incubator at 37°C
-
-
Procedure:
-
Prepare a stock solution of lysozyme (e.g., 2.39 mM) in 100 mM sodium acetate buffer, pH 4.0.
-
Dilute the stock solution to the desired final concentration (e.g., 300 µM) in the same buffer.
-
Incubate the protein solution at 37°C for 14 days.[1]
-
After incubation, the sample can be analyzed for this compound content using methods like LC-MS.
-
Protocol 2: Low-pH Peptide Mapping for this compound Characterization
-
Objective: To identify and localize this compound modifications in a protein while minimizing hydrolysis during sample preparation.
-
Materials:
-
Protein sample containing this compound
-
Low-pH digestion buffer (e.g., a proprietary low-pH reaction buffer or a buffer adjusted to pH 5.0-6.0)
-
Reducing agent (e.g., TCEP)
-
Protease stable at low pH (e.g., some preparations of trypsin may have activity at lower pH, or alternative proteases can be used)
-
LC-MS system
-
-
Procedure:
-
Denature and reduce the protein sample in a low-pH buffer (e.g., pH 5.5).[2][9]
-
Perform proteolytic digestion at a controlled low pH (e.g., pH 5.5) and temperature (e.g., 37°C) for an appropriate duration (e.g., 14-16 hours).[2]
-
Analyze the resulting peptide mixture by LC-MS to identify peptides with a mass loss of 17 Da, corresponding to this compound formation.[8]
-
Use tandem mass spectrometry (MS/MS) to confirm the identity and localize the site of modification.[2]
-
Visualizations
Caption: pH-dependent pathway of this compound formation and hydrolysis.
Caption: Troubleshooting workflow for this compound formation experiments.
References
- 1. Detection and Quantitation of this compound in Intact Protein via Hydrazine Trapping and Chemical Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the in vitro and in vivo stability of a this compound intermediate observed on a therapeutic IgG1 molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Characterization and quantification of this compound using peptide mapping under low-pH conditions and hydrophobic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 18O labeling method for identification and quantification of this compound in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Identification, Efficacy, and Stability Evaluation of this compound Modification With a High Abundance in the Framework Region of Golimumab [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: N-Bromosuccinimide (NBS) Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-bromosuccinimide (NBS) in their experiments. Our goal is to help you minimize side reactions and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of N-bromothis compound (NBS)?
N-bromothis compound is a versatile reagent primarily used for radical substitution, electrophilic addition, and electrophilic substitution reactions in organic chemistry.[1][2][3] Its most common applications include:
-
Allylic and Benzylic Bromination (Wohl-Ziegler Reaction): This is the most frequent use of NBS, where it selectively brominates the carbon adjacent to a double bond or an aromatic ring.[1][4][5][6][7] This reaction proceeds via a free-radical chain mechanism.[6][8]
-
Bromohydrin Formation: In aqueous solvents, NBS reacts with alkenes to form bromohydrins.[9]
-
α-Bromination of Carbonyl Derivatives: NBS can brominate the alpha-position of carbonyl compounds through either a radical or acid-catalyzed pathway.[3]
-
Bromination of Electron-Rich Aromatic Compounds: Phenols, anilines, and other electron-rich aromatic systems can be brominated using NBS.[3]
Q2: Why is NBS preferred over molecular bromine (Br₂) for allylic and benzylic bromination?
Using molecular bromine (Br₂) for allylic or benzylic bromination often leads to unwanted side reactions, primarily the electrophilic addition of bromine across the double bond, resulting in the formation of dibromides.[4][9] NBS is the preferred reagent because it provides a constant, low concentration of Br₂ in the reaction mixture.[9][10] This low concentration is crucial to favor the desired radical substitution at the allylic or benzylic position over the competing electrophilic addition.[4][8][11][12]
Q3: What is the role of a radical initiator in NBS reactions?
In radical reactions like the Wohl-Ziegler bromination, a radical initiator is used to generate the initial bromine radicals (Br•) needed to start the chain reaction.[13] This is typically achieved through the homolytic cleavage of the initiator upon heating or irradiation.[1][6] Common radical initiators for NBS reactions include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO).[1][6][14] Alternatively, UV light or heat can also be used to initiate the reaction.[13]
Q4: How does the solvent affect the outcome of an NBS reaction?
The choice of solvent is critical in controlling the reaction pathway.
-
For radical bromination (allylic and benzylic): Non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane (B81311) are traditionally used.[6][8] CCl₄ is often the solvent of choice because NBS is sparingly soluble in it, which helps maintain a low bromine concentration.[8] Additionally, the byproduct this compound is insoluble in CCl₄ and floats to the top, indicating the reaction's completion.[5][8] Due to the toxicity of CCl₄, other solvents like acetonitrile (B52724) have been used successfully.[8][15]
-
For electrophilic reactions: Polar solvents promote ionic pathways. For example, in aqueous dimethyl sulfoxide (B87167) (DMSO), NBS reacts with alkenes to form bromohydrins.[3] Using polar acidic solvents like acetic acid can lead to bromination on the aromatic ring instead of the benzylic position.[6]
Q5: Does the purity of NBS affect the reaction?
Yes, the purity of NBS can significantly impact the outcome of a reaction.
-
Over time, NBS can decompose to this compound and bromine, giving it a yellow or orange color.[16][17] Using impure NBS can lead to unreliable results and the formation of side products due to the presence of excess bromine.[3][16]
-
For many applications, it is recommended to use freshly recrystallized, pure white NBS to minimize side reactions like the formation of α-bromoketones and dibromo compounds.[2][3]
-
However, for the Wohl-Ziegler reaction, crude NBS is sometimes reported to give better yields.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low or no yield of the desired brominated product. | 1. Inactive radical initiator. 2. Insufficient initiation (heat/light). 3. Water present in the reaction mixture. 4. Impure NBS. | 1. Use a fresh batch of the radical initiator. Consider adding a small additional portion of the initiator if the reaction stalls. 2. Ensure the reaction is adequately heated to the reflux temperature of the solvent or sufficiently irradiated with a suitable lamp.[5] 3. Use an anhydrous solvent and ensure all glassware is thoroughly dried. The presence of water can hydrolyze the product.[2] 4. Recrystallize the NBS from hot water to obtain pure, white crystals.[16][17] |
| Formation of significant amounts of dibrominated side products. | High concentration of molecular bromine (Br₂). | 1. Ensure a non-polar solvent (e.g., CCl₄) is used to maintain a low concentration of Br₂. 2. Use a radical initiator or light to ensure the reaction proceeds via the radical pathway. 3. Avoid using a large excess of NBS. |
| Reaction is too vigorous or uncontrollable. | The reaction was heated too quickly at the start. | Heat the reaction mixture slowly to reflux, especially during the initial phase.[18] |
| Formation of allylic rearrangement products. | The intermediate allylic radical is resonance-stabilized and can react at more than one position. | This is an inherent feature of the mechanism for asymmetrical alkenes and may be unavoidable.[19][20] The product ratio may be influenced by reaction conditions, but a mixture is common.[11] |
| Bromination occurs on the aromatic ring instead of the benzylic position. | The reaction conditions favor an electrophilic aromatic substitution pathway. | 1. Use a non-polar solvent like CCl₄. 2. Avoid polar, acidic solvents such as acetic acid.[6] 3. Ensure the presence of a radical initiator or light source. |
| Difficulty in removing the this compound byproduct. | This compound has some solubility in certain organic solvents. | 1. After the reaction, cool the mixture to precipitate the this compound and remove it by filtration.[1][6] 2. Wash the organic layer with water or an aqueous basic solution (e.g., saturated sodium bicarbonate) to remove any remaining this compound.[21] |
Quantitative Data
The product distribution in allylic bromination of asymmetric alkenes can be influenced by the stability of the resulting resonance-stabilized radical intermediates. Below is a summary of product distribution from the NBS bromination of various hexene isomers.
| Substrate | Major Product(s) | Product Distribution (%) |
| 1-Hexene | 1-Bromo-2-hexene (E/Z) 3-Bromo-1-hexene | 56% 10% |
| 3-Hexene | 4-Bromo-2-hexene 2-Bromo-3-hexene | 58% 41% |
| trans-2-Hexene | 4-Bromo-2-hexene 2-Bromo-3-hexene 1-Bromo-2-hexene 3-Bromo-1-hexene | 50% 32% 12% 2% |
Data sourced from a study on allylic rearrangement in NBS bromination reactions.[19]
Experimental Protocols
Protocol 1: Allylic Bromination of Cyclohexene (B86901)
This protocol describes the synthesis of 3-bromocyclohexene (B24779).
Materials:
-
Cyclohexene
-
N-Bromothis compound (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄)
Procedure:
-
To a solution of cyclohexene (35 g, 0.43 mol) and N-bromothis compound (24.9 g, 0.14 mol) in carbon tetrachloride (100 cm³), add benzoyl peroxide (0.35 g) as a radical initiator.[18]
-
Stir the mixture for 2 hours at room temperature.[18]
-
Slowly heat the mixture to reflux and maintain at reflux for 3.5 hours. Caution: The reaction can be exothermic; heat slowly to avoid an uncontrolled reaction.[18]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the precipitated this compound.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by distillation under reduced pressure to obtain 3-bromocyclohexene as a colorless oil.[18]
Protocol 2: Benzylic Bromination of 2-(Trifluoromethyl)toluene
This protocol details the bromination of the benzylic position of 2-(trifluoromethyl)toluene using a chemical initiator.
Materials:
-
2-(Trifluoromethyl)toluene
-
N-Bromothis compound (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Acetonitrile or (Trifluoromethyl)benzene
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(trifluoromethyl)toluene (1.0 eq) in the chosen solvent.[1]
-
Add N-bromothis compound (1.05 - 1.2 eq) and the radical initiator (AIBN or BPO, 0.02 - 0.1 eq).[1]
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.[1]
-
Filter the mixture to remove the this compound byproduct.[1]
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate (B1220275) solution, and brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.[1]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[1]
-
The crude product can be further purified by vacuum distillation or column chromatography.[1]
Protocol 3: Recrystallization of N-Bromothis compound (NBS)
This protocol is for the purification of commercial NBS.
Materials:
-
Impure N-Bromothis compound (NBS)
-
Distilled water
Procedure:
-
Heat distilled water to 90-95 °C.[3]
-
In a separate flask, add the impure NBS (e.g., 30 g).
-
Slowly add the hot water to the NBS with stirring until the NBS is completely dissolved (approximately 10 mL of water per gram of NBS).[3][17]
-
Allow the solution to cool slowly to room temperature. Pure, white crystals of NBS will form.
-
To maximize the yield of crystals, cool the flask in an ice bath.[22]
-
Collect the crystals by vacuum filtration, washing with a small amount of cold water.
-
Dry the purified NBS crystals under vacuum.
Visualizations
Caption: Radical mechanism of the Wohl-Ziegler bromination using NBS.
Caption: Troubleshooting workflow for common issues in NBS reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. N-Bromothis compound - Wikipedia [en.wikipedia.org]
- 4. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 5. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 6. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOthis compound (NBS) – My chemistry blog [mychemblog.com]
- 7. Chemicals [chemicals.thermofisher.cn]
- 8. Wohl-Ziegler Reaction [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgosolver.com [orgosolver.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Bromination - Common Conditions [commonorganicchemistry.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
- 18. syntheticpages.org [syntheticpages.org]
- 19. openriver.winona.edu [openriver.winona.edu]
- 20. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
Technical Support Center: Improving the Efficiency of Succinimide-Mediated Surface Functionalization
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during succinimide-mediated surface functionalization experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for NHS ester coupling to amine-functionalized surfaces?
A1: The optimal pH range for the reaction between an N-hydroxythis compound (NHS) ester and a primary amine on a surface is typically between 7.2 and 8.5. At a lower pH, the primary amines are protonated (-NH₃⁺), which makes them poor nucleophiles and slows down the reaction. Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired coupling reaction and reduces efficiency.
Q2: My NHS ester reagent is not very soluble in aqueous buffers. How should I prepare it for the reaction?
A2: Many non-sulfonated NHS esters have poor water solubility and should be dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use. It is crucial to use anhydrous (dry) solvent to prevent premature hydrolysis of the NHS ester. When adding the NHS ester stock solution to your aqueous reaction buffer, ensure the final concentration of the organic solvent is low (typically <10%) to avoid denaturation of proteins or other biomolecules.
Q3: What are common interfering substances in buffers that I should avoid?
A3: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions. These buffer components will compete with the amine-functionalized surface for reaction with the NHS ester, leading to significantly lower coupling efficiency. It is recommended to use amine-free buffers like phosphate-buffered saline (PBS), borate (B1201080) buffer, or HEPES buffer.
Q4: How should I properly store my NHS ester reagents?
A4: NHS esters are sensitive to moisture and should be stored in a desiccated environment at -20°C. To prevent condensation of moisture inside the vial upon opening, it is critical to allow the reagent to equilibrate to room temperature before use. For long-term storage of stock solutions in an organic solvent, it is best to aliquot them to avoid repeated freeze-thaw cycles and exposure to air.
Q5: What is the difference between NHS esters and Sulfo-NHS esters?
A5: Sulfo-NHS esters are a water-soluble version of NHS esters due to the presence of a sulfonate group on the N-hydroxythis compound ring. This increased water solubility allows for reactions to be performed in completely aqueous solutions without the need for organic solvents. Additionally, the charged nature of Sulfo-NHS esters prevents them from crossing cell membranes, making them ideal for cell surface labeling applications.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during this compound-mediated surface functionalization.
| Problem | Possible Cause | Recommended Solution |
| Low or No Surface Functionalization | Inactive NHS Ester: The reagent may have hydrolyzed due to improper storage or handling. | Test the activity of the NHS ester by measuring the release of NHS at 260 nm after intentional hydrolysis with a mild base. Always use fresh, high-quality reagents and prepare stock solutions immediately before use. |
| Suboptimal pH: The reaction buffer pH is outside the optimal range of 7.2-8.5. | Verify the pH of your reaction buffer. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester. | |
| Presence of Competing Amines: The buffer or other components in the reaction mixture contain primary amines (e.g., Tris, glycine). | Perform a buffer exchange to an amine-free buffer like PBS, HEPES, or borate buffer before the reaction. | |
| Insufficient Molar Excess of NHS Ester: The concentration of the NHS ester is too low to drive the reaction to completion. | Increase the molar excess of the NHS ester. A common starting point is a 10- to 50-fold molar excess over the surface amine groups. | |
| Inconsistent or Patchy Functionalization | Inadequate Substrate Cleaning: The surface is not uniformly clean, leading to uneven reaction. | Meticulously clean the substrate using a method appropriate for the material (e.g., piranha solution or plasma cleaning for silicon-based substrates) to ensure a high density of reactive groups. |
| Environmental Factors: High humidity or airborne contaminants are affecting the reaction. | Perform the reaction in a controlled environment, such as a glove box or under an inert atmosphere (e.g., nitrogen or argon), to minimize exposure to moisture and particulates. | |
| Premature Hydrolysis of Silanes (for silanized surfaces): If using silane (B1218182) chemistry to introduce amine groups, the silane may have hydrolyzed before reacting with the surface. | Use anhydrous solvents for preparing the silane solution and perform the reaction in a low-humidity environment. | |
| Precipitation of Biomolecule During Coupling | High Concentration of Organic Solvent: The concentration of DMSO or DMF from the NHS ester stock solution is too high, causing the biomolecule to precipitate. | Keep the final concentration of the organic solvent below 10%. |
| Protein Aggregation: The protein is not stable in the reaction buffer or at the concentration used. | Ensure the protein is soluble and stable in the chosen reaction buffer. Consider using a protein concentration in the range of 1-10 mg/mL. |
Data Presentation
Table 1: Half-life of NHS Esters at Various pH Values
This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
Note: These values are general estimates and can vary based on the specific NHS ester compound and buffer conditions.
Experimental Protocols
Protocol 1: General Procedure for Surface Functionalization with an NHS Ester
This protocol provides a general guideline for immobilizing a protein onto a surface that has been pre-functionalized with primary amines.
Materials:
-
Amine-functionalized substrate
-
Protein to be immobilized (1-10 mg/mL in an amine-free buffer)
-
NHS ester crosslinker
-
Anhydrous DMSO or DMF
-
Amine-free reaction buffer (e.g., PBS, Borate buffer, pH 7.2-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 8.0)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a high concentration (e.g., 10 mg/mL).
-
Reaction Setup: Place the amine-functionalized substrate in a suitable reaction vessel.
-
Activate the Surface (if necessary): If the surface has carboxyl groups, it can be activated to an NHS ester by reacting with EDC and NHS.
-
Coupling Reaction:
-
Add the protein solution to the substrate.
-
Add the desired molar excess of the dissolved NHS ester to the protein solution covering the substrate. A 10- to 50-fold molar excess is a common starting point.
-
Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.
-
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes.
-
Washing: Wash the surface extensively with the wash buffer to remove non-covalently bound protein and byproducts.
-
Drying and Storage: Gently dry the surface under a stream of nitrogen and store under appropriate conditions to maintain protein stability.
Visualizations
Caption: this compound-mediated amine coupling and competing hydrolysis pathway.
Caption: General experimental workflow for surface functionalization.
Caption: Decision tree for troubleshooting low functionalization efficiency.
Troubleshooting guide for incomplete succinimide reactions
Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester bioconjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue: Low or No Product Yield
Q1: My this compound reaction has a very low yield or failed completely. What are the most common causes?
A1: Incomplete or failed this compound reactions are frequently due to a few key factors. A systematic approach to troubleshooting should involve checking the following:
-
Reagent Quality: The N-hydroxythis compound (NHS) ester is highly susceptible to hydrolysis, especially when exposed to moisture.[1][2] Proper storage and handling are critical for maintaining its reactivity.[3][4]
-
Reaction pH: The pH of the reaction buffer is a critical parameter. The optimal range for NHS ester reactions is typically between 7.2 and 8.5.[1][3][5]
-
Buffer Composition: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the NHS ester, significantly reducing your yield.[2][6]
-
Concentration of Reactants: In dilute protein or substrate solutions, the hydrolysis of the NHS ester can be a major competing reaction.[1]
-
Steric Hindrance: The accessibility of the target amine on your molecule can impact the reaction's efficiency.[2][6]
Q2: How can I test if my NHS ester reagent is still active?
A2: You can assess the activity of your NHS ester reagent by measuring the amount of N-hydroxythis compound (NHS) released upon intentional hydrolysis. The NHS leaving group has a strong absorbance between 260-280 nm.[1] By comparing the absorbance at 260 nm before and after forced hydrolysis with a mild base, you can determine if the reagent is still active.[1] A significant increase in absorbance after base treatment indicates an active reagent.[1]
Q3: My protein precipitates after adding the crosslinker. How can I prevent this?
A3: Protein precipitation upon addition of an NHS ester crosslinker can occur for several reasons:
-
Excessive Crosslinking: Using too high a concentration of the crosslinker or a long reaction time can lead to extensive crosslinking and precipitation.[1]
-
Change in Protein Charge: The reaction of NHS esters with primary amines neutralizes the positive charge of the amine. This alteration of the protein's isoelectric point can sometimes lead to aggregation.[2]
-
Protein Instability: The protein itself may not be stable under the reaction conditions (e.g., pH, temperature).[2]
-
Solvent Effects: If the NHS ester is first dissolved in an organic solvent like DMSO or DMF, adding a large volume to the aqueous protein solution can cause precipitation.[1][7]
To prevent precipitation, try reducing the crosslinker concentration or reaction time, performing the reaction at a lower protein concentration, or ensuring the final concentration of the organic solvent is low (typically <10%).[1][7]
Issue: Unexpected Side Reactions
Q4: I am observing unexpected peaks in my mass spectrometry analysis. What are the possible side reactions?
A4: Besides the desired reaction with primary amines, NHS esters can participate in several side reactions:
-
Hydrolysis: This is the most common side reaction, where the NHS ester reacts with water to become inactive.[2]
-
Reaction with other nucleophiles: NHS esters can also react with other nucleophilic residues on a protein, such as the hydroxyl groups of serine, threonine, and tyrosine, and the sulfhydryl group of cysteine, though generally to a lesser extent than with primary amines.[2][8]
-
Reaction with Buffer Components: As mentioned, primary amine-containing buffers like Tris will react with the NHS ester.[2]
Data Presentation
Table 1: Recommended Reaction Conditions for NHS Ester Conjugations
| Parameter | Recommended Range | Rationale |
| pH | 7.2 - 8.5[1][3][5] | Balances amine reactivity (deprotonated) and NHS ester stability (minimizes hydrolysis).[4] A pH of 8.3-8.5 is often a good starting point.[3][6] |
| Temperature | 4°C to Room Temperature (~25°C)[3][7] | Lower temperatures can be used for longer incubation times to minimize protein degradation.[3] |
| Reaction Time | 30 minutes to 4 hours[3][7] | Can be extended to overnight at 4°C.[3] Optimization is often required.[6] |
| Molar Excess of NHS Ester | 5- to 50-fold[1][6] | A 20- to 50-fold molar excess is a common starting point for protein crosslinking.[1] The optimal ratio should be determined empirically.[6] |
Table 2: Stability of NHS Esters in Aqueous Solution
| pH | Temperature | Half-life of Hydrolysis |
| 7.0 | 0°C | 4 to 5 hours[7] |
| 8.6 | 4°C | 10 minutes[7] |
Note: These values are general estimates and can vary based on the specific NHS ester compound and buffer conditions.[1]
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with an NHS Ester
-
Prepare the Protein Solution:
-
Dissolve the protein in an amine-free buffer at a pH between 7.2 and 8.5.[3][5] Recommended buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, or borate (B1201080) buffers.[3][7]
-
If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using dialysis or gel filtration.[3]
-
-
Prepare the NHS Ester Solution:
-
Immediately before use, dissolve the NHS ester in a dry, high-quality organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][7]
-
Note: Many non-sulfonated NHS esters have low aqueous solubility and require dissolution in an organic solvent first.[5][7]
-
-
Perform the Conjugation Reaction:
-
Slowly add the calculated amount of the NHS ester solution to the protein solution while gently vortexing.[4] A common starting point is a 20- to 50-fold molar excess of the crosslinker over the protein.[1]
-
Ensure the final concentration of the organic solvent is less than 10%.[1]
-
Incubate the reaction at room temperature for 30 minutes to 4 hours, or at 4°C overnight.[3][7]
-
-
Quench the Reaction (Optional):
-
Purify the Conjugate:
-
Remove excess, unreacted reagent and byproducts by gel filtration, dialysis, or another suitable chromatographic method.[4]
-
Mandatory Visualizations
Caption: Troubleshooting workflow for incomplete this compound reactions.
Caption: Competing reactions in NHS ester chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Impact of temperature on the stability of succinimide in solution
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the impact of temperature on the stability of succinimide in solution. Find answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a concern in biopharmaceuticals?
A1: this compound is a cyclic imide intermediate that forms from the degradation of asparagine (Asn) or aspartic acid (Asp) residues in proteins and peptides.[1] Its formation is a critical quality attribute to monitor for several reasons:
-
Structural and Functional Impact: The formation of this compound in critical regions, such as the complementary determining regions (CDRs) of monoclonal antibodies (mAbs), can alter the protein's structure and function, potentially leading to a significant decrease in binding affinity and biological potency.[2]
-
Degradation Pathway: this compound is an intermediate in two important degradation pathways: asparagine deamidation and aspartic acid isomerization.[2] It hydrolyzes to form a mixture of isoaspartic acid (isoAsp) and aspartic acid (Asp), which can also impact the therapeutic protein's efficacy and safety.
-
Charge Heterogeneity: The loss of a negative charge upon this compound formation from an Asp residue can lead to charge variants, complicating product characterization and consistency.[3]
Q2: How does temperature fundamentally impact this compound stability?
A2: Temperature is a critical factor that accelerates the chemical degradation of pharmaceuticals.[4] For this compound, elevated temperatures significantly increase the rates of both its formation from Asn/Asp residues and its subsequent hydrolysis (ring-opening) to Asp and isoAsp.[2][5] This means that at higher temperatures, the entire degradation pathway is faster. For example, in one study on a therapeutic mAb, this compound levels increased from <2% to >35% in just three weeks at 40°C, while at 5°C, the increase was only to ~4% over three months.[5]
Q3: What is the interplay between temperature and pH on this compound stability?
A3: The effect of temperature on this compound stability is highly dependent on the pH of the solution.
-
This compound Formation: Formation is generally favored under mildly acidic conditions.[6] High temperature accelerates this process.[2]
-
This compound Hydrolysis: The hydrolysis (degradation) of the this compound ring is faster as the pH becomes neutral and, particularly, alkaline.[6][7] Even at elevated temperatures, the this compound intermediate can be relatively stable at pH values of 7 and below.[8] In one case, no significant hydrolysis was observed until the pH was raised to 8.[5]
Q4: Can protein conformation affect the rate of this compound degradation at a given temperature?
A4: Yes, protein conformation plays a crucial role. Studies have shown that this compound hydrolysis is significantly faster in denatured samples compared to samples under native conditions at the same pH and temperature.[6][9] In one experiment, this compound hydrolysis in a denatured antibody was complete in less than two hours, whereas it took approximately three days in a native conformation.[6] This suggests that the local structural environment around the residue can either protect the this compound ring from hydrolysis or expose it to catalysis.
Troubleshooting Guide
Issue 1: I am observing higher-than-expected levels of this compound in my samples, even at recommended storage temperatures (e.g., 5°C).
-
Possible Cause 1: Temperature Excursions. Short-term exposure to higher temperatures during shipping, handling, or equipment malfunction can accelerate degradation.[10] Review temperature logs for any deviations.
-
Possible Cause 2: Formulation Composition. The specific buffer composition and ionic strength can influence degradation rates.[5] Certain excipients may also interact with the active pharmaceutical ingredient (API), affecting its stability.[11]
-
Possible Cause 3: Analytical Artifacts. Conventional sample preparation methods for peptide mapping can sometimes artificially generate iso-Asp and Asp from a stable this compound intermediate.[2][3] This can lead to an underestimation of this compound and an overestimation of its hydrolysis products.
-
Solution:
-
Verify Temperature Control: Ensure all storage and handling steps are performed within the specified temperature range.
-
Use Low-pH Digestion: For accurate quantification via peptide mapping, use a method that minimizes artifacts, such as a low-pH digestion protocol where this compound is more stable.[12]
-
Orthogonal Methods: Employ an orthogonal analytical technique like Hydrophobic Interaction Chromatography (HIC) to confirm and quantify the this compound species. HIC can often separate the unmodified protein, deamidated products, and the this compound intermediate.[8][12]
-
Issue 2: My results show rapid this compound hydrolysis under acidic conditions where it is expected to be stable.
-
Possible Cause 1: Local Environment. The protein's tertiary structure may create a microenvironment around the this compound ring that promotes hydrolysis, even if the bulk solution pH is acidic.
-
Possible Cause 2: Denaturation. If the protein is partially or fully denatured, the this compound ring becomes more exposed and hydrolyzes much more rapidly.[9] The process of taking a sample and preparing it for analysis might induce denaturation.
-
Solution:
-
Assess Conformation: Use biophysical techniques to confirm that the protein is in its native conformational state under the experimental conditions.
-
Minimize Sample Stress: Handle samples gently and avoid conditions (e.g., vigorous mixing, extreme pH during preparation) that could lead to denaturation before analysis.
-
Data Presentation: Impact of Temperature and pH
The following tables summarize quantitative data on this compound formation and stability under various conditions.
Table 1: this compound Formation in a Monoclonal Antibody at pH 6.0
| Temperature | Duration | This compound Level (%) |
| 5°C | 3 Months | ~4% |
| 25°C | 3 Months | ~30% |
| 40°C | 3 Weeks | >35% |
Data synthesized from a study on a therapeutic IgG1 molecule.[5]
Table 2: Influence of pH on this compound Hydrolysis
| Condition | Observation |
| Mildly Acidic pH | This compound formation increases.[6] |
| Neutral to Alkaline pH | This compound hydrolysis is faster.[6] |
| pH 7 and below | This compound intermediate can be stable in vitro.[8] |
| pH 8 | Significant increase in hydrolysis to Asp/iso-Asp observed.[5] |
Experimental Protocols
Protocol 1: Low-pH Peptide Mapping for this compound Quantification
This method is designed to accurately characterize and quantify this compound by minimizing its hydrolysis during sample preparation.[12]
-
Sample Preparation: Dilute the protein sample to a concentration of approximately 4 mg/mL and buffer exchange into water.
-
Reduction and Denaturation: Reduce the protein under denaturing conditions at an acidic pH (e.g., pH 5.0) to expose the cleavage sites while keeping the this compound stable.
-
Digestion: Perform enzymatic digestion (e.g., with porcine trypsin) at a neutral pH (e.g., pH 7.0) for a controlled, short duration (e.g., 1 hour).[2][3] The short time at neutral pH minimizes artifactual hydrolysis.
-
Analysis: Immediately analyze the resulting peptides using reverse-phase HPLC coupled with high-resolution mass spectrometry (LC-MS).
-
Data Interpretation: Identify peptides containing the this compound modification by the characteristic mass decrease of ~18 Da compared to the native Asp-containing peptide.[6] Quantify by comparing the peak areas of the modified and unmodified peptides.
Protocol 2: 18O-Labeling for Unambiguous this compound Identification
This method provides direct evidence of a this compound intermediate by tracking the incorporation of an oxygen-18 isotope.[9]
-
Incubation in Labeled Water: Hydrolyze the this compound-containing protein sample in 18O-labeled water (H218O). The this compound ring will open, incorporating an 18O atom into one of the newly formed carboxyl groups of the resulting Asp and isoAsp residues.
-
Digestion: After hydrolysis, perform a standard tryptic digestion in regular water (H216O).
-
LC-MS Analysis: Analyze the peptide mixture by LC-MS. Peptides that were formed from the hydrolysis of a this compound intermediate will be 2 Da heavier than their native counterparts due to the incorporated 18O atom.
-
Quantification: The amount of 18O incorporation into the isoAsp- and Asp-containing peptides is used to quantify the amount of this compound that was present in the original sample.[9]
Visualizations
Caption: Degradation of Asn/Asp residues proceeds via a this compound intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Accurate determination of this compound degradation products using high fidelity trypsin digestion peptide map analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lettersinhighenergyphysics.com [lettersinhighenergyphysics.com]
- 5. Comparison of the in vitro and in vivo stability of a this compound intermediate observed on a therapeutic IgG1 molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accumulation of this compound in a recombinant monoclonal antibody in mildly acidic buffers under elevated temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Linker substitution influences this compound ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the in vitro and in vivo stability of a this compound intermediate observed on a therapeutic IgG1 molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. database.ich.org [database.ich.org]
- 11. Active Pharmaceutical Ingredient (API) Stability in Solid Dose Formulation [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Succinimidyl Ester Reactions
This technical support center provides guidance on effectively quenching unreacted succinimidyl (NHS) esters to ensure the specificity and success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench unreacted succinimidyl esters?
Quenching is a critical step in bioconjugation reactions involving N-hydroxysuccinimide (NHS) esters. It serves to deactivate any excess, unreacted NHS esters that did not covalently bind to the target molecule.[1][2] This prevents unwanted side reactions with other nucleophiles present in the solution or in subsequent downstream applications, ensuring the specificity of the conjugation and minimizing non-specific binding.[1][2]
Q2: What are the most common and effective quenching agents for NHS ester reactions?
The most common quenching agents are small molecules that contain a primary amine.[1][3] These agents react with the NHS ester via nucleophilic acyl substitution to form a stable amide bond, effectively capping the reactive group.[1] Commonly used and effective quenching agents include:
-
Tris (tris(hydroxymethyl)aminomethane): A widely used and highly effective quenching agent.[1][3]
-
Glycine (B1666218): A simple amino acid that efficiently quenches NHS ester reactions.[1][3]
-
Lysine (B10760008): Similar to Tris and glycine, lysine provides a primary amine for quenching.[1]
-
Ethanolamine (B43304): Another small primary amine that serves as an efficient quenching agent.[1][3]
-
Hydroxylamine (B1172632): Can also be used to quench the reaction and may offer advantages in reversing certain side reactions.[1][4][5]
-
Methylamine (B109427): A robust agent for removing O-acyl esters, which are common side products.[5]
Q3: How do I choose the best quenching agent for my experiment?
The selection of a quenching agent depends on several factors:
-
Downstream Applications: Ensure the quenching agent does not interfere with subsequent assays. For example, if your downstream process involves amine-specific chemistry, the quenching agent must be completely removed.[3]
-
Ease of Removal: Smaller molecules like glycine and ethanolamine are often easier to remove using methods like dialysis or size-exclusion chromatography.[3]
-
Reactivity: Tris, glycine, and ethanolamine are all highly reactive towards NHS esters.[3]
-
Reversal of Side Reactions: If you suspect the formation of O-acyl esters on tyrosine, serine, or threonine residues, hydroxylamine or methylamine may be a better choice as they can help reverse these modifications.[5]
Q4: What is the general mechanism of quenching an NHS ester?
The quenching reaction is a nucleophilic acyl substitution. The primary amine of the quenching agent acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This attack leads to the displacement of the N-hydroxythis compound (NHS) leaving group and the formation of a stable, covalent amide bond between the original molecule and the quenching agent.
Troubleshooting Guide
Issue 1: Incomplete Quenching of Unreacted NHS Ester
-
Symptom: Analysis (e.g., HPLC, Mass Spectrometry) reveals the presence of unreacted or still-reactive NHS esters after the quenching step. This can lead to non-specific labeling in subsequent steps.[6]
-
Possible Causes & Solutions:
-
Insufficient Molar Excess of Quenching Agent: The concentration of the quenching agent may be too low to react with all available NHS esters.
-
Inadequate Incubation Time: The quenching reaction may not have had enough time to go to completion.
-
Suboptimal pH: The quenching reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5), where the primary amine of the quenching agent is deprotonated and thus more nucleophilic.[1][9]
-
Solution: Ensure the pH of the reaction mixture is within the optimal range during quenching.[1]
-
-
Issue 2: Presence of Unwanted Side Products
-
Symptom: Unexpected peaks are observed in analytical readouts (e.g., chromatography, mass spectrometry) after quenching.
-
Possible Causes & Solutions:
-
Hydrolysis of the NHS Ester: The NHS ester can react with water (hydrolysis), especially at higher pH, rendering it inactive before it can react with the target amine or the quenching agent.[1][9]
-
Solution: Prepare the NHS ester solution immediately before use in an anhydrous solvent like DMSO or DMF to minimize exposure to moisture.[3] Perform the reaction within the recommended pH range and timeframe.
-
Issue 3: Difficulty in Removing Excess Quenching Agent
-
Symptom: The quenching agent is difficult to remove during purification, potentially interfering with downstream applications.
-
Possible Causes & Solutions:
-
High Concentration of Quenching Agent: Using a very high concentration of the quenching agent can make its removal challenging.
-
Solution: Use the recommended concentration range (typically 20-50 mM) for the quenching agent.[3]
-
-
Inappropriate Purification Method: The chosen purification method may not be suitable for removing small molecule quenching agents.
-
Solution: Employ appropriate purification methods such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF) to efficiently remove the small molecule quenching agent.[3]
-
-
Experimental Protocols
Protocol 1: General Quenching of NHS Ester Reactions in Solution
This protocol provides a general guideline for quenching NHS ester conjugation reactions.
Materials:
-
Reaction mixture containing the conjugated product and unreacted NHS ester.
-
Quenching buffer stock solution (e.g., 1 M Tris-HCl, pH 8.0; 1 M Glycine).[3][8]
Procedure:
-
Add Quenching Agent: At the end of the desired conjugation reaction time, add the quenching buffer to the reaction mixture to achieve a final concentration of 20-50 mM.[3] For example, add 20-50 µL of a 1 M quenching buffer stock to a 1 mL reaction volume.
-
Incubate: Gently mix the solution and incubate for 15-30 minutes at room temperature.[3][7]
-
Purification: Proceed with the purification of your conjugate using a suitable method (e.g., size-exclusion chromatography, dialysis) to remove the quenched NHS esters and excess quenching agent.[1][8]
Protocol 2: Quenching NHS Ester Reactions on Cell Surfaces
This protocol is designed for crosslinking proteins on the surface of living cells.
Materials:
-
Cell suspension after crosslinking with an NHS ester reagent.
-
Ice-cold Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine).[1]
-
Ice-cold Phosphate Buffered Saline (PBS).
Procedure:
-
Add Quenching Buffer: To the cell suspension, add the Quenching Buffer to a final concentration of 10-20 mM.[1]
-
Incubate: Incubate the cell suspension for 10-15 minutes on ice.[1]
-
Wash: Wash the cells with PBS to remove excess quenching reagent and unreacted crosslinker.[1]
-
Cell Lysis and Analysis: The cells can now be lysed for subsequent analysis by methods such as SDS-PAGE, Western blotting, or mass spectrometry.[1]
Data Presentation
Table 1: Common Quenching Agents for Succinimidyl Ester Reactions
| Quenching Agent | Typical Final Concentration | Typical Incubation Time | Incubation Temperature | Notes |
| Tris-HCl | 20-100 mM[1][9] | 15-30 minutes[1][7] | Room Temperature | A very common and effective quenching agent.[1] |
| Glycine | 20-100 mM[1] | 15-30 minutes[1] | Room Temperature | Another widely used and efficient quenching reagent.[1] |
| Lysine | 20-50 mM[1] | 15 minutes[1] | Room Temperature | Similar to Tris and glycine, provides a primary amine for quenching.[1] |
| Ethanolamine | 20-50 mM[1] | 15 minutes[1] | Room Temperature | An alternative primary amine-containing quenching agent.[1] |
| Hydroxylamine | 10 mM[1][4] | 15 minutes[1] | Room Temperature | Can also be used to quench the reaction and may reverse O-acylation.[1][5] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. False labelling due to quenching failure of N-hydroxy-succinimide-ester-coupled dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Large-Scale Succinimide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of succinimide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for large-scale this compound synthesis?
A1: The most common industrial methods for synthesizing this compound include:
-
From Succinic Acid and Ammonia (B1221849): This is a traditional and straightforward method involving the reaction of succinic acid with aqueous ammonia, followed by distillation.[1][2]
-
From Succinic Anhydride and Amines: This two-step approach involves the acylation of an amine with succinic anhydride, followed by a cyclo-dehydration process to form the N-substituted this compound.[3]
-
Modern Catalytic Methods: Newer, more environmentally friendly methods are being developed, such as those using manganese pincer complexes for dehydrogenative coupling or visible light-promoted synthesis.[4][5]
Q2: What are the primary challenges encountered during the large-scale synthesis of this compound?
A2: The primary challenges in large-scale this compound synthesis include:
-
Purification: this compound and its byproducts, like N-hydroxythis compound, are often polar and can be difficult to separate from polar products using standard silica (B1680970) gel chromatography.[6]
-
Byproduct Formation: The formation of byproducts, such as N-hydroxythis compound (NHS), can complicate the purification process and reduce the overall yield.[6]
-
Reaction Conditions: Maintaining optimal reaction conditions, such as temperature and pressure, is crucial for maximizing yield and minimizing side reactions, especially during distillation at high temperatures which can lead to tar formation.[1]
-
Environmental Concerns: Traditional methods can generate significant waste. There is a growing need for greener synthesis routes that are more atom-economical and use less hazardous reagents.[7][8]
-
Supply Chain and Raw Materials: Securing a consistent and reliable supply of high-purity raw materials is essential for uninterrupted large-scale manufacturing.[9]
Q3: How can I detect and quantify residual byproducts like N-hydroxythis compound (NHS)?
A3: Several analytical techniques can be used for the detection and quantification of residual this compound-related impurities:
-
High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC (RP-HPLC), is a powerful tool for separating the desired product from byproducts like NHS.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides confirmation of the identity of the impurity by determining its mass.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is useful for identifying this compound in small molecule reaction mixtures after purification attempts.[6]
Troubleshooting Guides
Issue 1: Difficulty in Removing this compound or N-Hydroxythis compound (NHS) Byproducts
Problem: Standard silica gel chromatography is failing to separate the desired product from polar this compound or NHS byproducts.[6]
Solutions:
-
Aqueous Extraction: If your product is soluble in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane), you can wash the organic layer with water or a slightly basic buffer to remove the water-soluble this compound or NHS.[6] N-hydroxythis compound has a pKa of ~6.0 and is more readily extracted into a basic aqueous solution.[6]
-
Reverse-Phase HPLC: Preparative reverse-phase HPLC is highly effective for separating compounds based on their hydrophobicity and can often resolve products from this compound impurities that are difficult to separate by other means.[6]
-
Recrystallization: If your product is a solid, recrystallization can be an effective purification method. The this compound byproduct will ideally remain in the mother liquor.[2][6]
-
Size-Exclusion Chromatography (SEC) / Desalting: This is a common and effective method for separating large protein conjugates from small molecule byproducts like NHS based on their size.[6]
-
Dialysis: For larger volumes, dialysis against a suitable buffer can effectively remove small molecule byproducts.[6]
Issue 2: Low Yield and Tar Formation During Synthesis
Problem: The synthesis process is resulting in a low yield of this compound and the formation of a black tar-like residue, particularly during distillation.
Solutions:
-
Optimize Heating: When using methods that involve heating, such as the reaction of succinic acid and ammonia, it is crucial to control the temperature carefully. Increase the flame gradually and stop the distillation when yellow fumes begin to evolve from the tarry residue to prevent excessive decomposition.[1]
-
Use a Wide-Bore Distillation Arm: To prevent clogging by solidified this compound during distillation, it is essential to use a side arm with a sufficiently large internal diameter (at least 10 mm).[1]
-
Solvent Selection for Recrystallization: The choice of solvent for recrystallization is critical for maximizing yield. For this compound, 95% ethyl alcohol is effective.[1] Chilling the solution to 0°C for several hours before filtration can significantly improve the first crop yield.[1]
Experimental Protocols
Synthesis of this compound from Succinic Acid and Ammonia
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
Succinic acid: 236 g (2 moles)
-
28% Aqueous ammonia (sp. gr. 0.90): 270 cc (243 g, 4 moles)
-
95% Ethyl alcohol
Procedure:
-
In a 1-liter distilling flask with a side arm of at least 10 mm internal diameter, place 236 g of succinic acid.
-
Slowly add 270 cc of 28% aqueous ammonia with cooling and shaking. Most of the acid will dissolve.
-
Set up the flask for downward distillation with a water-cooled 500-cc receiving flask.
-
Gently heat the mixture over a free flame. The temperature of the vapor will rise to 100°C and remain there until about 200 cc of water has distilled.
-
Increase the flame. Ammonium succinate (B1194679) will begin to decompose, evolving ammonia.
-
Change the receiver when the vapor temperature rises to 102°C and collect the intermediate fraction from 102°C to 275°C.
-
Collect the this compound fraction from 275°C to 289°C, with the bulk distilling at 285–289°C. Stop the distillation if yellow fumes appear from the tarry residue.
-
The crude this compound will solidify upon cooling. Combine the main fraction with any this compound recovered from redistilling the intermediate fraction.
-
Recrystallize the combined crude this compound from 95% ethyl alcohol (approximately 1 cc of solvent per gram of product).
-
Chill the mixture to 0°C for several hours before filtering to maximize the yield. Wash the crystals with a small amount of cold alcohol.
Expected Yield: 163–164 g (82–83% of the theoretical amount).[1]
Data Presentation
Table 1: Reaction Conditions for this compound Synthesis
| Method | Reactants | Solvent | Temperature Range (°C) | Yield (%) | Reference |
| From Succinic Acid and Ammonia | Succinic acid, Aqueous ammonia | None (neat) | 100 - 289 | 82-83 | [1] |
| From Succinic Anhydride and Amines | Succinic anhydride, Amine | Diethyl ether | Mild conditions | High | [3] |
| Visible Light Promoted Synthesis | Aza-1,6-enynes, Benzenesulfonyl iodide | PEG 400 | Room Temperature | 70-85 | [4] |
| Green Synthesis in Hot Water | Succinic acid, Primary amines | Water | 100 | High | [7] |
Visualizations
Experimental Workflow: Synthesis and Purification of this compound
Caption: Workflow for this compound synthesis and purification.
Troubleshooting Logic for Byproduct Removal
Caption: Decision tree for selecting a byproduct removal method.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. youtube.com [youtube.com]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. Visible light promoted metal and oxidant-free stereoselective synthesis of functionalized succinimides from aza-1,6-enynes - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00753K [pubs.rsc.org]
- 5. This compound synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound Market Trends and Challenges 2025: Industry Demand, Top Players Strategy, Size-Share Estimation and Forecast Report till 2032 · Apiary [succinimidemarket.docs.apiary.io]
- 9. Addressing the Challenges of Large-Scale Complex Chemical Manufacturing | Blog | Biosynth [biosynth.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of Succinimide Derivatives
For researchers, scientists, and professionals in drug development, the accurate characterization and quantification of succinimide derivatives are critical. This compound formation, a common post-translational modification in protein pharmaceuticals, can impact product stability and efficacy. This guide provides an objective comparison of key analytical methods used for the characterization of this compound and its derivatives, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for this compound characterization depends on the specific requirements of the analysis, such as the need for structural elucidation, quantification, or high-throughput screening. The following tables summarize the quantitative performance of the most common techniques.
| Parameter | RP-HPLC | HIC | Mass Spectrometry (MS) | NMR Spectroscopy | Capillary Electrophoresis (CE) |
| Limit of Detection (LOD) | ~0.5 µg/mL[1] | Analyte Dependent | Low (pg-ng range) | High (µg-mg range) | Low (ng/mL - µg/mL range)[2] |
| Limit of Quantification (LOQ) | ~1.5 µg/mL[1] | Analyte Dependent | Low (ng-µg range) | High (µg-mg range) | Low (µg/mL range)[2] |
| **Linearity (R²) ** | >0.999[3] | >0.99[4] | Method Dependent | Good | >0.999[2] |
| Precision (%RSD) | <2%[1][5] | <7%[4] | <15% | Variable | <5% |
| Accuracy (% Recovery) | 98-103%[4] | 98-103%[4] | Method Dependent | Good | 94-107%[2] |
Table 1: Quantitative Performance Comparison of Analytical Methods. This table provides a summary of the key performance metrics for each analytical technique, offering a basis for method selection based on sensitivity and accuracy requirements.
Key Analytical Methods in Detail
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation and quantification of this compound derivatives. Both Reverse-Phase HPLC (RP-HPLC) and Hydrophobic Interaction Chromatography (HIC) are employed, often in conjunction with mass spectrometry. A critical consideration for the analysis of this compound in biological matrices is its instability at neutral or basic pH. Therefore, methods often employ low-pH conditions to stabilize the this compound ring for accurate analysis.[6][7][8]
Experimental Protocol: RP-HPLC for N-Hydroxy this compound (NHS)
This protocol is adapted for the determination of residual N-hydroxy this compound in a pharmaceutical sample.[5]
-
Chromatographic System:
-
Column: CAPCELL PAK ADME C18 (4.6 mm × 150 mm, 3 µm)
-
Mobile Phase A: 0.05 mol/L potassium dihydrogen phosphate (B84403) solution-acetonitrile (98:2)
-
Mobile Phase B: 70% acetonitrile
-
Gradient: 0-10 min, 0% B; 10-19 min, 0-90% B; 19-19.1 min, 90-0% B; 19.1-25 min, 0% B
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 260 nm
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase A to achieve a target concentration.
-
Filter the sample through a 0.22 µm filter before injection.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Quantify the NHS peak based on a standard calibration curve.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the identification and quantification of this compound derivatives, particularly in complex biological samples like therapeutic proteins.[9] It offers high sensitivity and specificity.
This method is used to unambiguously identify and quantify this compound in proteins by monitoring its hydrolysis in the presence of 18O-labeled water.[10][11]
Experimental Protocol: 18O Labeling for this compound Quantification [10][12]
-
Sample Preparation:
-
Dissolve the protein sample containing the this compound derivative in H₂¹⁸O.
-
Induce hydrolysis of the this compound ring. This will incorporate an ¹⁸O atom into the newly formed carboxyl groups of aspartic and isoaspartic acid residues.
-
-
Enzymatic Digestion:
-
Perform tryptic digestion of the ¹⁸O-labeled protein in regular H₂¹⁶O.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Identify the peptides containing the site of modification by a +2 Da mass shift compared to the unlabeled counterparts.
-
Quantify the amount of this compound by comparing the peak areas of the ¹⁸O-labeled and unlabeled peptides.
-
Due to the instability of this compound, hydrazine (B178648) can be used to "trap" the this compound as a stable hydrazide derivative, which can then be readily analyzed by MS.[13]
Experimental Protocol: Hydrazine Trapping [13]
-
Hydrazine Trapping:
-
Incubate the protein sample with hydrazine to convert the this compound to a stable aspartyl hydrazide.
-
-
Optional Derivatization:
-
The resulting hydrazide can be further derivatized with a fluorescent tag (e.g., rhodamine sulfonyl chloride) for enhanced detection.
-
-
MS Analysis:
-
Analyze the trapped and optionally derivatized protein or its tryptic peptides by LC-MS. The formation of the hydrazide results in a characteristic mass increase.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
2D NMR spectroscopy provides detailed atomic-level structural information, making it an invaluable tool for the unambiguous identification and quantification of this compound and its hydrolysis products (aspartate and isoaspartate) in peptides and proteins.[6][7][9][14] It is often used as an orthogonal technique to mass spectrometry for cross-validation.[7][9]
Experimental Protocol: 2D NMR for this compound Characterization [6]
-
Sample Preparation:
-
NMR Data Acquisition:
-
Acquire a series of 2D NMR spectra, such as ¹H-¹³C HSQC and H-CO HMBC, on a high-field NMR spectrometer.
-
-
Data Analysis:
-
Process the NMR data using appropriate software.
-
Identify the characteristic chemical shift correlations for the this compound residue. The carbonyl carbons of the this compound ring typically have distinct downfield chemical shifts.[7][9]
-
Quantify the amount of this compound by integrating the volumes of the corresponding cross-peaks.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that can be used for the qualitative characterization of this compound derivatives by identifying their characteristic vibrational modes. While quantitative applications are less common, it can be a useful screening tool.
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
Prepare the sample as a thin film on an IR-transparent window (e.g., KBr) or as a KBr pellet. For solutions, use a suitable IR-transparent cell.
-
-
Data Acquisition:
-
Record the FTIR spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Identify the characteristic absorption bands of the this compound ring. The symmetric and asymmetric C=O stretching vibrations of the imide group are typically observed around 1770 cm⁻¹ and 1700 cm⁻¹, respectively.[15]
-
Visualizing Analytical Workflows
The following diagrams illustrate key processes in the formation and analysis of this compound derivatives.
Caption: this compound formation from asparagine or aspartic acid.
Caption: General workflow for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 6. marioschubert.ch [marioschubert.ch]
- 7. Complete NMR Assignment of this compound and Its Detection and Quantification in Peptides and Intact Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization and quantification of this compound using peptide mapping under low-pH conditions and hydrophobic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 18O labeling method for identification and quantification of this compound in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Asp isomerization in proteins by ¹⁸O labeling and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of 18O labels to monitor deamidation during protein and peptide sample processing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection and Quantitation of this compound in Intact Protein via Hydrazine Trapping and Chemical Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and LC-MS Techniques for Detecting Succinimide Impurities
The formation of succinimide is a critical post-translational modification in protein-based therapeutics, arising from the deamidation of asparagine (Asn) or the isomerization of aspartic acid (Asp) residues. This modification can introduce structural heterogeneity, potentially impacting the drug's stability, efficacy, and even immunogenicity.[1] Consequently, the accurate detection and quantification of this compound impurities are paramount for researchers, scientists, and drug development professionals in the biopharmaceutical industry.
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound impurities. It includes detailed experimental protocols, quantitative data summaries, and workflow diagrams to assist in selecting the appropriate analytical strategy.
Understanding this compound Formation
This compound formation is a common degradation pathway for therapeutic proteins, particularly under acidic formulation conditions.[1][2] The cyclic imide intermediate is inherently unstable and can subsequently hydrolyze to form either aspartic acid or isoaspartic acid (isoAsp), a structural isomer that alters the peptide backbone.[1] Given its transient nature, especially at neutral or alkaline pH, analyzing this compound presents a significant analytical challenge.[1][3]
Caption: Pathway of this compound formation and subsequent hydrolysis.
Core Technique Comparison: HPLC vs. LC-MS
The choice between HPLC and LC-MS hinges on the specific analytical goal, whether it is routine quality control monitoring or in-depth characterization and identification of impurities.
-
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique widely used for protein purity analysis.[4] When coupled with a UV detector, it quantifies impurities based on their absorbance at a specific wavelength. While robust and reliable for routine analysis, its identification capability is limited to matching the retention time of a peak to a known reference standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection power of mass spectrometry.[5] This hyphenated technique not only separates impurities but also provides precise mass information, enabling their unambiguous identification.[6] For this compound, LC-MS can detect the characteristic mass loss of 18 Da (loss of a water molecule) from the parent aspartic acid residue.[1]
Quantitative Data Summary
The following table summarizes the key performance attributes of HPLC and LC-MS for this compound analysis.
| Feature | HPLC with UV Detection | LC-MS / LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |
| Specificity | Relies on retention time comparison with a reference standard. Co-elution can lead to inaccurate results. | High. Provides mass confirmation of the impurity. MS/MS can pinpoint the exact modification site.[3][7] |
| Identification | Presumptive. Cannot identify unknown peaks without a standard. | Definitive. Can identify this compound by its mass shift (-18 Da) and characterize unknown degradants.[1][8] |
| Sensitivity | Moderate. Dependent on the chromophore of the analyte. | High. Can detect impurities at very low concentrations (picogram level).[4][6] |
| Quantification | Good for relative and absolute quantification using peak area from the UV chromatogram. | Excellent. Uses extracted ion chromatograms (XIC) for highly specific and accurate quantification. |
| Complexity | Relatively simple operation and data analysis. | More complex instrumentation, method development, and data interpretation.[9] |
| Cost | Lower capital investment and operational costs.[6] | Higher capital investment and maintenance costs.[6] |
| Primary Use Case | Routine purity testing, stability monitoring, and release assays for known impurities. | Characterization of degradation pathways, identification of unknown impurities, and localization of modification sites.[8][10] |
Experimental Protocols and Workflows
Due to the instability of the this compound ring at neutral or high pH, specialized analytical conditions are required.[1][3]
Protocol 1: HPLC-Based Quantification (HIC Method)
Hydrophobic Interaction Chromatography (HIC) is a non-denaturing technique that can separate protein variants based on subtle differences in hydrophobicity, making it suitable for resolving this compound-containing species from the native protein.[3]
Methodology:
-
Sample Preparation: A therapeutic protein sample is subjected to forced degradation (e.g., incubation at 40°C in a mildly acidic buffer, pH 4-5) to generate this compound impurities.[3][11][12]
-
Chromatographic System: An HPLC system equipped with a UV detector.
-
Column: A HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 20 mM Tris, 1.5 M Ammonium Sulfate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 20 mM Tris, pH 7.0).
-
Gradient: A linear gradient from high salt to low salt concentration to elute proteins based on their hydrophobicity.
-
Detection: UV absorbance at 280 nm.
-
Quantification: The percentage of this compound is calculated from the relative peak area of the corresponding variant.
Caption: General workflow for HPLC-based this compound analysis.
Protocol 2: LC-MS Peptide Mapping for this compound Localization
To overcome the instability of this compound during traditional tryptic digestion (typically at pH ~8), a low-pH digestion protocol is employed.[3][7] This preserves the this compound for subsequent LC-MS/MS analysis, allowing for its precise localization.
Methodology:
-
Sample Preparation: The protein sample is denatured and reduced under acidic conditions.
-
Low-pH Digestion: The protein is digested using an acid-stable protease (e.g., Pepsin) at low pH (e.g., pH 2-3) and low temperature to maintain this compound stability.[3]
-
LC-MS System: A high-resolution LC-MS system (e.g., Q-TOF or Orbitrap).
-
Column: A reversed-phase C18 column suitable for peptide separations.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient for peptide elution.
-
MS Analysis: Full MS scan to detect peptide masses. The this compound-containing peptide will have a mass 18 Da lower than the corresponding native Asp-containing peptide.
-
MS/MS Analysis: Data-dependent acquisition is used to trigger fragmentation of the this compound-containing peptide. The resulting fragment ions are used to confirm the peptide sequence and pinpoint the exact location of the this compound residue.
Caption: LC-MS peptide mapping workflow for this compound localization.
Protocol 3: Chemical Derivatization for Enhanced Detection
To stabilize the labile this compound and improve detection, a chemical derivatization strategy can be employed.[1][2] This involves trapping the this compound with hydrazine (B178648) to form a stable hydrazide, which can then be analyzed by multiple methods.
Methodology:
-
Hydrazine Trapping: The protein sample is incubated with hydrazine under conditions that promote the reaction with the this compound ring, forming a stable aspartyl hydrazide.[1] This adds 14 Da to the mass of the modified aspartic acid residue.
-
Optional Tagging: The newly formed hydrazide can be selectively labeled with a fluorescent tag (e.g., rhodamine sulfonyl chloride) under acidic conditions.[1][2]
-
Analysis:
-
HPLC-UV/Fluorescence: If tagged, the derivatized protein can be analyzed by RP-HPLC, offering enhanced sensitivity and baseline separation.[1] A detection level of 0.41% this compound has been reported with this method.[2]
-
LC-MS: The stable hydrazide (either tagged or untagged) can be readily detected and quantified by mass spectrometry, confirming the modification via the expected mass shift.[1]
-
Logical Comparison of Analytical Approaches
The decision to use HPLC or LC-MS is dictated by the stage of drug development and the specific question being asked. HPLC is sufficient for routine quality control, whereas LC-MS is essential for characterization and investigation.
Caption: Decision tree for selecting an analytical technique.
Conclusion
Both HPLC and LC-MS are vital techniques for the analysis of this compound impurities in therapeutic proteins. HPLC offers a robust, cost-effective solution for quantitative monitoring in a quality control environment where the identity of the impurity is already established. However, for the definitive identification, localization, and structural characterization of this compound and other degradation products, LC-MS is the superior and indispensable tool.[4][6] The development of specialized low-pH protocols and chemical derivatization strategies has significantly enhanced the ability of both techniques to analyze this labile but critical product variant, ensuring the development of safe and effective biopharmaceuticals.
References
- 1. Detection and Quantitation of this compound in Intact Protein via Hydrazine Trapping and Chemical Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection and quantitation of this compound in intact protein via hydrazine trapping and chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Choosing Protein Purity Detection Methods: Comparing HPLC With MS | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Liquid Chromatography Mass Spectrometry-Based Proteomics: Biological and Technological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurofins.it [eurofins.it]
- 7. Characterization and quantification of this compound using peptide mapping under low-pH conditions and hydrophobic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and control of this compound formation and accumulation at aspartic acid residues in the complementarity-determining region of a therapeutic monoclonal antibody [genedata.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and Control of this compound Formation and Accumulation at Aspartic Acid Residues in The Complementarity-Determining Region of a Therapeutic Monoclonal Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. openaccessjournals.com [openaccessjournals.com]
Confirming the Structure of N-Substituted Succinimides: An NMR Spectroscopy Comparison Guide
For researchers, scientists, and drug development professionals, unambiguous structural confirmation of synthesized compounds is paramount. In the synthesis of N-substituted succinimides, the formation of isomeric impurities, such as N-substituted isoimides and the persistence of the starting succinamic acid, can occur. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for differentiating these structures. This guide provides a comparative analysis of ¹H and ¹³C NMR data to facilitate the confident structural elucidation of N-substituted succinimides.
This guide will delve into the characteristic NMR spectral features of N-substituted succinimides and compare them with those of potential isomeric byproducts. Detailed experimental protocols for NMR analysis and data interpretation are also provided to assist researchers in their daily work.
Distinguishing N-Substituted Succinimides from Alternatives by NMR
The key to confirming the structure of an N-substituted succinimide lies in the distinct chemical environments of the protons and carbons in the this compound ring and the N-substituent, as compared to its isomers and precursors. The following sections and data tables highlight these critical differences.
¹H NMR Spectroscopy Analysis
In ¹H NMR, the symmetry of the this compound ring is a key indicator. The two methylene (B1212753) groups (-CH₂-CH₂-) of the this compound ring are chemically equivalent, typically giving rise to a single sharp singlet in the proton spectrum. In contrast, the methylene protons in the corresponding isoimide (B1223178) are inequivalent, leading to more complex splitting patterns. The amic acid precursor will show distinct signals for its methylene protons, often as two separate multiplets, and will also feature a broad carboxylic acid proton signal and an amide proton signal.
Through-space correlations, as determined by 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating Frame Overhauser Effect Spectroscopy (ROESY), provide definitive evidence for the N-substituted this compound structure. A cross-peak between the protons of the N-substituent and the methylene protons of the this compound ring confirms their spatial proximity and thus the correct connectivity.
¹³C NMR Spectroscopy Analysis
In ¹³C NMR, the chemical shift of the carbonyl carbons provides a powerful diagnostic tool. N-substituted succinimides exhibit a single carbonyl resonance due to the symmetry of the imide ring. Conversely, N-substituted isoimides will show two distinct carbonyl carbon signals. The carbonyl carbons of the amic acid will also be inequivalent.
Comparative NMR Data
The following tables summarize the typical ¹H and ¹³C NMR chemical shift ranges for N-aryl and N-alkyl substituted succinimides and their common alternatives. These values are compiled from various literature sources and spectral databases and should be used as a guide for spectral interpretation.
Table 1: Comparative ¹H NMR Chemical Shifts (ppm)
| Functional Group | N-Aryl this compound | N-Aryl Isoimide | N-Aryl Succinamic Acid | N-Alkyl this compound | N-Alkyl Isoimide | N-Alkyl Succinamic Acid |
| This compound CH₂ | ~2.9 (s) | ~3.0-3.3 (m), ~2.7-2.9 (m) | ~2.6-2.8 (m), ~2.5-2.7 (m) | ~2.7 (s) | ~2.8-3.1 (m), ~2.5-2.7 (m) | ~2.5-2.7 (m), ~2.4-2.6 (m) |
| N-Substituent (Aryl) | ~7.2-7.6 (m) | ~7.0-7.5 (m) | ~7.1-7.6 (m) | - | - | - |
| N-Substituent (Alkyl) | - | - | - | Varies (e.g., ~3.5 (q), ~1.2 (t) for Ethyl) | Varies | Varies |
| Amide NH / Imide NH | - | - | ~8-10 (br s) | - | - | ~7-9 (br s) |
| Carboxylic Acid OH | - | - | ~10-12 (br s) | - | - | ~10-12 (br s) |
Table 2: Comparative ¹³C NMR Chemical Shifts (ppm)
| Carbon Atom | N-Aryl this compound | N-Aryl Isoimide | N-Aryl Succinamic Acid | N-Alkyl this compound | N-Alkyl Isoimide | N-Alkyl Succinamic Acid |
| This compound C=O | ~177 | ~170, ~165 | ~175, ~172 | ~178 | ~171, ~166 | ~176, ~173 |
| This compound CH₂ | ~29 | ~35, ~25 | ~31, ~30 | ~29 | ~36, ~26 | ~32, ~31 |
| N-Substituent (Aryl) | ~120-140 | ~120-145 | ~120-140 | - | - | - |
| N-Substituent (Alkyl) | - | - | - | Varies (e.g., ~35, ~14 for Ethyl) | Varies | Varies |
Experimental Protocols
The following are detailed protocols for the preparation of samples and the acquisition of NMR spectra for the structural confirmation of N-substituted succinimides.
Protocol 1: Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh 5-10 mg of the purified N-substituted this compound derivative for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices include chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆. The choice of solvent can slightly affect chemical shifts.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure there are no solid particles in the solution.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm). If not already present in the deuterated solvent, a small amount can be added.
Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C)
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer to the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate all signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Protocol 3: 2D NMR Data Acquisition (NOESY/ROESY)
-
Experiment Selection: Choose a NOESY or ROESY experiment. For small to medium-sized molecules (MW < 1000), NOESY is generally suitable. For molecules in the intermediate molecular weight range where the NOE may be close to zero, ROESY is the preferred experiment.
-
Parameter Setup:
-
Set the spectral widths in both dimensions to encompass all proton resonances of interest.
-
The mixing time is a crucial parameter. For small molecules, a mixing time of 500-800 ms (B15284909) is a good starting point for NOESY. For ROESY, a mixing time of 200-300 ms is often used.
-
Acquire a sufficient number of scans and increments in the indirect dimension to achieve the desired resolution and signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate window functions and Fourier transformation.
-
Analyze the 2D spectrum for cross-peaks. A cross-peak between the N-substituent protons and the this compound ring protons provides direct evidence for their spatial proximity and confirms the N-substituted this compound structure.
-
Visualization of the Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the structure of an N-substituted this compound using the NMR techniques described above.
A Comparative Guide to the Reactivity of Succinimidyl Esters in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The covalent modification of biomolecules is a cornerstone of modern biotechnology and pharmaceutical development, enabling the creation of antibody-drug conjugates (ADCs), diagnostic probes, and immobilized enzymes. Among the most widely utilized reagents for targeting primary amines are succinimidyl esters (SEs), particularly N-hydroxysuccinimidyl (NHS) esters. The efficacy of these reagents is dictated by a delicate balance between the desired reaction with amines (aminolysis) and the competing degradation via reaction with water (hydrolysis). This guide provides an objective comparison of the reactivity of various succinimidyl esters, supported by experimental data and detailed protocols, to inform the rational design of bioconjugation strategies.
The Chemistry of Succinimidyl Ester Reactions
The fundamental reaction of a succinimidyl ester with a primary amine, such as the N-terminus of a protein or the epsilon-amino group of a lysine (B10760008) residue, is a nucleophilic acyl substitution. The primary amine attacks the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a leaving group.
However, in the aqueous environments typically required for biological reactions, water can also act as a nucleophile, leading to the hydrolysis of the ester. This process renders the reagent inactive and directly competes with the intended aminolysis reaction. The rate of hydrolysis is significantly influenced by pH, increasing dramatically at more alkaline conditions.[1][2] Consequently, a key consideration in designing a bioconjugation experiment is to select a pH that maximizes the deprotonation of the target amines (making them more nucleophilic) while minimizing the rate of hydrolysis.[3] The optimal pH range for NHS ester reactions is generally considered to be between 7.2 and 8.5.[2]
Caption: General reaction of a succinimidyl ester with a primary amine.
Quantitative Comparison of Succinimidyl Ester Reactivity
The reactivity of a succinimidyl ester is influenced by the nature of the "R" group attached to the carbonyl, which can affect the electrophilicity of the carbonyl carbon. While direct comparative data for aminolysis rates across a wide range of succinimidyl esters is scarce in the literature, the rate of hydrolysis serves as a valuable proxy for the overall reactivity of the ester. It has been noted that aminolysis rates often parallel hydrolysis rates.
The following table summarizes the hydrolysis half-lives for a series of polyethylene (B3416737) glycol (PEG) conjugated N-hydroxythis compound esters with different linker chemistries. This data provides a quantitative basis for comparing their relative stabilities in aqueous solution.
| PEG NHS Ester Linkage | Abbreviation | Hydrolysis Half-life (minutes) at pH 8.0, 25°C |
| Succinimidyl Valerate | SVA | 33.6 |
| Succinimidyl Butanoate | SBA | 23.3 |
| Succinimidyl Carbonate | SC | 20.4 |
| Succinimidyl Glutarate | SG | 17.6 |
| Succinimidyl Propionate | SPA | 16.5 |
| Succinimidyl Succinate | SS | 9.8 |
| mPEG2-NHS | - | 4.9 |
| Succinimidyl Succinamide | SSA | 3.2 |
| Succinimidyl Carboxymethylated | SCM | 0.75 |
Data sourced from Laysan Bio, Inc.
Interpretation of Data: A shorter hydrolysis half-life indicates a more reactive ester, which will also react more rapidly with primary amines. For example, Succinimidyl Carboxymethylated (SCM) PEG NHS ester is the most reactive in this series, with a half-life of less than a minute, while Succinimidyl Valerate (SVA) PEG NHS ester is the most stable. The choice of ester will therefore depend on the specific application, balancing the need for rapid conjugation with a sufficient working time to perform the necessary experimental manipulations.
Key Succinimidyl Ester Variants: NHS vs. Sulfo-NHS
A primary distinction among commercially available succinimidyl esters is the presence or absence of a sulfonate group on the this compound ring.
-
N-hydroxythis compound (NHS) Esters: These are the traditional form of succinimidyl esters. They are generally characterized by low water solubility and are typically dissolved in an anhydrous organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before being added to the aqueous reaction mixture.[2] Their hydrophobic nature allows them to permeate cell membranes, making them suitable for labeling intracellular proteins.
-
N-hydroxysulfothis compound (Sulfo-NHS) Esters: The addition of a negatively charged sulfonate group to the this compound ring renders these esters water-soluble. This key feature allows for reactions to be conducted entirely in aqueous buffers, which can be advantageous for maintaining the stability and native conformation of proteins that are sensitive to organic solvents. Furthermore, the charge of the sulfonate group prevents Sulfo-NHS esters from crossing cell membranes, making them the reagent of choice for the specific labeling of cell surface proteins.
Experimental Protocols
Below are detailed methodologies for key experiments related to the use and analysis of succinimidyl esters.
Protocol 1: General Protein Labeling with a Succinimidyl Ester
This protocol provides a general workflow for the conjugation of a succinimidyl ester to a protein.
Caption: A typical experimental workflow for protein conjugation using succinimidyl esters.
Materials:
-
Protein of interest
-
Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.4; Borate buffer, pH 8.0-8.5)
-
Succinimidyl ester reagent
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Purification system (e.g., desalting column)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the amine-free buffer at a concentration of 2-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as these will compete with the target protein for reaction.
-
Prepare Succinimidyl Ester Solution: Immediately before use, dissolve the succinimidyl ester in anhydrous DMSO or DMF to a concentration of approximately 10 mM.
-
Conjugation Reaction: While gently stirring, add a 5- to 20-fold molar excess of the dissolved succinimidyl ester to the protein solution. The final concentration of the organic solvent in the reaction mixture should ideally not exceed 10%.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, add a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM. This will react with any remaining active ester.
-
Purification: Remove excess, unreacted succinimidyl ester and the NHS byproduct by size-exclusion chromatography (e.g., a desalting column) or dialysis.
Protocol 2: Determination of Succinimidyl Ester Hydrolysis Rate by UV-Vis Spectrophotometry
This protocol allows for the quantitative measurement of the hydrolysis rate of a succinimidyl ester by monitoring the release of the N-hydroxythis compound byproduct, which absorbs light at approximately 260 nm.
Materials:
-
Succinimidyl ester of interest
-
Aqueous buffers of different pH values (e.g., pH 7.0, 8.0, 8.5)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of the succinimidyl ester in an appropriate anhydrous organic solvent (e.g., DMSO).
-
Initiate Hydrolysis: Add a small volume of the stock solution to the aqueous buffer of a specific pH in a quartz cuvette to achieve the desired final concentration. Mix rapidly.
-
Monitor Absorbance: Immediately place the cuvette in the spectrophotometer and begin monitoring the absorbance at 260 nm over time.
-
Data Analysis: The rate of hydrolysis can be determined from the initial rate of increase in absorbance. The half-life (t₁/₂) of the ester is the time it takes for the absorbance to reach half of the final, maximum absorbance (which corresponds to complete hydrolysis).
Conclusion
The selection of a succinimidyl ester for bioconjugation requires careful consideration of its reactivity and the specific experimental context. While all succinimidyl esters react with primary amines via the same fundamental mechanism, their stability, and therefore reactivity, can vary significantly based on their chemical structure. The rate of hydrolysis is a critical parameter, as it directly competes with the desired aminolysis reaction. The comprehensive data on hydrolysis half-lives presented here provides a valuable tool for comparing the relative reactivity of different esters. For applications requiring cell surface labeling or for proteins sensitive to organic solvents, Sulfo-NHS esters are the superior choice due to their water solubility and membrane impermeability. By understanding the kinetics of both aminolysis and hydrolysis and by carefully controlling reaction conditions such as pH, researchers can optimize their bioconjugation strategies to achieve high efficiency and reproducibility.
References
A Researcher's Guide to Bioconjugation: Succinimide vs. Maleimide Chemistry
In the landscape of modern drug development, diagnostics, and life sciences research, the ability to covalently link molecules to proteins, peptides, or oligonucleotides is fundamental. This process, known as bioconjugation, is the cornerstone of technologies ranging from antibody-drug conjugates (ADCs) to fluorescently labeled proteins for imaging. Among the most established and widely utilized methods are those employing N-hydroxysuccinimide (NHS) esters and maleimides.
This guide provides an objective, data-driven comparison of these two powerful chemistries. While both are mainstays in the bioconjugation toolbox, they target different functional groups and possess distinct reaction characteristics. NHS esters react with primary amines (found on lysine (B10760008) residues and the N-terminus), while maleimides are highly specific for sulfhydryl groups (thiols) on cysteine residues. Understanding their respective mechanisms, kinetics, and stability is critical for selecting the optimal strategy for a given application.
Reaction Mechanisms: A Tale of Two Chemistries
A precise understanding of the underlying reaction mechanisms is essential for optimizing conjugation protocols and troubleshooting potential issues.
This compound (NHS-Ester) Chemistry: Targeting Primary Amines
NHS esters react with unprotonated primary amines via a nucleophilic acyl substitution. The amine attacks the electrophilic carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxythis compound as a byproduct.[1][2] This reaction is efficient under mild, often aqueous conditions, which helps preserve the structure and function of sensitive biomolecules.[1]
Maleimide (B117702) Chemistry: Targeting Cysteine Thiols
The reaction between a maleimide and a thiol group proceeds through a Michael addition.[3][4] The nucleophilic thiolate anion (R-S⁻) attacks one of the carbons of the electron-deficient double bond within the maleimide ring.[3] This forms a stable covalent thioether bond, specifically a thiothis compound linkage.[3][5] The reaction is highly efficient and chemoselective for thiols within a specific pH range.[5][6]
Comparative Performance Analysis
The choice between NHS ester and maleimide chemistry is primarily dictated by the desired site of conjugation and the specific requirements of the application.
| Feature | This compound (NHS-Ester) Chemistry | Maleimide Chemistry |
| Target Residue | Primary amines (Lysine, N-terminus)[1] | Thiols (Cysteine)[4] |
| Bond Formed | Amide[2] | Thioether (via thiothis compound)[3][5] |
| Optimal pH | 7.2 - 8.5[1][7] | 6.5 - 7.5[4][6] |
| Specificity | Moderate to High. Targets multiple accessible lysines. | High. Cysteine is a less abundant amino acid.[8] |
| Linkage Stability | Very High. The amide bond is extremely stable.[9] | High, but with caveats. Susceptible to retro-Michael reaction.[4][10] |
| Primary Side Reaction | Hydrolysis of the NHS ester, especially at higher pH.[1][8] | Hydrolysis of the maleimide ring; retro-Michael reaction leading to thiol exchange.[4][10] |
Key Considerations & Quantitative Data
1. Specificity and Site-Selectivity
-
NHS Esters: Lysine is a relatively abundant amino acid, and multiple surface-exposed lysines can be modified, leading to a heterogeneous product. This can be acceptable for applications like general protein labeling.
-
Maleimides: Cysteine is one of the least abundant amino acids.[11] This allows for highly site-specific conjugation, which is critical for therapeutics like ADCs where a precise drug-to-antibody ratio (DAR) is required. At a neutral pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[3][12]
2. Reaction Kinetics and pH Dependence
-
NHS Esters: The reaction rate is highly pH-dependent, as the primary amine must be in its unprotonated, nucleophilic state.[1] The optimal pH range is typically 7.2 to 8.5.[1][13] Below this range, the protonated amine is unreactive, while above it, the hydrolysis of the NHS ester becomes a significant competing reaction.[1][7] The half-life of an NHS ester can be several hours at pH 7 but drops to just 10 minutes at pH 8.6.[7]
-
Maleimides: The optimal pH range is between 6.5 and 7.5.[4][14] In this window, the reaction is highly selective for thiols.[6] Above pH 7.5, maleimides can begin to react with primary amines, leading to off-target labeling.[3][14] Below pH 6.5, the concentration of the reactive thiolate anion decreases, slowing the reaction rate.[4]
3. Stability of the Resulting Conjugate
-
NHS Esters: The amide bond formed is exceptionally stable under a wide range of physiological conditions.[9]
-
Maleimides: The resulting thiothis compound linkage is generally stable, but it can undergo a reversible retro-Michael reaction , especially in the presence of other thiols like glutathione, which is abundant in the bloodstream.[10][15] This can lead to "payload migration" or deconjugation, a significant issue for in-vivo applications.[15][16]
The Challenge of Maleimide Conjugate Stability
The stability of the maleimide-cysteine adduct is governed by a competition between the undesirable retro-Michael reaction and the desirable, irreversible hydrolysis of the this compound ring.[10] Hydrolysis of the ring forms a stable succinamic acid derivative that is no longer susceptible to reversal.[9][10]
To address this instability, several strategies have been developed:
-
Post-conjugation Hydrolysis: The conjugate can be intentionally subjected to conditions (e.g., higher pH) to promote the hydrolysis of the this compound ring, thereby stabilizing the linkage.[9][17]
-
Next-Generation Maleimides: Modified maleimides have been designed to accelerate this stabilizing hydrolysis.[18] For instance, incorporating electron-withdrawing groups on the maleimide nitrogen can greatly increase the rate of ring-opening.[19][20] N-aryl maleimides show substantially faster rates of thio-succinimide ring hydrolysis compared to N-alkyl maleimides.[21][22]
Experimental Protocols
Successful and reproducible conjugation requires carefully planned and executed protocols. The following are generalized workflows for protein labeling.
Protocol 1: Cysteine-Directed Labeling with a Maleimide Reagent
Objective: To label a protein containing free cysteine residues with a maleimide-functionalized molecule.
Materials:
-
Protein with accessible cysteine(s)
-
Maleimide-activated reagent
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing EDTA (1-5 mM) to prevent disulfide bond formation. The buffer must be free of thiols.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF)
-
Quenching Solution (optional): A free thiol like L-cysteine or β-mercaptoethanol.
-
Purification tools (e.g., desalting column).
Procedure:
-
Protein Preparation: Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL. If the target cysteines are in a disulfide bond, they must first be reduced using a reducing agent like TCEP, followed by removal of the reducing agent.
-
Reagent Preparation: Immediately before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to create a 10-20 mM stock solution.
-
Conjugation: Add a 5- to 20-fold molar excess of the dissolved maleimide reagent to the protein solution. Mix gently.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, add a quenching solution to a final concentration of ~50-fold molar excess over the maleimide reagent. Incubate for 15-30 minutes.
-
Purification: Remove the excess, unreacted reagent and byproducts by running the reaction mixture through a desalting column or via dialysis against an appropriate buffer (e.g., PBS).
-
Characterization: Confirm successful conjugation and purity using methods such as SDS-PAGE, Mass Spectrometry (to confirm mass shift), and HPLC.
Protocol 2: Amine-Directed Labeling with an NHS-Ester Reagent
Objective: To label a protein with an NHS-ester-functionalized molecule.
Materials:
-
Protein with accessible primary amines (lysines)
-
NHS-ester-activated reagent
-
Conjugation Buffer: Phosphate, bicarbonate, or borate (B1201080) buffer, pH 7.2-8.5.[7][13] Crucially, avoid buffers containing primary amines like Tris (TBS), as they will compete for reaction. [7]
-
Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)[13]
-
Quenching Solution: Tris or glycine (B1666218) buffer (e.g., 1 M, pH 8.0).
-
Purification tools (e.g., desalting column).
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free conjugation buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the NHS-ester reagent in anhydrous DMSO or DMF to create a 10-20 mM stock solution.
-
Conjugation: Add a 5- to 20-fold molar excess of the dissolved NHS-ester reagent to the protein solution. Mix gently.
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[13]
-
Quenching: Add quenching solution (e.g., Tris-HCl) to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes.
-
Purification: Remove excess reagent and byproducts using a desalting column, dialysis, or size-exclusion chromatography (SEC).
-
Characterization: Analyze the final conjugate via SDS-PAGE, UV-Vis spectroscopy (to determine labeling efficiency if the label has a chromophore), and Mass Spectrometry.
Conclusion: Making the Right Choice
The decision between this compound (NHS-ester) and maleimide chemistry hinges on the specific goals of the bioconjugation.
-
Choose NHS-Ester Chemistry for:
-
General, non-site-specific labeling of proteins.
-
Applications where the extreme stability of an amide bond is paramount.
-
Proteins that lack accessible or reactive cysteine residues.
-
-
Choose Maleimide Chemistry for:
While traditional maleimide chemistry faces stability challenges due to the retro-Michael reaction, significant advances in linker technology have provided robust solutions to mitigate this issue.[15][18] For researchers requiring site-specific modification, maleimide chemistry remains a preferred and powerful method. Conversely, for general labeling applications where random modification is acceptable, the simplicity and exceptional stability of the resulting bond make NHS-ester chemistry an excellent and reliable choice.[23] A thorough understanding of both pathways empowers researchers to make informed decisions, leading to the successful development of well-defined and effective bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Linker substitution influences this compound ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 23. benchchem.com [benchchem.com]
A Researcher's Guide to the Validation of Succinimide Formation in Proteins: A Comparative Analysis of Analytical Techniques
The formation of succinimide is a critical post-translational modification in therapeutic proteins, often serving as an intermediate in asparagine deamidation and aspartic acid isomerization.[1][2][3] These modifications can impact the efficacy, stability, and safety of biotherapeutics, making the accurate detection and quantification of this compound a crucial aspect of drug development and quality control.[2][4][5] This guide provides a comparative analysis of peptide mapping and alternative methods for the validation of this compound formation, supported by experimental protocols and data.
Peptide Mapping: The Gold Standard for Localization
Peptide mapping coupled with mass spectrometry (MS) is a powerful technique for identifying and localizing this compound formation at the amino acid level. The primary challenge with this method is the inherent instability of the this compound ring at the neutral to basic pH conditions typically used for enzymatic digestion.[5][6] To overcome this, a low-pH digestion protocol is employed to stabilize the this compound intermediate, allowing for its detection.[1][2][3]
Low-pH Peptide Mapping Workflow
Caption: Workflow for low-pH peptide mapping to detect this compound.
Experimental Protocol: Low-pH Peptide Mapping
-
Denaturation and Reduction: The protein sample is denatured and reduced under acidic conditions (e.g., pH 5.0) to unfold the protein and expose cleavage sites.[7][8] A typical buffer contains a denaturant like guanidine HCl and a reducing agent such as dithiothreitol (B142953) (DTT).[9]
-
Alkylation: Cysteine residues are alkylated, for instance with iodoacetamide, to prevent the reformation of disulfide bonds.[1]
-
Digestion: A pH-resistant protease, such as a modified trypsin or LysC, is used for digestion at a low pH (e.g., pH 5.0-7.0) for a shorter duration (e.g., 1 hour) to minimize this compound hydrolysis.[7][8]
-
LC-MS/MS Analysis: The resulting peptides are separated by reverse-phase liquid chromatography and analyzed by mass spectrometry. The this compound-containing peptide will exhibit a mass decrease of 17 Da compared to the native peptide.[10]
Alternative and Complementary Analytical Methods
While peptide mapping provides site-specific information, other techniques can offer advantages in terms of throughput, quantification, and analysis of the intact protein.
Hydrophobic Interaction Chromatography (HIC)
HIC separates proteins based on their surface hydrophobicity. The formation of this compound can alter the protein's conformation and hydrophobicity, allowing for the separation of the modified protein from the native and other degraded forms.[1][2]
Experimental Protocol: HIC Analysis
-
Sample Preparation: The protein sample is prepared in a high-salt mobile phase to promote binding to the hydrophobic stationary phase.
-
Chromatography: The sample is loaded onto a HIC column, and the separation is achieved by applying a descending salt gradient.
-
Detection: The elution profile is monitored by UV absorbance. The this compound-containing species can be collected for further characterization by other methods like peptide mapping.[1][2]
Hydrazine (B178648) Trapping and Chemical Derivatization
This method involves a chemical reaction to stabilize the this compound for subsequent analysis. Hydrazine reacts with the this compound to form a stable hydrazide, which can then be detected by mass spectrometry.[5] This approach allows for the analysis of the intact protein and can be coupled with fluorescent tagging for enhanced sensitivity.[5]
Experimental Protocol: Hydrazine Trapping
-
This compound Generation: this compound can be intentionally generated by incubating the protein at a low pH (e.g., pH 4) at 37°C.[5]
-
Hydrazine Trapping: The protein is then reacted with hydrazine to convert the this compound to a stable hydrazide.[5]
-
Derivatization (Optional): The hydrazide can be further derivatized with a fluorescent tag (e.g., rhodamine sulfonyl chloride) for analysis by HPLC-UV or fluorescence imaging.[5]
-
Analysis: The modified protein can be analyzed by LC-MS or, if derivatized, by methods that detect the specific tag.[5]
¹⁸O Labeling with Mass Spectrometry
This method provides a means for the unambiguous identification and quantification of this compound. The protein is hydrolyzed in the presence of H₂¹⁸O. The this compound intermediate will incorporate an ¹⁸O atom upon hydrolysis, resulting in a 2 Da mass increase in the resulting aspartic or isoaspartic acid-containing peptides.[6][11]
Experimental Protocol: ¹⁸O Labeling
-
Hydrolysis in H₂¹⁸O: The this compound-containing protein is hydrolyzed in a buffer prepared with ¹⁸O-labeled water under conditions that promote this compound ring opening (e.g., basic pH).[6][11]
-
Digestion: The protein is then digested using standard peptide mapping procedures in regular H₂¹⁶O.[11]
-
LC-MS/MS Analysis: The resulting peptides are analyzed by mass spectrometry. The amount of ¹⁸O incorporation is quantified to determine the initial amount of this compound.[11]
Comparative Analysis of Methods
| Feature | Low-pH Peptide Mapping | Hydrophobic Interaction Chromatography (HIC) | Hydrazine Trapping & Derivatization | ¹⁸O Labeling with MS |
| Principle | Enzymatic digestion at low pH to stabilize and identify this compound-containing peptides by MS.[1][2] | Separation of protein variants based on differences in hydrophobicity.[1][2] | Chemical stabilization of this compound with hydrazine, followed by MS or other detection methods.[5] | Incorporation of ¹⁸O from labeled water during this compound hydrolysis for MS-based quantification.[6][11] |
| Information Provided | Site-specific localization of this compound.[1][2] | Separation of this compound-containing protein from other variants.[1][2] | Detection and quantification of total this compound at the intact protein level.[5] | Unambiguous identification and quantification of this compound.[11] |
| Throughput | Lower | Higher | Moderate | Lower |
| Quantitative Accuracy | Semi-quantitative to quantitative | Quantitative with good correlation to peptide mapping.[1][2] | Quantitative, with high sensitivity upon fluorescent labeling.[5] | Highly accurate quantification.[11] |
| Key Advantage | Provides precise location of the modification. | High throughput, suitable for routine monitoring.[2] | Can be applied to intact proteins without digestion; high sensitivity.[5] | Provides definitive evidence and accurate quantification of this compound.[11] |
| Key Limitation | Lower throughput, potential for artifact introduction during sample preparation.[12] | Does not provide site-specific information. | Indirect detection method, requires chemical modification. | Requires specialized reagents (H₂¹⁸O) and complex data analysis. |
Deamidation Pathway and Method Selection
The choice of analytical method depends on the specific question being addressed. For initial screening and monitoring, HIC is a robust, high-throughput option. When precise localization of the modification is required, low-pH peptide mapping is the method of choice. For accurate quantification and confirmation, ¹⁸O labeling is the gold standard. The hydrazine trapping method offers a sensitive alternative for intact protein analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization and quantification of this compound using peptide mapping under low-pH conditions and hydrophobic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization and quantification of this compound using peptide mapping under low-pH conditions and hydrophobic interaction chromatography-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 4. Discovery and control of this compound formation and accumulation at aspartic acid residues in the complementarity-determining region of a therapeutic monoclonal antibody [genedata.com]
- 5. Detection and Quantitation of this compound in Intact Protein via Hydrazine Trapping and Chemical Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2008048430A2 - Identification, quantification and conversion of this compound in proteins - Google Patents [patents.google.com]
- 7. Accurate determination of this compound degradation products using high fidelity trypsin digestion peptide map analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the in vitro and in vivo stability of a this compound intermediate observed on a therapeutic IgG1 molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. An Optimized Protocol for Peptide Mapping of Therapeutic Monoclonal Antibodies with Minimum Deamidation and Oxidation Artifacts [sigmaaldrich.com]
A Comparative Guide to the Stability of Succinimide and Thiosuccinimide Linkages in Bioconjugation
For researchers, scientists, and drug development professionals, the stability of the chemical linkage used in bioconjugates, such as antibody-drug conjugates (ADCs), is a paramount factor that governs their efficacy and safety. The thiosuccinimide linkage, formed from the reaction of a maleimide (B117702) with a thiol (typically from a cysteine residue on an antibody), has been a workhorse in the field. However, its inherent instability has led to the development of strategies to enhance its performance. This guide provides an objective comparison of the traditional thiothis compound linkage with its stabilized forms, supported by experimental data and detailed methodologies.
The primary instability of the thiothis compound linkage is its susceptibility to a retro-Michael reaction. This reaction is reversible and can lead to the premature release of the conjugated payload. In the physiological environment, which is rich in thiols like glutathione (B108866) and albumin, this can result in the transfer of the payload to other molecules, causing off-target toxicity and reducing the therapeutic efficacy of the bioconjugate.[1][2]
A competing reaction is the hydrolysis of the this compound ring, which opens the ring to form a stable maleamic acid thioether.[1] This hydrolyzed form is no longer prone to the retro-Michael reaction, thus providing a more stable linkage.[1] Consequently, much research has focused on promoting this hydrolysis to stabilize the conjugate.
Mechanisms of Thiothis compound Linkage Instability and Stabilization
The fate of a thiothis compound linkage is primarily a competition between two pathways: the undesirable retro-Michael reaction leading to deconjugation, and the desirable hydrolysis leading to a stable, ring-opened product.[3][4]
Figure 1: Competing pathways of the thiothis compound linkage.
Quantitative Comparison of Linkage Stability
The stability of different thiothis compound-based linkages can be quantitatively assessed by measuring payload loss over time when incubated in challenging environments, such as human plasma or in the presence of excess thiols.
| Linker Type | Condition | Time | % Payload Loss | Reference |
| Unhydrolyzed Thiothis compound | Incubation with 1 mM Glutathione (GSH) | - | ~50% | [3] |
| Hydrolyzed Thiothis compound | Incubation with 1 mM Glutathione (GSH) | - | <10% | [3] |
| Unhydrolyzed Thiothis compound | Incubation in human plasma | - | ~20-30% | [3] |
| Hydrolyzed Thiothis compound | Incubation in human plasma | - | <10% | [3] |
| Maleamic Methyl Ester-based Linker | Incubation with 100 equiv. GSH | 21 days | 1.8% | [5] |
| Traditional Maleimide-based Linker | Incubation with 100 equiv. GSH | 21 days | 10% | [5] |
Strategies to Enhance Thiothis compound Linkage Stability
Several strategies have been developed to promote the stabilizing hydrolysis of the thiothis compound ring and mitigate the detrimental effects of the retro-Michael reaction.
Post-Conjugation Hydrolysis
One straightforward approach is to incubate the ADC at a mildly alkaline pH (e.g., pH 8.5-9.0) after the initial conjugation reaction.[3] This higher pH accelerates the hydrolysis of the this compound ring, leading to a more stable product. However, it is crucial to carefully monitor the antibody for potential aggregation or degradation under these conditions.[3]
"Self-Hydrolyzing" Maleimides
Next-generation maleimides have been engineered to facilitate rapid hydrolysis under physiological or near-neutral pH conditions. These "self-hydrolyzing" maleimides often incorporate strategically placed basic groups, such as an amino group, that act as intramolecular catalysts for the ring-opening reaction.[6] This rapid conversion to the stable maleamic acid thioether form effectively outcompetes the retro-Michael reaction, leading to significantly enhanced conjugate stability in vivo.[6]
Linker Modification
The chemical structure of the linker itself can influence the rate of hydrolysis. For instance, incorporating electron-withdrawing groups on the maleimide can increase the rate of thiothis compound ring opening.[7] Studies have shown that N-aryl maleimides exhibit substantially faster rates of hydrolysis compared to traditional N-alkyl maleimides.[7] Additionally, the length of the carbon chain between the this compound and other parts of the linker can impact hydrolysis rates, with shorter chains generally leading to faster hydrolysis.[8]
Figure 2: Strategies for stabilizing thiothis compound linkages.
Experimental Protocols
In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC and quantify payload deconjugation in plasma from a relevant species (e.g., human, mouse, rat).
Methodology:
-
ADC Incubation: Incubate the ADC sample in the plasma of the chosen species at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 144, 168 hours).
-
Sample Storage: Immediately freeze the collected aliquots at -80°C to prevent further degradation until analysis.[1]
-
Sample Preparation for Free Payload Analysis:
-
Thaw plasma aliquots on ice.
-
Precipitate plasma proteins by adding three volumes of cold acetonitrile (B52724) containing an internal standard.
-
Vortex and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Collect the supernatant containing the released payload.[9]
-
-
Quantification by LC-MS/MS: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the released payload.[9]
Drug-to-Antibody Ratio (DAR) Stability by Mass Spectrometry
Objective: To directly measure the change in the average number of drug molecules conjugated per antibody over time in plasma.
Methodology:
-
Sample Incubation: Incubate the ADC in plasma as described in the plasma stability assay.
-
ADC Immunoaffinity Capture: At each time point, capture the ADC from the plasma sample using a method like Protein A/G magnetic beads.
-
Washing: Wash the beads with PBS to remove non-specifically bound plasma proteins.
-
Elution: Elute the intact ADC from the beads using a low pH elution buffer (e.g., 0.1% formic acid).
-
Analysis: Analyze the eluted ADC by intact protein mass spectrometry (e.g., LC-MS with a TOF analyzer).[9]
-
Data Analysis: Deconvolute the mass spectra to determine the relative abundance of each drug-loaded species (e.g., DAR0, DAR2, DAR4). Calculate the average DAR at each time point. A decrease in the average DAR over time indicates payload deconjugation.[9]
Figure 3: Experimental workflows for assessing ADC linker stability.
Conclusion
The stability of the linkage chemistry is a critical attribute for the successful development of bioconjugates. While the traditional thiothis compound linkage formed from maleimide-thiol chemistry is widely used, its susceptibility to the retro-Michael reaction poses a significant challenge. This instability can be effectively overcome by promoting the hydrolysis of the this compound ring to a stable maleamic acid thioether. Strategies such as post-conjugation pH adjustment, the use of self-hydrolyzing maleimides, and linker modifications have proven effective in enhancing conjugate stability. For drug development professionals, selecting an appropriate stabilization strategy is crucial to ensure the safety and efficacy of the final therapeutic product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Linker substitution influences this compound ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Assessing the Purity of Synthesized Succinimide by Melting Point Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and pharmaceutical development, ensuring the purity of a synthesized compound is paramount.[1] Even trace impurities can have significant downstream consequences, particularly in the pharmaceutical sector.[1] This guide provides a comprehensive comparison of pure and impure synthesized succinimide, focusing on purity assessment through the classical and reliable technique of melting point analysis. This method offers a rapid and cost-effective preliminary evaluation of a sample's purity.[2][3]
Understanding Melting Point Depression
The melting point of a pure crystalline solid is a distinct physical property, characterized by a sharp and narrow temperature range over which the substance transitions from solid to liquid.[3][4] However, the presence of impurities disrupts the crystalline lattice of the compound, leading to a phenomenon known as melting point depression.[4] This results in two key observable effects: a lowering of the melting point and a broadening of the melting point range.[4][5] Consequently, a sharp melting point is a strong indicator of high purity.[3]
Comparative Data: Pure vs. Impure this compound
The theoretical melting point of pure this compound is consistently reported to be in the range of 123-127°C.[6][7][8][9][10][11] The following table summarizes the expected observations during the melting point analysis of this compound samples with varying degrees of purity.
| Sample | Expected Melting Point Range (°C) | Observations | Inferred Purity |
| Pure this compound | 125-126.5 | Sharp, narrow range (typically 0.5-1.5°C) | High |
| Slightly Impure this compound | 121-124 | Broader range, depressed compared to pure sample | Moderate |
| Significantly Impure this compound | < 121 | Wide and significantly depressed range | Low |
Note: The exact melting point range of impure samples will depend on the nature and concentration of the impurities.
Experimental Protocols
I. Synthesis of this compound from Succinic Acid and Ammonia
This protocol is adapted from established literature procedures.[6][12]
Materials:
-
Succinic acid
-
28% Aqueous ammonia
-
Ethanol (B145695) (95%) or Acetone
-
Distilling flask
-
Condenser
-
Heating mantle
-
Beakers, flasks, and other standard laboratory glassware
-
Filtration apparatus (Buchner funnel, filter paper)
Procedure:
-
In a distilling flask, combine succinic acid and 28% aqueous ammonia. The reaction is exothermic and should be cooled.
-
Heat the mixture to distill off the water.
-
Continue heating to a higher temperature (around 275-289°C) to distill the crude this compound.[6][12] The crude product will solidify upon cooling.
-
Purification (Recrystallization): Dissolve the crude this compound in a minimal amount of hot 95% ethanol or acetone.[6][7][12]
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
-
Collect the purified this compound crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals thoroughly before analysis.
Common Impurities: The primary impurities in this synthesis are likely to be unreacted succinic acid, ammonium (B1175870) succinate, and potentially some polymerization byproducts.[13]
II. Melting Point Analysis
Materials:
-
Synthesized this compound (dried)
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
Procedure:
-
Finely powder a small amount of the dry synthesized this compound.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.[2]
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute to allow for accurate determination of the melting range.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last solid crystal melts (the end of the melting range).
-
For a more robust comparison, a mixed melting point determination can be performed. Mix a small amount of the synthesized sample with a known pure sample of this compound. If the melting point of the mixture is sharp and undepressed, it provides strong evidence that the synthesized compound is indeed this compound.[2]
Workflow for Purity Assessment
The following diagram illustrates the logical workflow for the synthesis and purity assessment of this compound.
Caption: Workflow for Synthesis and Purity Assessment of this compound.
Alternative Purity Assessment Methods
While melting point analysis is a valuable tool, other analytical techniques can provide more quantitative and detailed information about the purity of a sample. These include:
-
High-Performance Liquid Chromatography (HPLC): Can separate and quantify impurities with high resolution.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.
-
Infrared (IR) Spectroscopy: Can identify the presence of functional groups from impurities that are not present in the final product.[14]
References
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 4. mt.com [mt.com]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. This compound [drugfuture.com]
- 9. This compound CAS#: 123-56-8 [m.chemicalbook.com]
- 10. 99.1% | Sigma-Aldrich [sigmaaldrich.com]
- 11. This compound | 123-56-8 [chemicalbook.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. commons.und.edu [commons.und.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Quantitative Analysis of Succinimide in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of succinimide is critical, particularly in the context of protein degradation and stability studies where it exists as a key intermediate. This guide provides a comparative overview of common analytical techniques for the quantitative analysis of this compound concentration in a reaction mixture, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The selection of an appropriate analytical method for this compound quantification depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of the most prevalent techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Feature | HPLC-UV | LC-MS | NMR Spectroscopy |
| Principle | Separation by chromatography and quantification by UV absorbance. | Separation by chromatography and quantification by mass-to-charge ratio. | Quantification based on the nuclear magnetic resonance of atomic nuclei. |
| Linearity | Good, with correlation coefficients often exceeding 0.999.[1] A linear range of 10–2000 ng/mL has been reported with chemical derivatization. | Excellent linearity is achievable. A Hydrophobic Interaction Chromatography (HIC) based method has been shown to have excellent linearity.[2][3] | Generally provides a linear response over a wide dynamic range. |
| Accuracy & Precision | High accuracy and precision can be achieved. A validated method for N-bromothis compound (quantified as this compound) reported good accuracy.[4] Intra- and inter-assay accuracy within ±10% and precision <15% has been demonstrated with derivatization. | High accuracy and precision are hallmarks of the technique, especially with the use of internal standards. A validated HIC-based method was found to be accurate and precise.[2][3] | High accuracy and precision are attainable, particularly with the use of an internal standard. |
| Sensitivity (LOD/LOQ) | Moderate. LOD and LOQ for N-bromothis compound (quantified as this compound) were reported as 0.007 mg/mL and 0.022 mg/mL, respectively.[4] With chemical derivatization to enhance UV detection, an LOD of 0.41% relative this compound in a protein sample has been achieved.[5] | High. Can detect and quantify very low levels of this compound, often in the picomolar to femtomolar range. | Lower compared to LC-MS. Best suited for moderately concentrated samples. |
| Sample Throughput | High. | High, especially with modern autosamplers. | Low to moderate, due to longer acquisition times. |
| Matrix Effect | Less susceptible to matrix effects compared to LC-MS. | Can be prone to ion suppression or enhancement from matrix components, requiring careful sample preparation.[6] | Generally less affected by the sample matrix, but buffer components can interfere. |
| Structural Information | Provides no direct structural information. | Can provide molecular weight and fragmentation data for structural confirmation.[2][3] | Provides detailed structural information, which is useful for unambiguous identification.[7][8] |
| Key Considerations | Requires a chromophore for detection; derivatization may be necessary for compounds with poor UV absorbance.[5] | The instability of this compound at neutral or basic pH requires careful sample handling, often at low pH, to prevent hydrolysis.[2][3][5] | Requires higher sample concentrations and can be more complex to set up and interpret. |
Experimental Workflows and Protocols
General Experimental Workflow
The following diagram illustrates a generalized workflow for the quantitative analysis of this compound in a reaction mixture.
Caption: A generalized workflow for the quantitative analysis of this compound.
Detailed Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound and its hydrolysis products.
-
Sample Preparation:
-
If the reaction is ongoing, quench it by adding a suitable reagent (e.g., acid) to stabilize the this compound.
-
Dilute the reaction mixture with the mobile phase to a concentration within the linear range of the calibration curve.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., Symmetry® C18) is commonly used.[5]
-
Mobile Phase: A typical mobile phase consists of a mixture of methanol (B129727) and a phosphate (B84403) buffer (e.g., 10 mmol/L phosphoric buffer, pH 6.5) in a 5:95 (v/v) ratio.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.[5]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standards and the samples into the HPLC system.
-
Integrate the peak area of the this compound peak in the chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers high sensitivity and selectivity, making it ideal for complex matrices and low concentrations. The protocol for peptide mapping is particularly relevant for protein-related studies.
-
Sample Preparation (Low-pH Peptide Mapping):
-
To preserve the this compound, perform sample preparation at a low pH.[2][3]
-
Reduce disulfide bonds using a reducing agent like TCEP at 37 °C.
-
Alkylate the free thiols with an alkylating agent such as 2-iodoacetamide in the dark.
-
Digest the protein with a low-pH resistant protease (e.g., LysC) followed by trypsin.
-
Quench the digestion with an acid like formic acid or TFA.[3]
-
-
Instrumentation and Conditions:
-
LC-MS System: An HPLC or UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A reversed-phase C18 column suitable for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high percentage of mobile phase B to elute the peptides.
-
Mass Spectrometry: Operate in positive ion mode and acquire data using data-dependent acquisition (DDA) or data-independent acquisition (DIA) to identify and quantify the this compound-containing peptides.
-
-
Data Analysis:
-
Identify the this compound-containing peptides by their accurate mass and fragmentation patterns.
-
Quantify the relative amount of the this compound-containing peptide by comparing its peak area to the unmodified counterpart or by using a labeled internal standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and can be used for absolute quantification with an internal standard.
-
Sample Preparation:
-
Lyophilize the sample to remove any volatile components.
-
Dissolve the sample in a deuterated solvent (e.g., D₂O or DMSO-d₆).[8] For proteins, denaturation in 7 M urea-d₄ at a low pH (e.g., 2.3) may be necessary to obtain sharp signals.[7][8]
-
Add a known amount of an internal standard with a resonance that does not overlap with the analyte signals.
-
Transfer the solution to an NMR tube.
-
-
Instrumentation and Conditions:
-
Data Analysis:
-
Identify the characteristic signals of this compound in the NMR spectra.[7][8]
-
Integrate the area of a well-resolved this compound signal and the signal of the internal standard.
-
Calculate the concentration of this compound using the following equation: Concentration_this compound = (Integral_this compound / N_protons_this compound) * (N_protons_standard / Integral_standard) * Concentration_standard
-
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the chemical relationship between an aspartic acid residue, the this compound intermediate, and its hydrolysis products, which is a key pathway in protein degradation.
Caption: The formation and hydrolysis of the this compound intermediate from an aspartic acid residue.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization and quantification of this compound using peptide mapping under low-pH conditions and hydrophobic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Detection and Quantitation of this compound in Intact Protein via Hydrazine Trapping and Chemical Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. marioschubert.ch [marioschubert.ch]
Comparison of different catalysts for succinimide synthesis
For Researchers, Scientists, and Drug Development Professionals
Succinimide and its derivatives are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The efficient synthesis of the this compound ring is therefore a subject of considerable interest in organic chemistry. A key factor in optimizing these syntheses is the choice of catalyst. This guide provides an objective comparison of various catalytic systems for this compound synthesis, supported by experimental data, to aid researchers in selecting the most suitable catalyst for their specific needs.
Performance Comparison of Catalysts
The following table summarizes the performance of different catalysts in the synthesis of this compound and its derivatives, highlighting key reaction parameters such as yield, temperature, reaction time, and catalyst loading. It is important to note that the reaction conditions and substrates vary, reflecting the diverse synthetic strategies employed.
| Catalyst | Reactants | Product | Yield (%) | Temperature (°C) | Time (h) | Catalyst Loading | Ref. |
| Phosphorous Acid | Succinic acid, Urea (B33335) | This compound | >80 | 195 | 6 | 4.2 wt% | [1][2] |
| Nanoporous Nickel (NiNPore) | Succinic anhydride (B1165640), Water | This compound | 93 | Not Specified | Not Specified | Not Specified | [3] |
| N-Heterocyclic Carbene (NHC) | p-Chlorobenzaldehyde, N-phenyl itaconimide | Substituted this compound | 55 | Room Temp. | Not Specified | 20 mol% | [4] |
| TaCl₅-silica gel | Anhydrides, Amines | Imides | High | Microwave | Minutes | Catalytic | [5] |
| Manganese Pincer Complex | Diols, Amines | Cyclic Imides | Not Specified | Not Specified | Not Specified | Catalytic | [5] |
| Rhodium Catalyst | Maleimide derivatives | Chiral Succinimides | 94-98 | 25 | 12 | 1-5 mol% | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are the experimental protocols for key catalytic systems.
Synthesis of this compound using Phosphorous Acid Catalyst[1][2]
-
Reactant Mixture: A mixture of succinic acid and urea is prepared. An optimal mass ratio of 2:1 (succinic acid to urea) has been identified.
-
Catalyst Addition: Phosphorous acid is added to the mixture at a concentration of 4.2% of the mass of succinic acid.
-
Reaction Conditions: The reaction mixture is heated to 195°C and maintained at this temperature for 6 hours with stirring.
-
Purification: The resulting this compound is purified by recrystallization.
Synthesis of this compound using Nanoporous Nickel (NiNPore) Catalyst[3]
-
Reaction Setup: The synthesis is carried out using succinic anhydride in water in the presence of the unsupported nanoporous nickel (NiNPore) catalyst.
-
Catalyst Reusability: The NiNPore catalyst can be recovered and reused for at least three cycles while maintaining good catalytic activity.
-
Product Isolation: The reaction yields an isolated this compound product of 93%.
Synthesis of Substituted Succinimides via NHC-Catalyzed Stetter Reaction[4][7]
-
Reactant Preparation: The reaction is initiated by treating an aldehyde (e.g., p-chlorobenzaldehyde) with an N-substituted itaconimide (e.g., N-phenyl itaconimide).
-
Catalyst System: A pre-N-Heterocyclic Carbene (NHC) catalyst (20 mol%) and a base such as potassium carbonate (K₂CO₃) are used in a solvent like tetrahydrofuran (B95107) (THF).
-
Reaction Conditions: The reaction proceeds at room temperature under an inert atmosphere (argon).
-
Product Formation: The reaction leads to the formation of the corresponding substituted this compound derivative.
Visualizing the Workflow
A general workflow for comparing catalysts for this compound synthesis is depicted below. This process outlines the key stages from catalyst selection to final product analysis.
Caption: A generalized experimental workflow for the comparative study of catalysts in this compound synthesis.
Signaling Pathways and Logical Relationships
The choice of catalyst is intrinsically linked to the desired reaction pathway and the nature of the starting materials. The following diagram illustrates the logical relationships between different starting materials, catalyst types, and the resulting this compound synthesis pathway.
Caption: Logical relationships between starting materials, catalyst types, and synthetic pathways for this compound synthesis.
References
- 1. Frontiers | Two-Stage Crystallization Combining Direct this compound Synthesis for the Recovery of Succinic Acid From Fermentation Broth [frontiersin.org]
- 2. Two-Stage Crystallization Combining Direct this compound Synthesis for the Recovery of Succinic Acid From Fermentation Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound synthesis [organic-chemistry.org]
- 6. Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Spectrophotometric Assays for Determining the Activity of N-Hydroxysuccinimide (NHS) Esters
For researchers, scientists, and drug development professionals, N-hydroxysuccinimide (NHS) esters are vital reagents for conjugating molecules to proteins and other biomolecules through primary amines. The efficiency of these conjugation reactions is critically dependent on the activity of the NHS ester, which can diminish over time due to hydrolysis.[1][2] Therefore, robust methods to assess the activity of NHS ester reagents are essential for successful and reproducible bioconjugation.
This guide provides a detailed comparison of two common spectrophotometric assays for determining the activity of NHS esters: the NHS Release Assay and the Amine Reactivity Assay with 2,4,6-Trinitrobenzenesulfonic acid (TNBS). We present a summary of their performance, detailed experimental protocols, and the chemical principles underlying each method.
Comparison of Spectrophotometric Assays
| Feature | NHS Release Assay | Amine Reactivity Assay with TNBS |
| Principle | Measures the absorbance of N-hydroxythis compound (NHS) released upon forced hydrolysis of the ester at 260-280 nm.[2][3] | Indirectly quantifies the active NHS ester by measuring the decrease in a primary amine concentration after reaction. The remaining amine is quantified colorimetrically with TNBS at 335-420 nm.[2][4] |
| Assay Type | Primarily qualitative or semi-quantitative. Can be made more quantitative if the molar extinction coefficient of NHS is used.[2][3] | Quantitative.[2] |
| Speed | Rapid (typically under 10 minutes).[2] | Slower (requires sequential reaction and incubation steps, ~1-2 hours).[5] |
| Complexity | Simple, direct measurement. | More complex, involves multiple steps and preparation of a standard curve.[2] |
| Sensitivity | Lower sensitivity to partial hydrolysis.[2] | Higher sensitivity to the detection of spontaneous hydrolysis.[6] |
| Limit of Detection (LOD) (Illustrative) | ~5-10 µM | ~1-5 µM |
| Limit of Quantitation (LOQ) (Illustrative) | ~15-30 µM | ~3-15 µM |
| Potential Interferences | Compounds that absorb at 260-280 nm, such as nucleic acids and some proteins. Pre-existing free NHS from prior hydrolysis can lead to an overestimation of inactivity.[7] | Buffers containing primary amines (e.g., Tris, glycine) will react with TNBS, leading to inaccurate results. The hydrolysis of TNBS itself can also be a source of interference.[5][8] |
Note: The LOD and LOQ values are illustrative and can vary depending on the specific NHS ester, instrumentation, and experimental conditions. They are estimated based on typical spectrophotometer performance and the principles of the assays.
Chemical Principles and Signaling Pathways
The activity of NHS esters is determined by their ability to react with primary amines to form stable amide bonds. However, a competing hydrolysis reaction can render the NHS ester inactive.
Experimental Protocols
Method 1: NHS Release Assay
This assay provides a rapid, qualitative assessment of NHS ester activity by forcing the hydrolysis of the ester with a strong base and measuring the release of NHS, which absorbs light at approximately 260 nm.[3][9][10] An increase in absorbance after base treatment indicates the presence of active NHS ester.
Materials:
-
NHS ester reagent
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)
-
Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) if the NHS ester is not water-soluble
-
0.5-1.0 N Sodium Hydroxide (NaOH)[3]
-
Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare a solution of the NHS ester: Dissolve 1-2 mg of the NHS ester in 2 mL of amine-free buffer. If necessary, first dissolve the reagent in a small volume of DMSO or DMF before adding the buffer.[10]
-
Prepare a blank: Use 2 mL of the same buffer (containing DMSO or DMF if used for the sample) as a blank.
-
Initial Absorbance Measurement: Zero the spectrophotometer at 260 nm using the blank. Measure the absorbance of the NHS ester solution (A_initial). This reading represents any pre-existing free NHS due to hydrolysis.
-
Forced Hydrolysis: To 1 mL of the NHS ester solution, add 100 µL of 0.5-1.0 N NaOH. Mix thoroughly.[9]
-
Final Absorbance Measurement: Immediately measure the absorbance of the base-treated solution at 260 nm (A_final).
-
Interpretation: A significant increase in absorbance (A_final > A_initial) indicates that the NHS ester was active and has been hydrolyzed to release NHS.[10]
Method 2: Amine Reactivity Assay with TNBS
This quantitative method involves reacting the NHS ester with a known excess of a primary amine, such as ethanolamine (B43304). The remaining unreacted amine is then quantified using TNBS, which forms a colored product with an absorbance maximum between 335 nm and 420 nm.[2][6] The amount of active NHS ester is inversely proportional to the amount of remaining primary amine.
Materials:
-
NHS ester reagent
-
Ethanolamine
-
Dimethylformamide (DMF)
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution (e.g., 0.01% w/v)[5]
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)[5]
-
10% Sodium Dodecyl Sulfate (SDS)
-
1 N Hydrochloric Acid (HCl)
-
Spectrophotometer
Procedure:
-
Prepare Standards: Prepare a standard curve of known concentrations of ethanolamine in the reaction buffer.
-
Reaction of NHS Ester with Ethanolamine: a. Dissolve the NHS ester in DMF. b. In a separate tube, prepare a solution of ethanolamine in reaction buffer. c. Mix the NHS ester solution with the ethanolamine solution. The final concentration of ethanolamine should be in excess of the expected NHS ester concentration. d. Incubate the reaction for a defined period (e.g., 30 minutes) at room temperature to allow the active NHS ester to react with ethanolamine.
-
TNBS Reaction: a. To both the standards and the reaction samples, add the TNBS solution.[5] b. Incubate at 37°C for 2 hours.[5] c. Stop the reaction by adding 10% SDS and 1 N HCl.[5]
-
Absorbance Measurement: Measure the absorbance of the standards and samples at 335 nm.[5]
-
Calculation: a. Plot the absorbance of the standards versus their concentration to generate a standard curve. b. Use the standard curve to determine the concentration of unreacted ethanolamine in your reaction samples. c. The concentration of active NHS ester is calculated by subtracting the concentration of unreacted ethanolamine from the initial concentration of ethanolamine.
Conclusion
The choice between the NHS Release Assay and the Amine Reactivity Assay with TNBS depends on the specific needs of the researcher. The NHS Release Assay is a rapid and straightforward method ideal for a quick qualitative check of an NHS ester's activity. For a more precise and quantitative determination of the molar equivalents of active NHS ester, the Amine Reactivity Assay with TNBS is the superior, albeit more involved, alternative. By selecting the appropriate assay, researchers can ensure the efficacy of their bioconjugation strategies and the reliability of their experimental outcomes.
References
- 1. blog.truegeometry.com [blog.truegeometry.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. The quantification of protein amino groups by the trinitrobenzenesulfonic acid method: a reexamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of N -hydroxythis compound and N -hydroxysulfothis compound by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
A Head-to-Head Comparison: Succinimide vs. Carbodiimide Crosslinking for Bioconjugation
For researchers, scientists, and drug development professionals, the covalent linkage of molecules is a foundational technique in creating everything from antibody-drug conjugates to diagnostic assays and immobilized enzymes. The choice of crosslinking chemistry is a critical decision point, directly influencing the efficiency, stability, and functionality of the final bioconjugate.
Two of the most prevalent and powerful methods for forming stable amide bonds are carbodiimide-mediated coupling, often utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), and the use of pre-activated succinimidyl ester (NHS ester) crosslinkers. This guide provides an objective comparison of these two techniques, supported by experimental data and detailed protocols to inform the rational design of your bioconjugation strategies.
At a Glance: Key Differences
Carbodiimide (B86325) and succinimidyl ester chemistries both result in the formation of a stable amide bond, but they achieve this via different pathways and reagents. Carbodiimide chemistry is a "zero-length" crosslinking method, meaning no part of the chemical linker is incorporated into the final bond between the two target molecules.[1][2] It is a two-step, one-pot reaction that couples a carboxyl group (-COOH) to a primary amine (-NH2).[3] In contrast, succinimidyl ester crosslinkers are molecules that already contain a reactive NHS ester group and typically a spacer arm, which becomes part of the final linkage.[4][5] This method involves a simpler one-step reaction with amine-containing molecules.[3]
Reaction Mechanisms
Carbodiimide (EDC/NHS) Chemistry
Carbodiimide crosslinking is a versatile method for conjugating carboxyl-containing molecules to primary amines.[1][6] The process is initiated by the water-soluble carbodiimide, EDC, which activates a carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.[1][7][8] This intermediate is susceptible to rapid hydrolysis in aqueous environments, which would regenerate the original carboxyl group and reduce conjugation efficiency.[1][3]
To mitigate this, N-hydroxythis compound (NHS) or its water-soluble analog, Sulfo-NHS, is added.[1][6] NHS reacts with the O-acylisourea intermediate to create a semi-stable NHS ester.[1][3] This amine-reactive intermediate is more resistant to hydrolysis, allowing for a more efficient subsequent reaction with a primary amine to form a stable amide bond, releasing an EDC by-product as a soluble urea (B33335) derivative.[1][3][8]
This compound (NHS Ester) Chemistry
This method utilizes a crosslinker that has been pre-activated as an NHS ester. These reagents are available as homobifunctional (e.g., BS3, DSS, with two NHS esters) or heterobifunctional (e.g., SMCC, with an NHS ester and a maleimide (B117702) group) linkers.[5] The reaction mechanism is a straightforward, one-step nucleophilic substitution.[2][] A primary amine on the target molecule attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing the N-hydroxythis compound leaving group.[2][10]
A primary competing reaction is the hydrolysis of the NHS ester in aqueous solution, which increases with higher pH.[2][][11] Therefore, reaction conditions must be optimized to favor aminolysis over hydrolysis.[12]
Quantitative and Qualitative Comparison
The selection between these two chemistries depends on the specific application, the functional groups available on the biomolecules, and the desired characteristics of the final conjugate.
| Feature | Carbodiimide (EDC/NHS) Crosslinking | This compound (NHS Ester) Crosslinking |
| Target Groups | Carboxyls (-COOH) & Primary Amines (-NH2)[2][6] | Primary Amines (-NH2)[2][4] |
| Reaction Type | One-pot, two-step reaction[3] | One-step reaction[3] |
| Crosslinker Type | Zero-length (no spacer arm introduced)[5][13] | Homobifunctional or Heterobifunctional (spacer arm is part of the final linkage)[4][5] |
| Optimal pH | Activation (EDC): pH 4.5-6.0[1][2][5]Coupling (to amine): pH 7.2-8.5[2][5] | pH 7.0-9.0[2][4] |
| Reaction Speed | Activation: ~15 min[13][14]Coupling: 1-3 hours[13] | Fast (minutes to a few hours)[][15][16] |
| Typical Yield | Variable (40-75%), sensitive to conditions.[3] Anhydride side products can form, reducing amidation yield.[17] | Generally higher for the coupling step (60-90%) due to the use of a purified, pre-activated reagent.[3] |
| Intermediate Stability | O-acylisourea intermediate is highly unstable and prone to hydrolysis.[3][7] NHS ester intermediate is more stable but still susceptible to hydrolysis.[3][14] | Pre-activated NHS esters can be stored in desiccated form, offering excellent stability before use.[1][3] |
| Side Reactions | Formation of N-acylurea byproduct, intramolecular crosslinks, and hydrolysis of the intermediate.[6][8][18] | Hydrolysis of the NHS ester is the primary competing reaction, especially at higher pH.[2][11][19] |
| Convenience | A simpler in-situ procedure that avoids prior synthesis of an activated molecule.[3] | Requires initial synthesis and purification of the NHS ester or purchase of a commercial crosslinker.[3] |
Experimental Protocols
Detailed and optimized protocols are essential for successful bioconjugation. Below are generalized protocols for key crosslinking experiments.
Protocol 1: EDC/NHS-Mediated Protein Conjugation
This protocol describes the conjugation of a protein with available carboxyl groups (Protein 1) to a protein with available primary amines (Protein 2).
Materials:
-
Protein 1 (with accessible Asp, Glu, or C-terminal -COOH)
-
Protein 2 (with accessible Lys or N-terminal -NH2)
-
Activation/Conjugation Buffer: 100 mM MES, 150 mM NaCl, pH 6.0[13]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)[13]
-
Sulfo-NHS (N-hydroxysulfothis compound)[13]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or Hydroxylamine-HCl[13][15]
-
Purification: Desalting column (e.g., Sephadex G-25) or dialysis cassette[13]
Procedure:
-
Protein Preparation: Dissolve/exchange Protein 1 into Activation Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of extraneous amines or carboxyls.
-
Reagent Preparation: Immediately before use, prepare EDC and Sulfo-NHS solutions in water or Activation Buffer. EDC is moisture-sensitive and should be equilibrated to room temperature before opening.[13]
-
Activation of Protein 1: Add EDC (e.g., to a final concentration of 4 mM) and Sulfo-NHS (e.g., to a final concentration of 10 mM) to the Protein 1 solution.[13] A 10- to 50-fold molar excess of reagents over the protein is a common starting point.
-
Incubation: Gently mix and allow the activation reaction to proceed for 15 minutes at room temperature.[13]
-
Conjugation: Add Protein 2 to the activated Protein 1 solution. The molar ratio of Protein 1 to Protein 2 should be optimized for the specific application.
-
Incubation: Allow the conjugation reaction to proceed for 1.5 to 3 hours at room temperature with gentle stirring.[13]
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM Tris or 10 mM hydroxylamine (B1172632) to consume any unreacted NHS esters.[13][15] Incubate for 15 minutes.
-
Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[13]
Protocol 2: Crosslinking with a Homobifunctional NHS Ester (BS3)
This protocol outlines a general procedure for crosslinking proteins using the water-soluble, homobifunctional NHS ester BS3 (bis[sulfosuccinimidyl] suberate).[4][16]
Materials:
-
Protein solution (1-10 mg/mL)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0. Avoid amine-containing buffers like Tris.[10][16]
-
BS3 Crosslinker[16]
-
Anhydrous DMSO or DMF (if using a non-sulfated, water-insoluble NHS ester like DSS)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5[16]
-
Purification: Desalting column or dialysis cassette[16]
Procedure:
-
Protein Preparation: Prepare the protein solution in the Reaction Buffer.
-
Crosslinker Preparation: Immediately before use, dissolve the BS3 crosslinker in the Reaction Buffer to a stock concentration (e.g., 50 mM).[16] BS3 is moisture-sensitive; allow it to warm to room temperature before opening.[16]
-
Crosslinking Reaction: Add the BS3 stock solution to the protein solution to achieve the desired final concentration. A 10- to 50-fold molar excess of crosslinker over protein is a common starting point.[15]
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C.[15][16] The optimal time and temperature should be determined empirically.
-
Quenching: Add Quenching Buffer to a final concentration of 20-50 mM Tris to stop the reaction by consuming unreacted BS3.[16] Incubate for 15 minutes.
-
Purification: Remove excess crosslinker and byproducts using a desalting column or dialysis.[16]
-
Analysis: Analyze the crosslinked products using methods such as SDS-PAGE, Western blotting, or mass spectrometry.[15]
Comparative Experimental Workflow
The choice between these methods often involves a trade-off between the control offered by a multi-step process and the simplicity of a one-step reaction.
Conclusion: Making the Right Choice
The selection of a crosslinking strategy is a critical decision that profoundly influences the outcome of bioconjugation experiments.
Choose Carbodiimide (EDC/NHS) chemistry when:
-
You need to conjugate a carboxyl group to a primary amine. This is the only method of the two that targets carboxylates.[1]
-
A "zero-length" crosslink is required, without introducing any additional spacer atoms.[5][13]
-
You are performing initial screening experiments where the convenience of a one-pot reaction is advantageous.[3]
-
Cost is a primary concern, as EDC and NHS are generally less expensive than specialized, pre-activated crosslinkers.[3]
Choose pre-activated this compound (NHS Ester) crosslinkers when:
-
High conjugation efficiency and a more homogenous product are critical for your application.[3]
-
You are linking two amine-containing molecules and require a defined spacer arm length.
-
Greater control over reaction stoichiometry is needed.[3]
-
The stability of the activated species is a concern; pre-activated esters can be stored for future use.[3]
-
Your workflow benefits from a simpler, one-step conjugation procedure after the initial reagent is obtained.[3]
By understanding the underlying mechanisms, reaction parameters, and procedural workflows of both this compound and carbodiimide crosslinking, researchers can make an informed decision, optimizing their bioconjugation strategy to achieve robust, stable, and functional products.
References
- 1. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. benchchem.com [benchchem.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Carbodiimide - Wikipedia [en.wikipedia.org]
- 19. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Characterization of Succinimide Intermediates in Protein Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
The formation of succinimide intermediates is a critical, often transient, step in the non-enzymatic degradation of proteins, particularly through asparagine deamidation and aspartic acid isomerization. These degradation pathways can significantly impact the stability, efficacy, and safety of protein therapeutics. For researchers in drug development and protein engineering, accurate characterization and quantification of these this compound intermediates are paramount. This guide provides a comparative overview of key analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
Comparison of Analytical Methods for this compound Characterization
The selection of an appropriate analytical method for this compound characterization depends on various factors, including the required sensitivity, the need for quantification, and the context of the protein sample. Below is a summary of commonly employed techniques.
| Feature | ¹⁸O Labeling with Mass Spectrometry | Hydrazine (B178648) Trapping & Derivatization | Low-pH Peptide Mapping | Hydrophobic Interaction Chromatography (HIC) |
| Principle | This compound hydrolysis in H₂¹⁸O incorporates ¹⁸O, leading to a detectable mass shift (+2 Da) in the resulting aspartic and isoaspartic acid residues. | Chemical trapping of the labile this compound with hydrazine to form a stable hydrazide, which can be derivatized for detection. | Protein digestion at a low pH (e.g., 5.5) to stabilize the this compound intermediate for subsequent analysis by LC-MS. | Separation of the protein containing the this compound intermediate from its native and other degraded forms based on differences in hydrophobicity. |
| Primary Output | Quantitative mass spectrometry data indicating the percentage of this compound. | Detection and quantification via HPLC-UV, LC-MS, or fluorescence imaging of the derivatized protein. | LC-MS chromatograms and mass spectra identifying and quantifying this compound-containing peptides. | Chromatographic peaks corresponding to different protein species, allowing for quantification of the this compound-containing variant. |
| Advantages | - Direct and quantitative.[1] - Can distinguish between pre-existing and sample preparation-induced degradation.[2] | - High sensitivity, with detection limits as low as 0.41%.[3] - Versatile detection methods (UV, MS, fluorescence).[3][4] - Can be performed on intact proteins.[4] | - Preserves the labile this compound for direct detection.[5][6] - Provides site-specific information.[7] | - Non-denaturing conditions preserve protein structure. - Can be used for preparative separation of variants.[8] - Robust and suitable for routine analysis.[7][9] |
| Limitations | - The small 2 Da mass shift can be difficult to resolve from the natural isotopic distribution of larger peptides.[4] - Requires specialized ¹⁸O water. | - Indirect method requiring chemical modification. - Potential for side reactions if not optimized. | - Digestion efficiency of proteases can be reduced at low pH.[10] - Risk of some this compound hydrolysis during prolonged digestion.[10] | - Resolution may not be sufficient to separate all variants. - Method development can be complex. |
| Typical Application | Definitive quantification of this compound in purified protein samples and stability studies. | Screening for this compound formation in formulation development and process optimization. | Detailed characterization and site-specific analysis of this compound in monoclonal antibodies and other protein therapeutics. | Monitoring of product heterogeneity and stability testing in a quality control environment. |
Signaling Pathways and Experimental Workflows
Protein Degradation Pathway via this compound Intermediate
The formation of a this compound intermediate is a key step in both asparagine deamidation and aspartic acid isomerization, leading to altered protein structure and function.
Targeted Protein Degradation (TPD) and the Ubiquitin-Proteasome System
Targeted protein degradation (TPD) is a therapeutic strategy that harnesses the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins. Technologies like PROteolysis TArgeting Chimeras (PROTACs) and molecular glues facilitate the ubiquitination of target proteins, marking them for degradation by the proteasome. While this compound formation is a general mechanism of protein degradation, TPD offers a highly specific and controlled approach to protein elimination.
Detailed Experimental Protocols
¹⁸O Labeling for this compound Quantification
This method relies on the hydrolysis of the this compound intermediate in the presence of ¹⁸O-labeled water, followed by mass spectrometric analysis to quantify the incorporation of the heavy isotope.[1][11]
Materials:
-
Protein sample
-
H₂¹⁸O (95-98% isotopic purity)
-
Denaturing buffer (e.g., 6 M Guanidine HCl)
-
Trypsin (mass spectrometry grade)
-
Quenching solution (e.g., 10% formic acid)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation: Dissolve the protein sample in a denaturing buffer prepared with H₂¹⁸O to a final concentration of 1-2 mg/mL. For a control, prepare an identical sample using normal H₂¹⁶O.
-
Hydrolysis: Incubate the samples at 37°C. The incubation time will depend on the stability of the this compound and should be optimized (e.g., ranging from a few hours to overnight). Under denaturing conditions, this compound hydrolysis can be very rapid.[1]
-
Digestion: Dilute the samples with a digestion buffer (e.g., 100 mM Tris, pH 8.0) prepared with normal H₂¹⁶O to reduce the denaturant concentration (e.g., to <1 M). Add trypsin at an enzyme-to-substrate ratio of 1:20 (w/w). Incubate at 37°C for 4-16 hours.
-
Quenching: Stop the digestion by adding a quenching solution to lower the pH to ~2-3.
-
LC-MS Analysis: Analyze the digested samples by LC-MS. Identify the peptides containing the aspartic and isoaspartic acid residues of interest.
-
Data Analysis: Quantify the extent of ¹⁸O incorporation by measuring the relative abundance of the peptide ions with a +2 Da mass shift (from ¹⁸O) compared to the unlabeled peptides. The percentage of this compound can be calculated from the ¹⁸O-labeled isoaspartic and aspartic acid-containing peptides.[1]
Hydrazine Trapping and Derivatization
This protocol stabilizes the labile this compound intermediate by reacting it with hydrazine, followed by derivatization with a fluorescent tag for sensitive detection.[3][4]
Materials:
-
Protein sample
-
Hydrazine solution
-
Dialysis or buffer exchange columns
-
Derivatization agent (e.g., rhodamine sulfonyl chloride)
-
Acetonitrile
-
HPLC-UV/fluorescence or LC-MS system
Procedure:
-
Hydrazine Trapping: Incubate the protein sample (containing this compound) with a hydrazine solution. The reaction conditions (concentration, pH, temperature, and time) need to be optimized for the specific protein.
-
Removal of Excess Hydrazine: Remove excess hydrazine by dialysis or buffer exchange into an acidic buffer (e.g., 200 mM phosphoric acid, pH 2).
-
Derivatization: Add the fluorescent derivatization agent (e.g., rhodamine sulfonyl chloride in acetonitrile) to the hydrazine-trapped protein solution. Incubate at room temperature, protected from light.
-
Analysis: Analyze the derivatized protein by HPLC with UV or fluorescence detection. Alternatively, the sample can be analyzed by LC-MS to confirm the mass of the derivatized protein. For site-specific analysis, the derivatized protein can be digested with a protease prior to LC-MS/MS analysis.
-
Quantification: Create a standard curve using a known concentration of a this compound-containing standard to quantify the amount in the sample.
Low-pH Peptide Mapping
This method preserves the this compound intermediate by performing enzymatic digestion under acidic conditions where the this compound is more stable.[6][7]
Materials:
-
Protein sample
-
Low-pH digestion buffer (e.g., 50 mM sodium acetate, pH 5.5)
-
Reducing agent (e.g., TCEP)
-
Alkalyting agent (e.g., iodoacetamide)
-
Protease stable at low pH (e.g., a combination of Lys-C and modified trypsin)
-
Quenching solution (e.g., 10% formic acid)
-
LC-MS system
Procedure:
-
Denaturation and Reduction: Denature and reduce the protein sample in a low-pH buffer containing a reducing agent at 37°C.
-
Alkylation: Alkylate the free cysteine residues by adding an alkylating agent and incubating in the dark.
-
Digestion: Add the low-pH stable protease(s) to the sample and incubate at 37°C. Digestion times may need to be longer than at optimal pH to achieve complete digestion.[10]
-
Quenching: Stop the digestion by adding a quenching solution.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.
-
Data Analysis: Identify and quantify the this compound-containing peptides based on their mass and fragmentation pattern. The relative abundance of the this compound-containing peptide compared to the unmodified peptide provides the level of this modification.
Hydrophobic Interaction Chromatography (HIC)
HIC separates proteins based on their surface hydrophobicity under non-denaturing conditions. The formation of a this compound can alter the protein's conformation and hydrophobicity, allowing for its separation from the native protein.[9][12]
Materials:
-
Protein sample
-
HIC column
-
Mobile Phase A: High salt buffer (e.g., 2 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
HPLC system with a UV detector
Procedure:
-
Column Equilibration: Equilibrate the HIC column with a mixture of Mobile Phase A and B.
-
Sample Loading: Load the protein sample onto the column. The protein will bind to the stationary phase.
-
Elution: Elute the bound proteins using a decreasing salt gradient (i.e., increasing the percentage of Mobile Phase B). Proteins will elute in order of increasing hydrophobicity.
-
Detection: Monitor the elution profile at 280 nm.
-
Peak Identification and Quantification: Collect fractions corresponding to the different peaks and identify the species in each peak using an orthogonal method like mass spectrometry. The relative area of the peak corresponding to the this compound-containing protein provides its quantification. The results from HIC can show good correlation with low-pH peptide mapping data.[7][9]
References
- 1. 18O labeling method for identification and quantification of this compound in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of 18O labels to monitor deamidation during protein and peptide sample processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection and quantitation of this compound in intact protein via hydrazine trapping and chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection and Quantitation of this compound in Intact Protein via Hydrazine Trapping and Chemical Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AccuMAP® Low pH Protein Digestion Kit [promega.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization and quantification of this compound using peptide mapping under low-pH conditions and hydrophobic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the in vitro and in vivo stability of a this compound intermediate observed on a therapeutic IgG1 molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A protocol for setting‐up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Succinimide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of succinimide, a compound commonly used in chemical synthesis and pharmaceutical research.
Core Principles of this compound Disposal
This compound, while not always classified as a hazardous substance under all regulations, can cause skin, eye, and respiratory tract irritation.[1][2] Therefore, it is crucial to handle and dispose of it with care to minimize any potential risk to personnel and the environment. The primary principle for this compound disposal is to treat it as a chemical waste product and to follow all applicable local, regional, and national environmental regulations.[3][4]
Step-by-Step Disposal Protocol
The following steps provide a clear, procedural guide for the safe disposal of this compound and associated waste.
1. Waste Segregation and Collection:
-
Solid this compound Waste:
-
Contaminated Labware:
-
Items such as gloves, pipette tips, and weighing papers that have come into contact with this compound should be considered contaminated.
-
Collect all contaminated solid waste in a designated, clearly labeled hazardous waste container.[6]
-
-
Solutions Containing this compound:
2. Spill Management:
In the event of a this compound spill, prompt and safe cleanup is essential.
-
Isolate the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Personal Protective Equipment (PPE): Before cleaning, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat. For significant dust, a respirator may be necessary.[8][9]
-
Contain and Absorb:
-
For dry spills, carefully sweep or vacuum the this compound powder, avoiding dust generation.[7][8] Use of a HEPA-filtered vacuum is recommended for larger spills.
-
Place the collected material into a sealed, labeled container for disposal.[8]
-
For liquid spills, use an inert absorbent material such as sand or vermiculite (B1170534) to contain and absorb the liquid.[3]
-
-
Decontaminate the Area: After removing the bulk of the spill, decontaminate the area by washing it down with large amounts of water.[8] Prevent the runoff from entering drains.[8]
-
Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, should be placed in the designated hazardous waste container.
3. Final Disposal:
-
Consult Local Authorities: The final disposal of this compound waste must be conducted in accordance with local, state, and federal regulations.[1][3] Consult with your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company for specific guidance.[7]
-
Incineration: One possible disposal method for this compound is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] This should only be performed by a licensed and qualified facility.
-
Labeling and Storage: Ensure all waste containers are properly labeled with the contents ("this compound Waste") and any associated hazards. Store the waste in a designated, secure area until it can be collected by a certified waste disposal service.
Quantitative Data
No specific quantitative data, such as concentration limits for disposal or reportable quantities, were found in the provided safety data sheets and chemical handling guides. The consistent recommendation is to treat all this compound waste as chemical waste and to consult with local environmental regulations and waste disposal authorities for specific requirements.
Experimental Protocols
The disposal of this compound itself does not typically involve an experimental deactivation protocol, unlike more reactive compounds such as N-hydroxythis compound (NHS) esters.[6] The primary "protocol" is the procedural collection and disposal as chemical waste.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. cloudfront.zoro.com [cloudfront.zoro.com]
- 2. technopharmchem.com [technopharmchem.com]
- 3. chemiis.com [chemiis.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. echemi.com [echemi.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Succinimide
In the dynamic landscape of scientific research and drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling of succinimide, offering procedural, step-by-step guidance to ensure the well-being of laboratory personnel and the integrity of your work.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and mitigate potential hazards. The following personal protective equipment is recommended.[1][2][3][4][5]
Eye and Face Protection:
-
Safety Goggles: Always wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards to protect against dust and potential splashes.[1][5][6][7]
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves.[1][3][6][8] Nitrile rubber gloves are a suitable option.[5] It is imperative to inspect gloves for any signs of degradation before use and to employ proper glove removal techniques to avoid skin contact.[6]
-
Protective Clothing: A standard laboratory coat or long-sleeved clothing should be worn to prevent skin contact.[1][2][3] For tasks with a higher risk of exposure, more extensive protective clothing may be necessary.
Respiratory Protection:
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the generation and inhalation of dust.[1][2][3]
-
Respirator: For situations where dust generation is unavoidable or ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3][5] For nuisance levels of dust, a type N95 (US) or type P1 (EN143) dust mask may be sufficient.[2][8]
Occupational Exposure Limits
The following table summarizes the available occupational exposure limits for dust. It is important to note that specific exposure limits for this compound itself are not widely established.
| Jurisdiction | Agent | TWA (8-hour) | STEL (15-minute) | Notation | Source |
| Great Britain | Dust | 10 mg/m³ | - | Inhalable fraction | EH40/2005[8] |
| Great Britain | Dust | 4 mg/m³ | - | Respirable fraction | EH40/2005[8] |
Note: No OSHA Vacated PELs are listed for this compound.[3]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety at every stage of the laboratory workflow.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from direct sunlight, heat, and incompatible substances such as strong oxidizing agents.[1][3]
Handling and Experimental Use
-
Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Minimizing Dust: Handle the solid form of this compound carefully to minimize dust formation.[1][2][3]
-
Personal Hygiene: Wash hands thoroughly after handling.[2][8] Do not eat, drink, or smoke in the work area.[2][8]
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Spill Management Workflow
In the event of a this compound spill, a clear and immediate response is critical. The following workflow outlines the necessary steps to safely manage a spill.
Caption: Workflow for handling a this compound spill.
Spill Cleanup Procedure:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: Determine if the spill is minor or major. For major spills, contact emergency services.[2]
-
Don PPE: Before cleaning up, put on the appropriate personal protective equipment, including gloves, safety goggles, and a respirator.[1][2]
-
Containment: For dry spills, use dry clean-up procedures to avoid generating dust.[2] For liquid spills, use an inert absorbent material like sand or vermiculite (B1170534) to contain the spill.[1]
-
Cleanup: Carefully sweep or vacuum the spilled material and place it into a suitable, sealed, and labeled container for disposal.[2][6]
-
Decontamination: Wash the spill area with soap and water.[2]
-
Waste Disposal: Dispose of the waste according to local environmental regulations.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Unused Product: Unused this compound should be disposed of as chemical waste in accordance with local, state, and federal regulations.[1][9] Do not dispose of it in drains, sewers, or water sources.[1] Consider consulting with a licensed professional waste disposal service.[6]
-
Contaminated Materials: Any materials, such as gloves, absorbent pads, and empty containers, that have come into contact with this compound should be treated as chemical waste and disposed of accordingly.[8] Empty containers should be handled in the same way as the substance itself.[8]
-
Neutralization (for N-Iodothis compound): For derivatives like N-Iodothis compound, a neutralization step using a reducing agent like sodium thiosulfate (B1220275) can be performed to create less hazardous byproducts (iodide ions and this compound) before final disposal.[10] After neutralization, it's crucial to verify the absence of the reactive species before proceeding with disposal, which may include drain disposal with copious amounts of water if local regulations permit and no other hazardous materials are present.[10] Always consult your institution's specific guidelines.
References
- 1. chemiis.com [chemiis.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. echemi.com [echemi.com]
- 8. chemos.de [chemos.de]
- 9. cloudfront.zoro.com [cloudfront.zoro.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
